TC-SP 14
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TSPAN14 Gene Expression in Human Tissues: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a wide range of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14, specifically, has garnered increasing interest due to its role in regulating the activity of the metalloprotease ADAM10, a key enzyme involved in the processing of various cell surface proteins, including the Notch receptor. This technical guide provides an in-depth overview of TSPAN14 gene expression across human tissues, details on its signaling pathways, and protocols for its study.
Data Presentation: TSPAN14 Gene Expression
Quantitative data on TSPAN14 gene expression from RNA sequencing (RNA-seq) studies indicate that TSPAN14 is broadly expressed across a wide range of human tissues. The consensus data from the Human Protein Atlas, which combines results from their own RNA-seq studies and the Genotype-Tissue Expression (GTEx) project, categorizes TSPAN14 as having "low tissue specificity" and being "detected in all" analyzed tissues[1]. While a comprehensive quantitative table with normalized Transcripts Per Million (nTPM) for all tissues is best accessed directly through the Human Protein Atlas or GTEx portals, the following tables summarize the available expression data.
Table 1: Summary of TSPAN14 RNA Expression [1]
| Data Source | Tissue Specificity | Tissue Distribution |
| Human Protein Atlas (HPA) & GTEx | Low | Detected in all tissues |
Table 2: Reported TSPAN14 RNA Expression Levels in Select Human Tissues
| Tissue | Expression Level (Unit) | Data Source |
| Adipose Tissue | 22.8 (RPKM) | NCBI Gene |
| Placenta | 20.4 (RPKM) | NCBI Gene |
| Esophagus | Low to Medium (nTPM) | Human Protein Atlas |
| Lung | Low to Medium (nTPM) | Human Protein Atlas |
| Kidney | Low to Medium (nTPM) | Human Protein Atlas |
| Liver | Low to Medium (nTPM) | Human Protein Atlas |
| Brain | Low to Medium (nTPM) | Human Protein Atlas |
| Heart | Low to Medium (nTPM) | Human Protein Atlas |
| Spleen | Low to Medium (nTPM) | Human Protein Atlas |
Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) and nTPM (normalized Transcripts Per Million) are units of RNA expression from RNA-seq data. Direct comparison of absolute values between different normalization methods should be done with caution.
At the protein level, the Human Protein Atlas indicates that an estimation of TSPAN14 protein expression could not be performed due to limitations in available data and antibodies[1]. This highlights the necessity for further research using robust experimental methods to quantify TSPAN14 protein levels in various tissues.
Signaling Pathways Involving TSPAN14
TSPAN14 is a key regulator of the "A Disintegrin and Metalloproteinase 10" (ADAM10), a sheddase that cleaves the extracellular domains of numerous transmembrane proteins. This interaction is fundamental to the activation of the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication and the determination of cell fate during development and in adult tissue homeostasis.
The interaction between TSPAN14 and ADAM10 occurs within the cell membrane. TSPAN14, as part of the TspanC8 subgroup of tetraspanins, facilitates the maturation and trafficking of ADAM10 to the cell surface. At the cell surface, the TSPAN14-ADAM10 complex is involved in the proteolytic cleavage of the Notch receptor upon binding of a Notch ligand (e.g., Delta or Jagged) from a neighboring cell. This cleavage is a critical step in the activation of Notch signaling, as it releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.
References
TSPAN14 Signaling and Downstream Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraspanin 14 (TSPAN14) is a member of the TspanC8 subgroup of tetraspanins, a family of four-transmembrane domain proteins that act as molecular organizers of the cell membrane.[1] Emerging research has identified TSPAN14 as a critical regulator of the metalloprotease ADAM10. This interaction is fundamental to ADAM10's maturation, trafficking to the cell surface, and substrate specificity.[2][3] Consequently, TSPAN14 plays a significant role in various physiological and pathological processes, including Notch signaling, platelet function, and cancer progression.[1][4][5] This technical guide provides an in-depth overview of the TSPAN14 signaling pathway, its downstream targets, and the experimental methodologies used to elucidate its function.
The TSPAN14 Signaling Pathway: Core Mechanism
The central tenet of TSPAN14 signaling revolves around its interaction with A Disintegrin and Metalloprotease 10 (ADAM10).[2] TSPAN14, along with other TspanC8 members, is essential for the proper trafficking of ADAM10 from the endoplasmic reticulum to the cell surface and for its enzymatic maturation.[3][4]
The interaction between TSPAN14 and ADAM10 is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][5] This association is crucial for ADAM10 to exit the endoplasmic reticulum.[2] Once at the cell surface, the TSPAN14-ADAM10 complex influences the cleavage of various ADAM10 substrates, thereby modulating downstream signaling events.[4][5]
Downstream Targets and Functional Consequences
The influence of TSPAN14 on ADAM10 activity has significant implications for several downstream signaling pathways and cellular processes.
Notch Signaling
TSPAN14 is a positive regulator of the Notch signaling pathway.[6][7][8] By promoting the maturation and cell surface expression of ADAM10, TSPAN14 enhances the ligand-induced S2 cleavage of the Notch receptor.[4][9] This cleavage is a critical step in the activation of Notch signaling, which plays a pivotal role in cell fate decisions, development, and tissue homeostasis.[9][10] Studies have shown that silencing of TSPAN14 leads to reduced Notch activity.[4]
Platelet Glycoprotein VI (GPVI)
In platelets, TSPAN14 has a unique regulatory role on the cleavage of the collagen receptor GPVI.[2] Unlike other TspanC8 members, TSPAN14 specifically reduces the ADAM10-mediated cleavage of GPVI.[2][5] This suggests that TSPAN14 can differentially modulate ADAM10's substrate specificity, potentially by inducing a specific conformational state in the TSPAN14-ADAM10 complex.[2]
Other ADAM10 Substrates
ADAM10 has a broad range of substrates, and TSPAN14, as a key regulator, can influence their cleavage. While TSPAN15 is the primary TspanC8 member promoting N-cadherin cleavage, the broader TSPAN14-ADAM10 interaction can still impact the processing of other substrates like the Amyloid Precursor Protein (APP) and CD44.[4]
Role in Cancer
The role of TSPAN14 in cancer is complex and appears to be context-dependent. In non-small-cell lung cancer (NSCLC), decreased TSPAN14 expression is correlated with a lower survival rate and more aggressive tumor types.[1][11] Silencing TSPAN14 in NSCLC cell lines led to increased expression of matrix-degrading enzymes MMP-2 and MMP-9, suggesting a role in suppressing metastasis.[1] Conversely, genetic alterations in TSPAN14 have been implicated in the promotion of NSCLC.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on TSPAN14.
| Cell Line | TSPAN14 Expression Manipulation | Effect on ADAM10 Surface Expression | Reference |
| HeLa | Overexpression of CD9-Tspan14 LEL chimera | Significant increase | [2] |
| HeLa | Overexpression of wild-type Tspan14 | Significant increase | [2] |
| U2OS-N1 | Silencing of TSPAN14 | Reduction | [4] |
| Human Umbilical Vein Endothelial Cells | Knockdown of TSPAN14 | Reduction | [3] |
| Cell Line / Condition | TSPAN14 Status | Effect on Notch Activity | Reference |
| U2OS-N1 cells | Silencing of TSPAN14 | Reduced ligand-induced Notch signaling | [4] |
| HeLa cells | Stable expression of TSPAN14 | No significant effect on Notch activity in this specific assay | [4] |
| Substrate | TspanC8 Member | Effect on Cleavage | Reference |
| GPVI | TSPAN14 | Reduces cleavage | [2][5] |
| N-cadherin | TSPAN15 | Promotes cleavage | [2] |
| Notch | TSPAN5 and TSPAN14 | Stimulate ligand-induced cleavage | [4] |
| NSCLC Cell Line | Relative TSPAN14 Gene Expression (vs. HaCaT) | Relative Tspan14 Protein Expression (vs. HaCaT) | Invasive Potential | Reference |
| NCI-H460 | 1.3-fold decrease | No significant difference | Low | [1] |
| A549 | 2.1-fold decrease | 1.4-fold decrease | Moderate | [1] |
| NCI-H661 | 5-fold decrease | 3-fold decrease | High | [1] |
| NCI-H460 (TSPAN14 silenced) | - | - | Increased gelatin degradation | [1] |
Key Experimental Protocols
The following section details common experimental methodologies used to investigate the TSPAN14 signaling pathway.
Co-immunoprecipitation and Western Blotting
This technique is used to demonstrate the physical interaction between TSPAN14 and ADAM10.
Protocol:
-
Cell Lysis: Cells (e.g., HEK-293T) are transfected with expression constructs for tagged proteins (e.g., FLAG-TSPAN14 and Myc-ADAM10). Cells are then lysed in a buffer containing a non-ionic detergent like 1% Triton X-100.[2][13]
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) coupled to agarose (B213101) or magnetic beads. This pulls down the target protein and any interacting partners.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody against the other protein of interest (e.g., anti-Myc antibody) to detect its presence in the immunoprecipitated complex. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[2]
Flow Cytometry for Cell Surface Protein Expression
This method is used to quantify the level of a protein, such as ADAM10, on the surface of cells.
Protocol:
-
Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Antibody Staining: The cells are incubated with a primary antibody that specifically recognizes an extracellular epitope of the protein of interest (e.g., anti-ADAM10 antibody). This is typically done on ice to prevent receptor internalization.
-
Secondary Antibody Staining: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. A laser excites the fluorophore, and the emitted light is detected.
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Data Analysis: The data is analyzed to determine the mean fluorescence intensity (MFI), which is proportional to the amount of protein on the cell surface.[1]
siRNA-mediated Gene Silencing
This technique is used to transiently reduce the expression of a specific gene, such as TSPAN14, to study its function.
Protocol:
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siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) that are complementary to the mRNA of the target gene (TSPAN14). Non-coding siRNAs are used as a negative control.
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Incubation: The cells are incubated for a period of time (e.g., 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein expression.
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Validation of Knockdown: The efficiency of gene silencing is confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting or flow cytometry.[1]
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Functional Assays: The effect of TSPAN14 knockdown on cellular processes, such as cell migration, invasion, or signaling pathway activation, is then assessed.[1]
Conclusion and Future Directions
TSPAN14 has emerged as a key regulator of ADAM10, with profound effects on downstream signaling pathways, most notably the Notch pathway. Its ability to differentially modulate ADAM10's substrate specificity, as seen with GPVI, highlights a sophisticated level of regulation within the tetraspanin web. The conflicting reports on its role in cancer underscore the context-dependent nature of TSPAN14's function and necessitate further investigation.
Future research should focus on elucidating the precise molecular mechanisms by which TSPAN14 and other TspanC8 members confer substrate specificity to ADAM10. Understanding the structural basis of the TSPAN14-ADAM10 interaction could provide a platform for the development of therapeutics that specifically target this complex. Furthermore, a deeper understanding of the regulation of TSPAN14 expression in different tissues and disease states will be crucial for harnessing its therapeutic potential. The development of specific antibodies and small molecule inhibitors targeting the TSPAN14-ADAM10 interface will be invaluable tools for both basic research and drug development.
References
- 1. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliancegenome.org [alliancegenome.org]
- 7. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. genecards.org [genecards.org]
- 9. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of TSPAN14 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraspanin 14 (TSPAN14), a member of the transmembrane protein superfamily, is emerging as a critical regulator in the progression of non-small cell lung cancer (NSCLC). This technical guide synthesizes the current understanding of TSPAN14's role in NSCLC, with a focus on its molecular mechanisms, associated signaling pathways, and its potential as a prognostic biomarker and therapeutic target. Accumulating evidence, detailed herein, points towards a tumor-suppressive function for TSPAN14 in NSCLC, where its decreased expression is correlated with increased tumor aggressiveness and poorer patient outcomes. This guide provides an in-depth overview of the experimental data, detailed methodologies for key assays, and visual representations of the pertinent signaling cascades to facilitate further research and drug development efforts in this area.
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The identification of novel molecular drivers and suppressors of NSCLC progression is paramount for the development of more effective targeted therapies. Tetraspanins are a family of 33 transmembrane proteins that organize the plasma membrane into microdomains and regulate a variety of cellular processes, including cell adhesion, migration, and signaling.[1] While some tetraspanins are known to promote tumor progression, others, like TSPAN14, appear to have a tumor-suppressive role.[2][3] This document provides a comprehensive technical overview of the current research on TSPAN14 in NSCLC.
TSPAN14 Expression and Prognostic Significance in NSCLC
Quantitative analysis of TSPAN14 expression in both patient tissues and NSCLC cell lines has revealed a consistent pattern of downregulation in cancerous cells compared to their normal counterparts. This decreased expression has been significantly correlated with negative prognostic indicators.
TSPAN14 Expression in NSCLC Patient Tissues
Studies have demonstrated a significant decrease in TSPAN14 mRNA expression in NSCLC tumor tissues when compared to adjacent non-tumor lung tissue.[3] This downregulation is not only a characteristic of the tumor itself but also correlates with clinical outcomes. A 3-fold or greater decrease in TSPAN14 expression in tumor tissue is considered low and is associated with a significantly shorter median survival time for NSCLC patients.[3]
| Parameter | Observation | Significance (p-value) | Reference |
| TSPAN14 mRNA Expression | Significantly decreased in tumor vs. normal tissue | p = 0.0005 | [3] |
| Low TSPAN14 Expression | Associated with pleural invasion | p = 0.044 | [4] |
| Patient Survival | Median survival of 7 months with low TSPAN14 | - | [3] |
Table 1: Summary of TSPAN14 Expression and Clinical Correlation in NSCLC Patients.
TSPAN14 Expression in NSCLC Cell Lines
Consistent with findings in patient tissues, TSPAN14 expression is also downregulated in NSCLC cell lines compared to normal human keratinocyte (HaCaT) cells. The degree of downregulation appears to correlate with the invasive potential of the cell line.[3]
| Cell Line | Fold Decrease in TSPAN14 mRNA (vs. HaCaT) | Significance (p-value) | Fold Decrease in TSPAN14 Protein (vs. HaCaT) | Significance (p-value) | Reference |
| NCI-H460 | 1.3 | p = 0.047 | Not significant | - | [3] |
| A549 | 2.1 | p = 0.013 | 1.4 | p = 0.027 | [3] |
| NCI-H661 | 5.0 | p = 0.010 | 3.0 | p = 0.0017 | [3] |
Table 2: Relative TSPAN14 Expression in NSCLC Cell Lines.
The TSPAN14-ADAM10-Notch Signaling Axis
TSPAN14 exerts its tumor-suppressive effects in NSCLC primarily through its interaction with and regulation of A Disintegrin and Metalloprotease 10 (ADAM10).[5] TSPAN14 is a member of the TspanC8 subgroup of tetraspanins, which are known to be essential regulators of ADAM10 maturation and trafficking to the cell surface.[6]
The interaction between TSPAN14 and ADAM10 is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][7] This interaction is crucial for the proper maturation and cell surface expression of ADAM10.[1][6]
ADAM10 is a key enzyme responsible for the cleavage and activation of Notch receptors.[5] In NSCLC, the downregulation of TSPAN14 leads to impaired ADAM10 function, which in turn can dysregulate Notch signaling.[5] Aberrant Notch signaling is a known driver of tumorigenesis in various cancers, including NSCLC, where it can promote cell proliferation, invasion, and metastasis.[5][8] Specifically, overexpression of Notch1 and Notch3 has been associated with lymph node metastasis and reduced overall survival in NSCLC patients.[5]
The downstream effects of TSPAN14 loss and subsequent Notch dysregulation include the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[3][9] These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[10]
Functional Consequences of TSPAN14 Downregulation
The silencing of TSPAN14 in NSCLC cells leads to a more aggressive phenotype, characterized by increased invasive and migratory capabilities. This is a direct consequence of the upregulation of MMP-2 and MMP-9.
| Cell Line | Condition | Fold Increase in MMP-2 Expression | Fold Increase in MMP-9 Expression | Reference |
| NCI-H460 | TSPAN14 siRNA | 2.5 | 1.8 | [3][10] |
Table 3: Effect of TSPAN14 Silencing on MMP Expression.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of TSPAN14 in NSCLC.
Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 Expression
This protocol is for the quantification of TSPAN14 mRNA levels in NSCLC cell lines and patient tissues.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TSPAN14 and a housekeeping gene (e.g., HPRT), and a suitable qPCR master mix.
-
TSPAN14 Forward Primer: 5'-GGAUUCAGCUGAAGAGCAATT-3'
-
TSPAN14 Reverse Primer: 5'-UUGCUCUUCAGCUGAAUCCTG-3'
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of TSPAN14 using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot Analysis for TSPAN14 and Associated Proteins
This protocol is for the detection and quantification of TSPAN14, ADAM10, and MMP proteins.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TSPAN14, ADAM10, MMP-2, MMP-9, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the invasive capacity of NSCLC cells.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed 5 x 10^4 NSCLC cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet or a fluorescent dye.
-
Quantification: Count the number of invading cells in several random fields under a microscope.
Conclusion and Future Directions
The evidence strongly suggests that TSPAN14 functions as a tumor suppressor in NSCLC. Its decreased expression is a marker of poor prognosis and is functionally linked to increased tumor cell invasion and metastasis through the dysregulation of the ADAM10-Notch signaling pathway and subsequent upregulation of MMPs.
Future research should focus on:
-
Therapeutic Targeting: Investigating strategies to restore TSPAN14 expression or function in NSCLC tumors.
-
Biomarker Validation: Large-scale clinical studies to validate TSPAN14 as a robust prognostic biomarker for NSCLC.
-
Mechanism of Downregulation: Elucidating the epigenetic or genetic mechanisms responsible for the silencing of TSPAN14 in NSCLC.
A deeper understanding of the role of TSPAN14 in NSCLC will undoubtedly pave the way for novel diagnostic and therapeutic interventions for this devastating disease.
References
- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Notch signaling and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The TSPAN14-ADAM10 Interaction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloprotease 10 (ADAM10) is a critical cell surface sheddase involved in a vast array of physiological and pathological processes, including development, inflammation, cancer, and neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Its activity is tightly regulated, and one key regulatory mechanism involves its interaction with the TspanC8 subgroup of tetraspanins.[2][4] This technical guide provides an in-depth exploration of the interaction between ADAM10 and a prominent member of this subgroup, Tetraspanin-14 (TSPAN14). TSPAN14 plays a crucial role in the maturation, trafficking, and substrate selectivity of ADAM10, making the TSPAN14-ADAM10 complex a potential therapeutic target.[1][2][3]
The TSPAN14-ADAM10 Interaction: A Molecular Overview
TSPAN14 is a member of the TspanC8 family of tetraspanins, which also includes Tspan5, Tspan10, Tspan15, Tspan17, and Tspan33.[2] These proteins are essential for the proper functioning of ADAM10. The interaction between TSPAN14 and ADAM10 is a critical step for the metalloprotease's exit from the endoplasmic reticulum (ER), its subsequent maturation through prodomain cleavage in the Golgi apparatus, and its trafficking to the cell surface where it becomes active.[1][2][5]
The primary interaction site on TSPAN14 is its large extracellular loop (LEL), which directly engages with the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][3][5] This interaction is not only crucial for ADAM10's localization but also influences its conformation, thereby affecting its substrate specificity.[2][3]
Quantitative Data on the TSPAN14-ADAM10 Interaction
The functional consequences of the TSPAN14-ADAM10 interaction have been quantified in several studies. The following tables summarize key findings on the effects of TSPAN14 on ADAM10 expression, maturation, and activity.
Table 1: Effect of TSPAN14 Knockdown on ADAM10 Surface Expression and Activity in HUVECs
| Experimental Condition | Parameter Measured | Result | Reference |
| TSPAN14 siRNA knockdown | Surface ADAM10 levels (Flow Cytometry) | Significant reduction | [1][6] |
| TSPAN14 siRNA knockdown | VE-cadherin cleavage (Western Blot) | Significantly reduced cleavage | [1][6][7] |
| ADAM10 siRNA knockdown | Surface ADAM10 levels (Flow Cytometry) | Almost 100% reduction | [1][6][7] |
| ADAM10 siRNA knockdown | VE-cadherin cleavage (Western Blot) | Further reduction in cleavage | [1][6][7] |
Table 2: Effect of TSPAN14 Overexpression on ADAM10 Maturation and Substrate Cleavage
| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |
| HEK-293T | TSPAN14 overexpression | Mature ADAM10 levels | Significant increase | [1][8] |
| HEK-293T | TSPAN14 overexpression | GPVI cleavage | Significantly reduced cleavage | [2][3] |
| HeLa | TSPAN14 overexpression | Surface ADAM10 levels (Flow Cytometry) | Significant elevation | [2] |
| U2OS-N1 | TSPAN14 overexpression | Ligand-induced Notch activity | No significant effect | [9] |
Key Experimental Protocols
This section details the methodologies for key experiments used to investigate the TSPAN14-ADAM10 interaction.
Co-immunoprecipitation (Co-IP) to Demonstrate TSPAN14-ADAM10 Interaction
This protocol is adapted from studies demonstrating the interaction in transfected HEK-293T cells and primary cells like platelets and HUVECs.[1][2][8]
1. Cell Culture and Transfection:
-
HEK-293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Cells are transiently transfected with expression constructs for FLAG-tagged TSPAN14 and Myc-tagged or HA-tagged ADAM10 using a suitable transfection reagent.
2. Cell Lysis:
-
48 hours post-transfection, cells are washed with ice-cold PBS.
-
Cells are lysed in 1% digitonin (B1670571) lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% digitonin, and protease inhibitors) or 1% Triton X-100 lysis buffer for 30 minutes on ice.[2][8] For endogenous protein studies in primary cells, 1% digitonin is often preferred.[2]
3. Immunoprecipitation:
-
Cell lysates are clarified by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
The supernatant is pre-cleared with protein A/G-agarose beads.
-
The pre-cleared lysate is incubated with an anti-FLAG antibody (for TSPAN14) or an anti-ADAM10 antibody overnight at 4°C with gentle rotation.
-
Protein A/G-agarose beads are added and incubated for another 2-4 hours.
4. Washing and Elution:
-
The beads are washed 3-5 times with lysis buffer.
-
The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the tags (Myc or HA for ADAM10) or endogenous proteins, followed by HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
Cell Surface Biotinylation for Analyzing ADAM10 Trafficking
This protocol is used to assess the amount of ADAM10 present on the cell surface and is adapted from studies in A549 and HEK-293T cells.[1][2][10]
1. Cell Culture and Treatment:
-
Cells (e.g., A549 or HEK-293T) are cultured to confluency. For knockdown experiments, cells are transfected with TSPAN14 siRNA prior to the assay.
2. Biotinylation of Cell Surface Proteins:
-
Cells are washed twice with ice-cold PBS containing 0.1 mM CaCl2 and 1 mM MgCl2 (PBS++).
-
Cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at a concentration of 0.5 mg/ml in PBS++ for 30 minutes on ice.[10]
-
The biotinylation reaction is quenched by washing the cells with a quenching solution (e.g., PBS++ containing 50 mM glycine).
3. Cell Lysis and Streptavidin Pulldown:
-
Cells are lysed in a suitable lysis buffer (e.g., 1% Triton X-100 lysis buffer).
-
The lysate is clarified by centrifugation.
-
A portion of the lysate is saved as the "total input" fraction.
-
The remaining lysate is incubated with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
4. Western Blot Analysis:
-
The streptavidin-bound proteins are washed, eluted, and analyzed by western blotting for ADAM10.
-
The total input fraction is also analyzed to determine the total cellular ADAM10 levels.
Flow Cytometry to Quantify Cell Surface ADAM10
This method provides a quantitative measure of ADAM10 expression on the surface of intact cells.[1][2][6]
1. Cell Preparation:
-
Cells (e.g., HUVECs or HeLa cells) are harvested, washed with PBS, and resuspended in FACS buffer (e.g., PBS with 1% BSA).
2. Antibody Staining:
-
Cells are incubated with a primary antibody targeting an extracellular epitope of ADAM10 or an isotype control antibody for 30-60 minutes on ice.
-
Cells are washed with FACS buffer.
-
If the primary antibody is not directly conjugated, cells are incubated with a fluorescently labeled secondary antibody.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
The geometric mean fluorescence intensity (MFI) of the ADAM10-stained cells is measured and compared between different experimental conditions (e.g., control vs. TSPAN14 knockdown).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of the TSPAN14-ADAM10 interaction.
Caption: TSPAN14 facilitates ADAM10 maturation and trafficking.
Caption: Co-immunoprecipitation workflow for TSPAN14-ADAM10.
Caption: TSPAN14-ADAM10 role in Notch signaling activation.
Conclusion and Future Directions
The interaction between TSPAN14 and ADAM10 is a pivotal regulatory mechanism that governs the sheddase activity of ADAM10. TSPAN14 is indispensable for the proper maturation and cell surface localization of ADAM10. Furthermore, the formation of specific TSPAN14-ADAM10 complexes can modulate the substrate preference of the enzyme. This intricate regulation highlights the potential for developing therapeutics that specifically target the TSPAN14-ADAM10 interaction to allosterically modulate ADAM10 activity for specific substrates, thereby avoiding the broad side effects of direct ADAM10 inhibition. Future research should focus on elucidating the high-resolution structure of the TSPAN14-ADAM10 complex to inform the rational design of such targeted therapies. Further investigation into the roles of other TspanC8 members in complex with ADAM10 will also provide a more complete picture of the regulation of this critical metalloprotease.
References
- 1. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. Scissor sisters: regulation of ADAM10 by the TspanC8 tetraspanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
TSPAN14 Protein: A Technical Guide to Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin-14 (TSPAN14), a member of the transmembrane 4 superfamily (TM4SF), is a critical regulator of cellular processes through its interaction with the metalloprotease ADAM10. This technical guide provides a comprehensive overview of the TSPAN14 protein, detailing its structure, functional domains, and its role in key signaling pathways. The information presented herein is intended to support research and development efforts targeting TSPAN14 and its associated molecular interactions.
TSPAN14 Protein Structure and Domains
TSPAN14 is a multi-pass membrane protein characterized by four transmembrane domains, short N- and C-terminal intracellular tails, a small extracellular loop (SEL or EC1), and a large extracellular loop (LEL or EC2)[1]. The LEL is a defining feature of the tetraspanin family and is crucial for protein-protein interactions. Both the N- and C-termini of TSPAN14 are located in the cytoplasm[1].
Quantitative Structural Data
| Feature | Description | Amino Acid Position (Human) | Reference |
| Total Length | Full-length protein | 270 amino acids | [2] |
| Molecular Mass | Predicted molecular weight | 30,691 Da | [2] |
| Transmembrane Domain 1 (TM1) | First transmembrane alpha-helix | 18-38 | [3] |
| Small Extracellular Loop (SEL/EC1) | Short loop between TM1 and TM2 | 39-61 | [3] |
| Transmembrane Domain 2 (TM2) | Second transmembrane alpha-helix | 62-82 | [3] |
| Intracellular Loop (ICL) | Loop connecting TM2 and TM3 | 83-92 | [3] |
| Transmembrane Domain 3 (TM3) | Third transmembrane alpha-helix | 93-113 | [3] |
| Large Extracellular Loop (LEL/EC2) | Large loop between TM3 and TM4, crucial for ADAM10 interaction | 114-232 | [3][4] |
| Transmembrane Domain 4 (TM4) | Fourth transmembrane alpha-helix | 233-253 | [3] |
| C-terminal Tail | Intracellular C-terminus | 254-270 | [3] |
Signaling Pathways Involving TSPAN14
TSPAN14 is a key player in modulating the activity of the 'molecular scissor' ADAM10, thereby influencing critical signaling pathways such as Notch signaling and the processing of other cell surface proteins implicated in disease.
TSPAN14-Mediated Regulation of ADAM10 and Notch Signaling
TSPAN14, as part of the TspanC8 subgroup of tetraspanins, directly interacts with ADAM10. This interaction is essential for the maturation and trafficking of ADAM10 from the endoplasmic reticulum to the cell surface[3][5][6][7]. At the cell surface, the TSPAN14/ADAM10 complex is involved in the ligand-induced cleavage of the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway, which regulates cell fate decisions[7][8][9][10][11]. TSPAN5 and TSPAN14 have been shown to preferentially promote Notch cleavage by ADAM10[10][12].
TSPAN14's Role in Alzheimer's Disease Pathogenesis
Emerging evidence suggests a role for TSPAN14 in Alzheimer's disease (AD) through its regulation of ADAM10-mediated cleavage of TREM2 (Triggering Receptor Expressed on Myeloid cells 2). TREM2 is a receptor on microglia, and its shedding by ADAM10 can impact microglial function. Genetic variants in AD have been linked to altered TSPAN14 expression, which in turn may affect ADAM10 levels on the microglial surface and the subsequent shedding of soluble TREM2 (sTREM2)[13].
Experimental Protocols
Investigating the TSPAN14-ADAM10 interaction is central to understanding its function. Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to study this protein-protein interaction.
Co-Immunoprecipitation of TSPAN14 and ADAM10
This protocol is adapted from methodologies used to study tetraspanin-partner interactions[2][4][14][15].
1. Cell Lysis:
-
Harvest approximately 1-10 x 10^7 cells expressing TSPAN14 and ADAM10.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein interactions. A recommended buffer is 1% Digitonin lysis buffer. For a more stringent lysis, a buffer containing 1% NP-40 or Triton X-100 can be used[2][14][16][17][18].
-
Lysis Buffer Composition (example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease inhibitor cocktail[8][16].
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add the primary antibody against the "bait" protein (e.g., anti-TSPAN14 or anti-ADAM10) to the pre-cleared lysate. Use a concentration of approximately 1-5 µg of antibody per 1 mg of total protein.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors).
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
Western Blotting for TSPAN14 and ADAM10
1. SDS-PAGE and Transfer:
-
Separate the eluted protein complexes on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
2. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the "prey" protein (e.g., anti-ADAM10 if TSPAN14 was the bait) overnight at 4°C. Recommended antibody concentrations are typically 1-3 µg/ml, but should be optimized.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
3. Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow Diagram
References
- 1. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 2. biocompare.com [biocompare.com]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]
- 5. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Structural basis for membrane-proximal proteolysis of substrates by ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.jp]
- 17. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. everestbiotech.com [everestbiotech.com]
A Technical Guide to the Discovery and Initial Characterization of TSPAN14
An In-depth Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Tetraspanin 14 (TSPAN14), a transmembrane protein that has emerged as a critical regulator of key cellular processes. Since its discovery, research has illuminated its integral role in modulating the activity of the metalloprotease ADAM10, thereby influencing signaling pathways crucial in development, immunity, and disease. This guide details the initial characterization of TSPAN14, its molecular interactions, functional consequences, and the experimental methodologies employed in its study.
Discovery and Gene/Protein Characteristics
TSPAN14 is a protein-coding gene located on chromosome 10.[1] It belongs to the tetraspanin superfamily, a large family of proteins characterized by four transmembrane domains. Specifically, TSPAN14 is a member of the TspanC8 subgroup, which includes Tspan5, Tspan10, Tspan15, Tspan17, and Tspan33.[1][2][3] This subgroup is defined by the presence of eight conserved cysteine residues in their second extracellular loop (EC2).[3] The initial characterization of TSPAN14 identified it as a key interacting partner of the "molecular scissor" enzyme, A Disintegrin and Metalloprotease 10 (ADAM10).[1][4][5] This interaction is fundamental to virtually all known functions of TSPAN14.
| Feature | Description |
| Official Gene Symbol | TSPAN14 |
| Full Gene Name | Tetraspanin 14 |
| Aliases | DC-TM4F2, TM4SF14, tspan-14[1][6] |
| Chromosomal Location | Chromosome 10[1] |
| Protein Family | Tetraspanins (TM4SF)[6] |
| Subgroup | TspanC8[1][2] |
| Key Structural Feature | Four transmembrane domains; a large second extracellular loop (EC2) containing eight conserved cysteines.[3] |
| Primary Function | Regulation of ADAM10 metalloprotease activity, maturation, and trafficking.[1][7] |
| Subcellular Location | Plasma membrane, vesicles, tetraspanin-enriched microdomains.[8][9][10] |
The TSPAN14-ADAM10 Axis: A Critical Interaction
The central tenet of TSPAN14 biology is its role as an essential chaperone and regulatory partner for ADAM10.[11] ADAM10 is synthesized as an inactive pro-protein in the endoplasmic reticulum (ER). Its activation requires proteolytic removal of the prodomain, a process known as maturation, which occurs in the later compartments of the secretory pathway.
TSPAN14, along with other TspanC8 members, binds to ADAM10 in the ER.[1][8] This interaction, mediated by their extracellular regions, is a prerequisite for ADAM10's exit from the ER, its subsequent enzymatic maturation, and its trafficking to the cell surface where it becomes active.[1][5][7] The large extracellular loop of TSPAN14 has been specifically shown to mediate this co-immunoprecipitation with ADAM10.[7]
Caption: TSPAN14 facilitates ADAM10 maturation and trafficking.
Functional Roles and Signaling Pathways
By controlling the maturation, trafficking, and substrate availability of ADAM10, TSPAN14 influences numerous physiological and pathological processes. Different TspanC8/ADAM10 complexes exhibit distinct substrate preferences.[1][7]
Regulation of Notch Signaling
One of the most well-characterized functions of TSPAN14 is its positive regulation of the Notch signaling pathway.[6][12][13] The Notch receptor requires cleavage by ADAM10 to initiate signaling. Studies have shown that TSPAN14 and TSPAN5 promote the ADAM10-mediated cleavage of Notch.[12] Silencing TSPAN14 in cell lines leads to reduced ADAM10 surface expression and a corresponding decrease in Notch activity.[13] This function is critical in contexts such as leukocyte development, where Notch signaling plays a determinative role.[11]
Caption: TSPAN14 positively regulates Notch signaling via ADAM10.
Modulation of Substrate Cleavage
TSPAN14 imparts selectivity to ADAM10's enzymatic activity. This is exemplified by its differential effects on various ADAM10 substrates.
Table 2: TSPAN14-Mediated Regulation of ADAM10 Substrates
| Substrate | Effect of TSPAN14 on ADAM10-mediated Cleavage | Biological Context | Reference(s) |
| Notch Receptor | Promotes cleavage / Positive regulation | Development, Immunity | [6][12][14] |
| GP6 (Glycoprotein VI) | Negatively regulates cleavage | Platelet Biology | [1][7] |
| CDH5 (VE-cadherin) | Promotes cleavage | Endothelial Cell Biology | [1][5] |
| TREM2 | Hypothesized to modulate cleavage | Microglial function, Alzheimer's Disease | [15] |
| N-cadherin | No significant promotion (Tspan15 is the primary promoter) | Cell Adhesion | [7] |
Role in Disease
The critical functions of the TSPAN14-ADAM10 axis implicate it in several human diseases.
-
Cancer: The role of TSPAN14 in cancer is complex. In non-small cell lung cancer (NSCLC), structural alterations in the TSPAN14 gene were found predominantly in early-stage tumors, suggesting a potential role in tumor initiation.[16] Conversely, another study on NSCLC found that lower TSPAN14 expression in tumor tissue correlated with pleural invasion and shorter patient survival.[17][18] This study also showed that NSCLC cell lines with higher invasive potential had lower TSPAN14 expression.[17]
-
Alzheimer's Disease (AD): TSPAN14 has been identified as a genetic risk factor for AD.[15] The leading hypothesis is that TSPAN14 modulates the ADAM10-mediated cleavage of TREM2, a protein crucial for microglial phagocytic activity.[15] Dysregulation of TREM2 cleavage due to TSPAN14 variants could impair microglial function and contribute to AD pathogenesis.[15]
-
Inflammatory Diseases: Given its high expression in leukocytes like dendritic cells and its role in regulating Notch, TSPAN14 is thought to be important in leukocyte development and inflammatory immune functions.[2][11]
Expression Profile
TSPAN14 exhibits low tissue specificity, with RNA detected in almost all analyzed tissues.[19] However, expression levels vary significantly between cell types. For instance, among leukocytes, TSPAN14 is the most highly expressed TspanC8 member in human and mouse T-cells and human dendritic cells.[11][20]
Table 3: TSPAN14 Expression in NSCLC Cell Lines and Functional Correlation
| Cell Line | TSPAN14 Protein Expression (Relative to HaCaT) | Invasive Potential |
| HaCaT (Normal) | 1.0 (Reference) | Low |
| NCI-H460 | No significant difference | Moderate |
| A549 | ~1.4-fold lower | High |
| NCI-H661 | ~3-fold lower | Very High |
| Data summarized from a study on NSCLC progression, demonstrating an inverse correlation between TSPAN14 expression and the migratory and invasive potential of cancer cells.[17][21] |
Key Experimental Protocols
The characterization of TSPAN14 has relied on a combination of molecular and cellular biology techniques. Detailed below are methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for TSPAN14-ADAM10 Interaction
This protocol is designed to validate the physical interaction between TSPAN14 and ADAM10 in a cellular context.
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding FLAG-tagged TSPAN14 and HA-tagged ADAM10 using a suitable transfection reagent. Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 1% Digitonin or 1% Triton X-100 in Tris-buffered saline with protease inhibitors). Digitonin is noted to be effective for preserving tetraspanin-partner interactions.[4]
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down TSPAN14) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze the eluate by Western blotting using an anti-HA antibody to detect co-immunoprecipitated ADAM10.
-
Analyze input lysates to confirm the expression of both proteins.
-
Caption: A generalized workflow for Co-Immunoprecipitation.
Flow Cytometry for TSPAN14 Protein Expression
This protocol allows for the quantification of TSPAN14 expression at the single-cell level.
-
Cell Preparation:
-
Harvest cells (e.g., NSCLC cell lines) by trypsinization and count them. Aliquot approximately 200,000 to 500,000 cells per sample.
-
Wash cells with ice-cold PBS.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Fix cells in 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[21]
-
Wash with PBS.
-
Permeabilize cells by incubating with ice-cold 90% methanol (B129727) for 30 minutes at 4°C.[21] (Note: For cell surface staining, skip permeabilization).
-
-
Blocking:
-
Wash cells and block with a blocking buffer (e.g., 0.5% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[21]
-
-
Antibody Staining:
-
Incubate cells with a primary antibody against TSPAN14 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash cells 2-3 times with blocking buffer.
-
Incubate cells with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.
-
Wash cells 2-3 times.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer (PBS with 1-2% BSA).
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.[21]
-
Analyze the data using appropriate software, gating on the cell population of interest and measuring the mean fluorescence intensity (MFI) to quantify TSPAN14 expression.[21]
-
Western Blotting for Protein Detection
This is a standard protocol to detect TSPAN14 protein levels in cell or tissue lysates.
-
Sample Preparation: Prepare protein lysates from cells or tissues using RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins based on size by running on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TSPAN14 (e.g., at a 1:1000 dilution) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion and Future Directions
The discovery and initial characterization of TSPAN14 have established it as a pivotal regulator of the metalloprotease ADAM10. Its function as a molecular chaperone is essential for ADAM10 trafficking and maturation, while its association in a complex on the cell surface dictates substrate specificity. This regulatory axis has profound implications for Notch signaling, cell adhesion, and immune cell function. The links between TSPAN14 and diseases such as cancer and Alzheimer's disease highlight its potential as a therapeutic target.
Future research should focus on elucidating the precise structural basis of the TSPAN14-ADAM10 interaction and how different TspanC8 members confer distinct substrate specificities. Developing tools, such as specific monoclonal antibodies or small molecule inhibitors, that can modulate the interaction between TSPAN14 and ADAM10 could offer a more targeted therapeutic approach than global ADAM10 inhibition, potentially avoiding off-target effects and providing novel treatments for a range of human diseases. The study of TSPAN14-knockout mouse models will also be invaluable in dissecting its precise physiological roles in vivo.[16]
References
- 1. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 2. researchgate.net [researchgate.net]
- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. genecards.org [genecards.org]
- 7. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. TSPAN14 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | Regulation of Leukocytes by TspanC8 Tetraspanins and the “Molecular Scissor” ADAM10 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional analysis of TSPAN14 as a genetic risk factor for Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 16. Gene - TSPAN14 [maayanlab.cloud]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tissue expression of TSPAN14 - Summary - The Human Protein Atlas [proteinatlas.org]
- 20. Editorial: Functional Relevance of Tetraspanins in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TSPAN14 antibody (15314-1-PBS) | Proteintech [ptglab.com]
TSPAN14 Isoforms: A Technical Guide to Specific Functions and Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraspanin 14 (TSPAN14), a member of the TspanC8 subgroup of tetraspanins, is an integral membrane protein critically involved in the regulation of the metalloprotease ADAM10. This regulation is pivotal for a multitude of cellular processes, including Notch signaling and the processing of amyloid precursor protein, implicating TSPAN14 in both developmental pathways and neurodegenerative diseases such as Alzheimer's. The existence of multiple TSPAN14 isoforms, arising from alternative splicing, adds a layer of complexity to its functional roles. This technical guide provides an in-depth exploration of TSPAN14 isoforms, their specific functions, the molecular mechanisms they govern, and detailed experimental protocols for their investigation.
Introduction to TSPAN14 and its Isoforms
TSPAN14 is a four-pass transmembrane protein characterized by conserved domains that mediate its interactions with other proteins, most notably ADAM10. The TSPAN14 gene undergoes alternative splicing, giving rise to multiple protein isoforms. While research on human TSPAN14 isoforms is ongoing, studies in model organisms like Caenorhabditis elegans have provided significant insights into the functional divergence of these isoforms.
In C. elegans, the tsp-14 gene produces two main isoforms, TSP-14A and TSP-14B, which differ by an additional 24 amino acids at the N-terminus of TSP-14B.[1][2][3] This small difference leads to distinct subcellular localizations and non-overlapping functions in development.[1][2][3]
-
TSP-14A is localized to apical and endosomal membranes and plays a role in regulating body size and embryonic and vulval development.[1][2][3]
-
TSP-14B is targeted to the basolateral membrane and is primarily involved in postembryonic mesoderm development.[1][2][3]
Human TSPAN14 also has multiple predicted isoforms. According to UniProt, there are three main isoforms (Isoform 1, 2, and 3) resulting from alternative splicing.[4] While the specific functions of these human isoforms are not yet fully elucidated, the precedent from C. elegans suggests they are likely to have distinct roles in cellular processes. A research initiative is currently underway to determine if certain alternative splicing variants of human TSPAN14 may be protective against Alzheimer's disease.[5]
Table 1: Comparison of C. elegans TSPAN14 Isoforms
| Feature | TSP-14A | TSP-14B |
| N-terminal Extension | No | Yes (24 amino acids) |
| Subcellular Localization | Apical and endosomal membranes | Basolateral membrane |
| Primary Function | Body size, embryonic and vulval development | Postembryonic mesoderm development |
Core Function: Regulation of ADAM10
The most well-characterized function of TSPAN14 is its role as a key regulator of the 'molecular scissor' ADAM10.[5][6][7][8] TSPAN14 is part of the TspanC8 subgroup of tetraspanins that directly interact with ADAM10.[4][5] This interaction is crucial for:
-
ADAM10 Maturation and Trafficking: TSPAN14 facilitates the exit of ADAM10 from the endoplasmic reticulum and its transport to the cell surface, a necessary step for its proteolytic activity.[4][5]
-
Substrate Specificity: The association of TSPAN14 with ADAM10 can influence which substrates are cleaved. For instance, TSPAN14 promotes the ADAM10-mediated cleavage of VE-cadherin (CDH5) while negatively regulating the cleavage of the platelet collagen receptor GP6.[4][5]
The regulation of ADAM10 by TSPAN14 has significant implications for various signaling pathways.
TSPAN14 in Signaling Pathways
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues.[9][10] ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. TSPAN14, along with another TspanC8 member, TSPAN5, positively regulates ADAM10's activity towards Notch, thereby promoting Notch signaling.[11] This function is essential for processes such as neurogenesis and vascular development.[10][12]
Alzheimer's Disease and TREM2 Cleavage
TSPAN14 is increasingly implicated as a genetic risk factor for Alzheimer's disease (AD).[5] This link is primarily through its regulation of ADAM10, which cleaves the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[13][14][15][16] TREM2 is a receptor expressed on microglia, the resident immune cells of the brain, and plays a crucial role in phagocytosis and the clearance of amyloid-beta plaques, a hallmark of AD. The cleavage of TREM2 by ADAM10 results in a soluble form (sTREM2) and is thought to impair microglial function. By modulating ADAM10's activity, TSPAN14 can influence TREM2 cleavage and, consequently, the progression of AD.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TSPAN14 isoforms and their functions.
Co-Immunoprecipitation (Co-IP) of TSPAN14 and ADAM10
This protocol is adapted for the study of membrane protein interactions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against TSPAN14 or an epitope tag
-
Antibody against ADAM10
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells expressing TSPAN14 and ADAM10 to confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody (anti-TSPAN14) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-ADAM10 antibody.
-
Analysis of ADAM10 Cell Surface Expression by Flow Cytometry
Materials:
-
Cells expressing TSPAN14 and ADAM10
-
Primary antibody against an extracellular epitope of ADAM10
-
Fluorophore-conjugated secondary antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with ice-cold FACS buffer.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Add the primary anti-ADAM10 antibody to the cell suspension and incubate on ice for 30-60 minutes.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorophore-conjugated secondary antibody and incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Measure the fluorescence intensity to quantify the level of ADAM10 on the cell surface.
-
Notch Signaling Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
Notch-responsive luciferase reporter plasmid (e.g., containing CSL binding sites)
-
Renilla luciferase plasmid (for normalization)
-
TSPAN14 expression plasmid or siRNA
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Transfection:
-
Co-transfect cells with the Notch-responsive luciferase reporter, Renilla luciferase plasmid, and either the TSPAN14 expression plasmid or siRNA against TSPAN14.
-
-
Cell Culture and Lysis:
-
Culture the transfected cells for 24-48 hours.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between cells with altered TSPAN14 expression and control cells.
-
Conclusion and Future Directions
The study of TSPAN14 isoforms is a rapidly evolving field with significant implications for our understanding of fundamental cellular processes and the pathogenesis of diseases like Alzheimer's. The functional divergence of TSPAN14 isoforms, exemplified by the distinct roles of TSP-14A and TSP-14B in C. elegans, underscores the importance of isoform-specific research. Future investigations should focus on elucidating the specific functions of human TSPAN14 isoforms, their differential expression in various tissues and disease states, and their precise mechanisms of ADAM10 regulation. Such knowledge will be invaluable for the development of targeted therapeutics that can modulate specific TSPAN14-dependent pathways.
References
- 1. ADAM10 - Wikipedia [en.wikipedia.org]
- 2. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]
- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 6. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. TSPAN14 - Wikipedia [en.wikipedia.org]
- 8. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Notch 1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. TREM2 - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. TREM2 triggering receptor expressed on myeloid cells 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Critical Role of TSPAN14 in the Regulation of the Notch Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway is a highly conserved cell-cell communication system pivotal in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers and developmental disorders. A key regulatory step in Notch activation is the proteolytic cleavage of the Notch receptor by the metalloprotease ADAM10. Emerging evidence has identified Tetraspanin 14 (TSPAN14), a member of the TspanC8 subgroup of tetraspanins, as a critical positive regulator of ADAM10 function and, consequently, Notch signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which TSPAN14 governs the Notch pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and experimental workflows.
Introduction to TSPAN14 and its Family
TSPAN14 is a four-transmembrane domain protein belonging to the tetraspanin superfamily. These proteins act as molecular organizers, forming tetraspanin-enriched microdomains on the cell membrane that facilitate the interaction and function of associated partner proteins. TSPAN14 is a member of the TspanC8 subgroup, which also includes TSPAN5, TSPAN10, TSPAN15, TSPAN17, and TSPAN33. A defining feature of this subgroup is their interaction with and regulation of the metalloprotease ADAM10.
TSPAN14-Mediated Regulation of ADAM10
The primary mechanism by which TSPAN14 influences the Notch signaling pathway is through its direct interaction with and regulation of ADAM10. This regulation occurs at several key stages:
-
Protein-Protein Interaction: TSPAN14 directly interacts with ADAM10. This interaction is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10[1][2].
-
ADAM10 Maturation: The association with TSPAN14 is crucial for the proper maturation of ADAM10. TSPAN14 promotes the proteolytic cleavage of the ADAM10 prodomain, a necessary step for its enzymatic activation[3].
-
Trafficking and Cell Surface Expression: TSPAN14 facilitates the trafficking of mature ADAM10 from the endoplasmic reticulum and Golgi apparatus to the cell surface[1][2][4]. This increased cell surface localization of active ADAM10 enhances its availability to cleave its substrates, most notably the Notch receptor.
The Impact of TSPAN14 on Notch Signaling Activation
The TSPAN14-mediated regulation of ADAM10 has a direct and positive impact on the activation of the Notch signaling pathway. The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor.
The second of these cleavages, termed S2 cleavage, is mediated by ADAM10 and is a rate-limiting step in Notch activation. By increasing the maturation and cell surface abundance of ADAM10, TSPAN14 enhances the efficiency of Notch S2 cleavage. This leads to the subsequent intramembrane cleavage by the γ-secretase complex (S3 cleavage), which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes. Studies have shown that overexpression of TSPAN14 leads to increased Notch signaling, while its knockdown results in decreased pathway activation[5][6].
Quantitative Data on TSPAN14's Regulatory Role
The positive regulatory role of TSPAN14 on Notch signaling has been quantified in several studies. The following tables summarize key findings from luciferase reporter assays and flow cytometry experiments.
Table 1: Effect of TSPAN14 Expression on Notch Signaling Activity
| Cell Line | Experimental Condition | Fold Change in Notch Activity (vs. Control) | Reference |
| HeLa | Stable expression of TSPAN14 | ~1.5-fold increase | [5] |
| U2OS-N1 | siRNA-mediated knockdown of TSPAN5 and TSPAN14 | Significant decrease | [5] |
Data is derived from CSL-luciferase reporter assays, where an increase in luciferase activity corresponds to an increase in Notch signaling.
Table 2: Effect of TSPAN14 Expression on ADAM10 Cell Surface Levels
| Cell Line | Experimental Condition | Change in ADAM10 Surface Expression (vs. Control) | Reference |
| HeLa | Transient transfection with GFP-TSPAN14 | Redistribution from ER to plasma membrane | [5] |
| U2OS-N1 | siRNA-mediated knockdown of TSPAN5 and TSPAN14 | Significant decrease | [5] |
| HUVEC | shRNA-mediated knockdown of TSPAN14 | Reduced ADAM10 surface expression | [3] |
Data is based on flow cytometry analysis of cell surface ADAM10.
Visualizing the Molecular Interactions and Workflows
TSPAN14 in the Notch Signaling Pathway
References
- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
TSPAN14: A Potential Biomarker in Cancer - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of Tetraspanin 14 (TSPAN14) as a potential biomarker in cancer. Tetraspanins are a family of transmembrane proteins that organize the plasma membrane into functional microdomains, influencing a wide range of cellular processes, including cell adhesion, migration, and signaling.[1] TSPAN14, a member of this family, has garnered recent attention for its potential involvement in cancer progression and its promise as a prognostic indicator. This document synthesizes current research findings, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of TSPAN14 in oncology.
Data Presentation
TSPAN14 Expression in Cancer
The expression of TSPAN14 has been investigated in various cancers, with the most comprehensive data currently available for Non-Small Cell Lung Cancer (NSCLC). Studies consistently report a significant decrease in TSPAN14 expression in tumor tissues compared to adjacent normal tissues.
| Cancer Type | TSPAN14 Expression Level in Tumor vs. Normal Tissue | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Decreased | TSPAN14 gene and protein expression is significantly lower in tumor tissues compared to surrounding normal lung tissue.[2][3] | [2][3] |
| Glioma, Prostate, Ovarian, Endometrial, Pancreatic, Lung Cancers | Weak to Moderate Cytoplasmic Immunoreactivity | A few cases showed some immunoreactivity, while most malignant cells were negative.[4] | [4] |
| Colorectal, Breast Cancers | Negative | Malignant cells were predominantly negative for TSPAN14 expression.[4] | [4] |
Prognostic Significance of TSPAN14
The level of TSPAN14 expression has been correlated with patient survival outcomes, particularly in NSCLC, suggesting its potential as a prognostic biomarker.
| Cancer Type | Correlation of TSPAN14 Expression with Patient Survival | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Low expression correlates with lower survival rate | Patients with decreased TSPAN14 expression (a 3-fold decrease in tumor vs. normal tissue) have a significantly shorter overall survival (OS) and progression-free survival (PFS).[2][3] | [2][3] |
| Lung Adenocarcinoma (LUAD) | Linked to adverse prognosis | A tetraspanin-related gene signature including TSPAN14 was associated with an adverse prognosis.[5] | [5] |
Role in Cancer Progression
Current evidence strongly suggests that the downregulation of TSPAN14 contributes to a more aggressive cancer phenotype, particularly by promoting metastasis.
Involvement in Metastasis
Decreased TSPAN14 expression is associated with enhanced metastatic potential.[2][3] In NSCLC cell lines, highly invasive cells exhibit the lowest levels of TSPAN14, while cells with high TSPAN14 expression have limited metastatic capabilities.[2][3] Silencing TSPAN14 in non-metastatic cancer cells leads to an increased expression of matrix-degrading enzymes, specifically Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[2][3][5] This, in turn, enhances the cancer cells' ability to degrade the extracellular matrix, a critical step in invasion and metastasis.[2][3]
Signaling Pathways
TSPAN14 is involved in crucial signaling pathways that regulate cell fate and behavior. A key interaction is with ADAM10 (A Disintegrin and Metalloproteinase 10), a sheddase that plays a critical role in the Notch signaling pathway.[6][7] TSPAN14, through its large extracellular loop, interacts with ADAM10, promoting its maturation and trafficking to the cell surface.[6][7] This interaction can influence the cleavage of ADAM10 substrates, thereby modulating Notch signaling.[7] The Notch pathway is a well-established regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers.[2]
Experimental Protocols
The following section outlines the general methodologies used in the cited research to investigate the role of TSPAN14 in cancer.
Quantitative Real-Time PCR (qPCR) for TSPAN14 Gene Expression
-
Objective: To quantify the mRNA expression level of TSPAN14 in tumor and normal tissues or cells.
-
Methodology:
-
RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform qPCR using TSPAN14-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.
-
Data Analysis: Normalize the TSPAN14 expression levels to a housekeeping gene (e.g., HPRT) and calculate the relative expression using the ΔΔCt method.[2][3]
-
siRNA-Mediated Gene Silencing of TSPAN14
-
Objective: To specifically knockdown the expression of TSPAN14 to study its functional role.
-
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., NCI-H460) to the desired confluency.
-
Transfection: Transfect the cells with small interfering RNA (siRNA) specifically targeting TSPAN14 mRNA using a suitable transfection reagent. A non-coding siRNA should be used as a negative control.
-
Validation: After a specified incubation period (e.g., 48-72 hours), validate the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot or flow cytometry) levels.[2]
-
Flow Cytometry for TSPAN14 Protein Expression
-
Objective: To quantify the protein expression of TSPAN14 on a single-cell basis.
-
Methodology:
-
Cell Preparation: Harvest and prepare a single-cell suspension from cultured cells.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and permeabilize the cell membrane to allow antibody access to intracellular epitopes.
-
Antibody Staining: Incubate the cells with a primary antibody specific to TSPAN14, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of TSPAN14 protein expression.[8]
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Objective: To assess the enzymatic activity of MMP-2 and MMP-9 secreted by cancer cells.
-
Methodology:
-
Conditioned Media Collection: Culture cancer cells in serum-free media for a specific period and collect the conditioned media containing secreted proteins.
-
Electrophoresis: Run the conditioned media on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation and Development: Incubate the gel in a renaturing buffer to allow the MMPs to regain their enzymatic activity, followed by incubation in a developing buffer to allow for gelatin degradation.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity.[2][3]
-
Mandatory Visualization
Caption: TSPAN14 facilitates the maturation and cell surface localization of ADAM10, a key enzyme in the activation of the Notch signaling pathway.
Caption: An experimental workflow to investigate the role of TSPAN14 in cancer cell metastasis by combining gene silencing with functional and molecular analyses.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Pan-Cancer Analysis: Expanding the investigation of TSPAN14 expression and function across a broader range of cancer types is crucial to determine the universality of its role.
-
Mechanism of Downregulation: Elucidating the molecular mechanisms responsible for the downregulation of TSPAN14 in tumors (e.g., epigenetic silencing, transcriptional repression) could reveal novel therapeutic intervention points.
-
Therapeutic Targeting: Developing strategies to restore TSPAN14 expression or function in tumor cells could represent a novel anti-metastatic therapy.
-
Clinical Validation: Large-scale clinical studies are needed to validate the prognostic value of TSPAN14 and to explore its potential as a predictive biomarker for response to therapy.
The continued exploration of TSPAN14's role in cancer holds significant promise for improving our understanding of tumor progression and for the development of new diagnostic and therapeutic strategies.
References
- 1. The role of tetraspanins pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of TSPAN14 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. A novel tetraspanin-related gene signature for predicting prognosis and immune invasion status of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evolutionary Conservation of the TSPAN14 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraspanin 14 (TSPAN14) is a member of the transmembrane 4 superfamily, characterized by four transmembrane domains, intracellular N- and C-termini, and two extracellular loops. As part of the evolutionarily conserved TspanC8 subgroup, TSPAN14 plays a crucial role in the trafficking and maturation of the metalloprotease ADAM10. This interaction is fundamental for the regulation of the Notch signaling pathway, a critical controller of cellular differentiation and tissue development. The high degree of conservation of the TSPAN14 gene across diverse species underscores its essential biological functions. This technical guide provides an in-depth analysis of the evolutionary conservation of TSPAN14, its role in signaling, and its potential as a therapeutic target, supplemented with detailed experimental protocols and data presented for comparative analysis.
Introduction
Tetraspanins are integral membrane proteins found in all multicellular eukaryotes.[1] They are characterized by four transmembrane domains, a small extracellular loop (EC1), and a large extracellular loop (EC2) that contains highly conserved cysteine residues, including a signature CCG motif.[1] TSPAN14, a member of the TspanC8 subgroup of tetraspanins, is distinguished by the presence of eight cysteine residues in its EC2 domain.[2]
The primary function of TSPAN14 is its interaction with and regulation of A Disintegrin and Metalloproteinase 10 (ADAM10). This interaction is vital for the proper trafficking of ADAM10 from the endoplasmic reticulum to the cell surface and for its subsequent role in proteolytic cleavage of various substrates, most notably the Notch receptor. The TSPAN14-ADAM10 complex is a key player in the Notch signaling pathway, which is essential for embryonic development and tissue homeostasis. Given these critical functions, the TSPAN14 gene is highly conserved across a wide range of species.
Evolutionary Conservation of TSPAN14
The evolutionary conservation of a gene is a strong indicator of its fundamental biological importance. The TSPAN14 gene and its protein product exhibit a high degree of conservation across vertebrates and even show functional conservation in invertebrates.
Orthologs and Sequence Identity
Orthologs of the human TSPAN14 gene have been identified in numerous species, including the house mouse (Mus musculus), zebrafish (Danio rerio), and the nematode Caenorhabditis elegans (tsp-14).[2][3][4] A comparative analysis of the amino acid sequences of TSPAN14 orthologs reveals a high degree of similarity, particularly within the transmembrane and EC2 domains.
| Species | Ortholog | UniProt Accession | Amino Acid Length | Percent Identity to Human TSPAN14 |
| Homo sapiens | TSPAN14 | Q8NG11 | 270 | 100% |
| Mus musculus | Tspan14 | Q8QZY6 | 270 | 97.4% |
| Danio rerio | tspan14 | A0A0R4IKB3 | 271 | 74.5% |
| Caenorhabditis elegans | tsp-14 | G5EGL0 | 258 | 33.7% |
Phylogenetic Analysis
A phylogenetic tree illustrates the evolutionary relationships between TSPAN14 orthologs. The branching pattern reflects the degree of sequence divergence and evolutionary distance between the species.
Caption: Phylogenetic tree of TSPAN14 orthologs.
TSPAN14 Signaling Pathway
TSPAN14 is a critical regulator of the Notch signaling pathway through its interaction with the metalloprotease ADAM10.
TSPAN14-ADAM10 Interaction and Notch Activation
The binding of a Notch ligand (e.g., Delta or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates a conformational change in the receptor. This change makes the S2 cleavage site accessible to the TSPAN14-ADAM10 complex. TSPAN14 facilitates the maturation and cell surface localization of ADAM10, ensuring its availability to cleave the Notch receptor. This cleavage event is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator, regulating the expression of target genes involved in cell fate decisions.
Caption: TSPAN14 in the Notch signaling pathway.
Experimental Protocols
Investigating the evolutionary conservation and function of TSPAN14 involves a variety of molecular and cellular biology techniques.
Phylogenetic Analysis of TSPAN14
Objective: To determine the evolutionary relationships between TSPAN14 orthologs from different species.
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequences of TSPAN14 orthologs from protein databases such as UniProt or NCBI.[2][5][6][7]
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MAFFT to identify conserved regions and calculate percentage identity.[8][9]
-
Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose.
-
Tree Visualization: Visualize and annotate the phylogenetic tree to illustrate the evolutionary relationships.
Caption: Workflow for phylogenetic analysis.
Co-Immunoprecipitation (Co-IP) to Validate TSPAN14-ADAM10 Interaction
Objective: To confirm the physical interaction between TSPAN14 and ADAM10 in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing both TSPAN14 and ADAM10 with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to TSPAN14.
-
Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-TSPAN14-ADAM10 complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both TSPAN14 and ADAM10 to confirm their co-precipitation.
Functional Analysis of TSPAN14 using CRISPR/Cas9 in C. elegans
Objective: To investigate the in vivo function of the TSPAN14 ortholog, tsp-14, in the model organism C. elegans.[10]
Methodology:
-
Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the tsp-14 gene.
-
Microinjection: Inject a mixture containing the Cas9 nuclease, the designed sgRNAs, and a repair template (if performing homology-directed repair) into the gonad of adult hermaphrodite worms.
-
Screening: Screen the progeny for the desired genetic modification (e.g., gene knockout or knock-in) using a selectable marker or by PCR and sequencing.
-
Phenotypic Analysis: Analyze the resulting mutant worms for any developmental or behavioral phenotypes to infer the function of tsp-14.
TSPAN14 in Disease and as a Drug Target
The critical role of TSPAN14 in fundamental cellular processes makes it a gene of interest in various disease contexts, particularly in cancer.
Role in Cancer
Altered expression of tetraspanins has been implicated in cancer progression, including tumor cell invasion and metastasis. Studies have shown that decreased TSPAN14 expression is associated with non-small-cell lung cancer (NSCLC) progression and may serve as a prognostic marker.[11] The misregulation of the Notch signaling pathway, in which TSPAN14 is a key player, is a known driver in many cancers.
Caption: Logical flow of TSPAN14's role in disease.
Therapeutic Potential
Given its role in regulating ADAM10 and Notch signaling, TSPAN14 presents a potential target for therapeutic intervention. Modulating the TSPAN14-ADAM10 interaction could offer a more specific way to target Notch signaling compared to pan-Notch inhibitors, which often have significant side effects. The development of molecules that can either enhance or inhibit the function of TSPAN14 could be a promising avenue for the treatment of cancers and other diseases where Notch signaling is dysregulated.
Conclusion
The TSPAN14 gene is a highly conserved component of the tetraspanin family, with a critical role in regulating the ADAM10 metalloprotease and the Notch signaling pathway. Its evolutionary conservation across a vast range of species highlights its indispensable function in fundamental biological processes. Understanding the intricacies of TSPAN14 function, its regulation, and its involvement in disease provides a solid foundation for further research and the development of novel therapeutic strategies. The experimental approaches outlined in this guide offer a roadmap for researchers to further elucidate the multifaceted roles of this important gene.
References
- 1. molbiol-tools.ca [molbiol-tools.ca]
- 2. alliancegenome.org [alliancegenome.org]
- 3. TSPAN14 - Wikipedia [en.wikipedia.org]
- 4. Tspan14 MGI Mouse Gene Detail - MGI:1196325 - tetraspanin 14 [informatics.jax.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. ebi.ac.uk [ebi.ac.uk]
- 9. My title [mafft.cbrc.jp]
- 10. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]
- 11. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
TSPAN14 Expression in Cancer Cell Lines: A Technical Guide for Researchers
Introduction
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. Emerging evidence suggests that TSPAN14 plays a significant role in cancer progression, with its expression levels varying across different cancer types and cell lines. This technical guide provides a comprehensive overview of TSPAN14 expression in various cancer cell lines, detailed experimental protocols for its detection and quantification, and an exploration of its role in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
TSPAN14 Expression in Cancer Cell Lines
The expression of TSPAN14 has been observed to be dysregulated in several cancers. Notably, studies in non-small cell lung cancer (NSCLC) have indicated a correlation between lower TSPAN14 expression and a poorer prognosis, suggesting a potential role as a tumor suppressor in this context.[1][2] The following tables summarize quantitative data on TSPAN14 mRNA and protein expression in various cancer cell lines.
TSPAN14 mRNA Expression in NSCLC Cell Lines
Quantitative real-time PCR (qPCR) has been utilized to determine the relative expression of TSPAN14 mRNA in NSCLC cell lines compared to a normal human keratinocyte cell line (HaCaT). The data indicates a general downregulation of TSPAN14 in these cancer cell lines.[1]
| Cell Line | Cancer Type | Fold Change in mRNA Expression (vs. HaCaT) | Statistical Significance (p-value) |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.3-fold decrease | p = 0.047 |
| A549 | Non-Small Cell Lung Cancer | 2.1-fold decrease | p = 0.013 |
| NCI-H661 | Non-Small Cell Lung Cancer | 5-fold decrease | p = 0.010 |
TSPAN14 Protein Expression in NSCLC Cell Lines
Flow cytometry analysis has been employed to assess the relative protein expression of TSPAN14 in NSCLC cell lines in comparison to the HaCaT cell line. The results are consistent with the mRNA expression data, showing reduced protein levels in the cancer cell lines.[1]
| Cell Line | Cancer Type | Fold Change in Protein Expression (vs. HaCaT) | Statistical Significance (p-value) |
| NCI-H460 | Non-Small Cell Lung Cancer | No significant difference | - |
| A549 | Non-Small Cell Lung Cancer | 1.4-fold decrease | p = 0.027 |
| NCI-H661 | Non-Small Cell Lung Cancer | 3-fold decrease | p = 0.0017 |
Experimental Protocols
This section provides detailed methodologies for the quantification and visualization of TSPAN14 expression in cancer cell lines.
Quantitative Real-Time PCR (qPCR) for TSPAN14 mRNA Expression
This protocol is adapted from the methodology described by Jovanović et al. (2022).[1]
1. RNA Extraction and cDNA Synthesis:
-
Harvest cultured cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TSPAN14, and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., HPRT) as an endogenous control for normalization.[1]
-
Perform the qPCR reaction in a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in TSPAN14 expression.
Flow Cytometry for TSPAN14 Protein Expression
This protocol is based on the methodology described by Jovanović et al. (2022).[1]
1. Cell Preparation:
-
Harvest cells and wash with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a saponin-based permeabilization buffer.
2. Antibody Staining:
-
Incubate the permeabilized cells with a primary antibody against TSPAN14 (e.g., Rabbit polyclonal to TSPAN14) diluted in the permeabilization buffer for 1 hour at 4°C.
-
Wash the cells with the permeabilization buffer.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 30 minutes at 4°C in the dark.
-
Wash the cells with the permeabilization buffer.
3. Data Acquisition and Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity to determine the relative TSPAN14 protein expression levels.
Western Blotting for TSPAN14 Protein Expression
This is a generalized protocol for Western Blotting, with specific details for TSPAN14 detection derived from commercial antibody datasheets.[11][12][13][14]
1. Protein Extraction and Quantification:
-
Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TSPAN14 (e.g., Rabbit polyclonal anti-TSPAN14, Proteintech 15314-1-AP) at a dilution of 1:300 to 1:1000 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Immunohistochemistry (IHC) for TSPAN14 in Tissue Sections
This is a general protocol for IHC on paraffin-embedded tissue sections, with specific details for TSPAN14.[12][15][16]
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against TSPAN14 (e.g., TSPAN14 Polyclonal Antibody, Thermo Fisher Scientific PA5-144168) at a dilution of 1:20 to 1:200 overnight at 4°C.[17]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
4. Visualization and Counterstaining:
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
Signaling Pathways Involving TSPAN14
TSPAN14 is implicated in the regulation of key signaling pathways that are crucial in cancer development and progression.
TSPAN14-ADAM10-Notch Signaling Pathway
A significant body of evidence points to the role of TSPAN14 in modulating the activity of the metalloprotease ADAM10. TSPAN14, through its large extracellular loop, interacts with ADAM10, promoting its maturation and trafficking to the cell surface.[1][18] This interaction is critical for the subsequent cleavage of ADAM10 substrates, including the Notch receptor.[18][19][20] The activation of Notch signaling is a pivotal event in many cancers, influencing cell proliferation, differentiation, and survival.[21]
Potential Crosstalk with NF-κB Signaling
While direct regulation of the NF-κB pathway by TSPAN14 is not yet firmly established, the broader tetraspanin family has been shown to influence NF-κB signaling.[22][23][24][25][26] Given that TSPAN14 silencing has been shown to increase the expression of matrix metalloproteinases MMP-2 and MMP-9, which are known downstream targets of NF-κB, a potential indirect regulatory link can be hypothesized.[1][2] Further research is required to elucidate the precise molecular mechanisms of this potential crosstalk.
Experimental Workflow for Investigating TSPAN14 Function
The following diagram outlines a typical experimental workflow to investigate the functional consequences of TSPAN14 expression in cancer cell lines.
Conclusion
TSPAN14 is an emerging player in the complex landscape of cancer biology. Its differential expression across various cancer cell lines, particularly its downregulation in NSCLC, suggests a context-dependent role in tumor progression. The established link between TSPAN14 and the ADAM10-Notch signaling axis provides a solid foundation for further investigation into its mechanistic contributions to cancer. The detailed protocols provided herein offer a practical guide for researchers to accurately quantify and assess TSPAN14 expression and function. Future studies should aim to expand the quantitative expression analysis of TSPAN14 to a broader range of cancer cell lines and to further elucidate its potential involvement in other critical signaling pathways, such as NF-κB. A deeper understanding of TSPAN14's role in cancer will be instrumental in evaluating its potential as a prognostic biomarker and a therapeutic target.
References
- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation characterization of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 6. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 7. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 8. COSMIC [sanger.ac.uk]
- 9. Dataset - COSMIC Cell Line Gene Mutation Profiles [maayanlab.cloud]
- 10. COSMIC: a curated database of somatic variants and clinical data for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 14. biomol.com [biomol.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 17. TSPAN14 Polyclonal Antibody (PA5-144168) [thermofisher.com]
- 18. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Regulation of Leukocytes by TspanC8 Tetraspanins and the “Molecular Scissor” ADAM10 [frontiersin.org]
- 22. Transcriptional Regulation during Aberrant Activation of NF-κB Signalling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kappaB and cancer: mechanisms and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Expanding the Interactome of the Noncanonical NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Noncanonical NF-κB in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of TSPAN14 in Normal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tetraspanin 14 (TSPAN14) is a member of the evolutionary conserved TspanC8 subgroup of four-transmembrane domain proteins. In normal physiological contexts, TSPAN14 functions as a critical molecular chaperone for the metalloprotease ADAM10 (A Disintegrin and Metalloprotease 10). The core role of TSPAN14 is to bind directly to ADAM10 in the endoplasmic reticulum, facilitating its enzymatic maturation, proper trafficking to the cell surface, and influencing its substrate specificity. This regulatory function is fundamental to several key signaling pathways, most notably Notch signaling, which governs cell fate decisions, proliferation, and differentiation in a variety of tissues. This technical guide provides an in-depth overview of the established physiological functions of TSPAN14, quantitative data on its expression and activity, detailed experimental protocols for its study, and visualizations of its molecular interactions and pathways.
Core Physiological Function: The TSPAN14-ADAM10 Axis
The primary and most well-characterized physiological role of TSPAN14 is its direct interaction with and regulation of ADAM10.[1] TSPAN14 is one of six members of the TspanC8 family (along with Tspan5, Tspan10, Tspan15, Tspan17, and Tspan33) that specifically associate with ADAM10.[2]
Interaction and Chaperoning
The interaction between TSPAN14 and ADAM10 is initiated in the endoplasmic reticulum (ER).[2] This binding is a prerequisite for the correct trafficking of ADAM10 out of the ER and through the Golgi apparatus, where ADAM10 undergoes proteolytic cleavage of its prodomain to become a mature, active enzyme.[3] The large extracellular loop (EC2) of TSPAN14 is the primary domain responsible for mediating this interaction.[4][5] By ensuring the maturation and cell surface localization of ADAM10, TSPAN14 directly controls the availability of active ADAM10 at the plasma membrane where it can engage its substrates.[4]
Regulation of Substrate Specificity
Different TspanC8 members can guide ADAM10 to cleave distinct substrates. While multiple TspanC8s can promote general ADAM10 activity, specific pairings appear preferential for certain substrates. For instance, TSPAN14 and TSPAN5 are the primary TspanC8s that promote ADAM10-mediated cleavage and activation of Notch receptors.[6][7] In contrast, TSPAN15 preferentially directs ADAM10 to cleave N-cadherin.[7] This suggests that TSPAN14 not only acts as a chaperone but also as a functional specifier, potentially by altering ADAM10 conformation or localizing it to specific membrane microdomains where particular substrates reside.
Role in Signaling Pathways: Notch Activation
The most significant downstream consequence of TSPAN14 function in normal cells is the positive regulation of the Notch signaling pathway.[1] The Notch pathway is a highly conserved cell-cell communication system critical for development and tissue homeostasis.
Ligand binding to the Notch receptor triggers a conformational change that allows ADAM10 to perform the essential S2 cleavage, shedding the receptor's ectodomain. This is a rate-limiting step that is required before a subsequent intramembrane cleavage by γ-secretase can release the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator. By increasing the pool of mature, surface-available ADAM10, TSPAN14 enhances the efficiency of ligand-induced S2 cleavage, thereby positively regulating Notch signal transduction.[6] Studies have shown that silencing TSPAN5 and TSPAN14 expression leads to a significant decrease in ligand-induced Notch activity, which correlates with reduced surface levels of ADAM10.[6]
References
- 1. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The International Mouse Phenotyping Consortium: comprehensive knockout phenotyping underpinning the study of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. genecards.org [genecards.org]
- 5. Gene - TSPAN14 [maayanlab.cloud]
- 6. biorxiv.org [biorxiv.org]
- 7. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
TSPAN14: A Key Regulator in Protein Maturation and Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin 14 (TSPAN14) is a member of the transmembrane 4 superfamily (TM4SF), also known as the tetraspanin family. These proteins are characterized by four transmembrane domains, intracellular N- and C-termini, and two extracellular loops. TSPAN14 is part of the TspanC8 subgroup, which consists of six members (TSPAN5, TSPAN10, TSPAN14, TSPAN15, TSPAN17, and TSPAN33) that share a conserved eight-cysteine residue motif in their large extracellular loop.[1][2] Emerging evidence has positioned TSPAN14 as a critical regulator of protein maturation, particularly of the metalloprotease ADAM10 (A Disintegrin and Metalloproteinase 10).[2][3] This regulation has profound implications for various signaling pathways, most notably Notch signaling, and is implicated in the pathogenesis of several diseases, including Alzheimer's disease and certain cancers.[3][4] This technical guide provides a comprehensive overview of TSPAN14's role in protein maturation, its associated signaling pathways, and detailed experimental protocols for its study.
TSPAN14 and the Maturation of ADAM10
The primary function of TSPAN14 in protein maturation revolves around its interaction with ADAM10.[2][3] ADAM10 is a key sheddase that cleaves the extracellular domains of numerous transmembrane proteins, thereby regulating their activity.[5] TSPAN14, along with other TspanC8 members, is essential for the proper maturation and trafficking of ADAM10.[2][3]
The interaction between TSPAN14 and ADAM10 is initiated in the endoplasmic reticulum (ER).[6] This association is a prerequisite for ADAM10 to exit the ER and traffic through the Golgi apparatus, where it undergoes proteolytic cleavage of its pro-domain to become a mature, catalytically active enzyme.[3][6] Without the presence of TspanC8 tetraspanins like TSPAN14, ADAM10 remains in its immature, inactive form and is retained within the ER.[3]
The large extracellular loop of TSPAN14 has been identified as the primary region mediating the interaction with ADAM10.[7][8] This interaction not only facilitates the maturation and cell surface expression of ADAM10 but also appears to influence its substrate specificity.[6][9] Different TspanC8/ADAM10 complexes may exhibit distinct substrate preferences, suggesting a sophisticated layer of regulation conferred by the specific tetraspanin partner.[6][9] For instance, while both TSPAN5 and TSPAN14 promote Notch cleavage by ADAM10, TSPAN15 has been shown to inhibit it.[10][11]
Data Presentation: Quantitative Analysis of TSPAN14 Function
The following tables summarize the quantitative data from key studies on the role of TSPAN14 in ADAM10 maturation and function.
| Table 1: Effect of TSPAN14 and other TspanC8 members on ADAM10 Maturation | |
| Experimental System | Observation |
| HEK-293T cells co-transfected with ADAM10 and various tetraspanins | TSPAN14, TSPAN15, and TSPAN33 significantly promoted the maturation of ADAM10, as indicated by an increased ratio of the mature form to the pro-form on Western blots.[3][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Knockdown of TSPAN14 led to a significant reduction in ADAM10 surface expression and activity.[2][3] |
| Tspan33-deficient mouse erythrocytes | ADAM10 expression was substantially reduced in the absence of TSPAN33.[3][5] |
| Tspan33-deficient mouse platelets (where TSPAN14 is the major TspanC8) | ADAM10 expression was normal, suggesting functional redundancy among TspanC8 members.[3][5] |
| Table 2: Differential Regulation of ADAM10 Substrate Cleavage by TspanC8 Members | |
| ADAM10 Substrate | Effect of TSPAN14 |
| Notch | TSPAN14 promotes ligand-induced Notch activation.[10][11] |
| N-cadherin | No significant effect observed.[6] |
| GPVI (Glycoprotein VI) | TSPAN14 overexpression suppresses ADAM10-mediated cleavage of GPVI.[9] |
| APP (Amyloid Precursor Protein) | The effect of TSPAN14 on APP processing is still under investigation, with some studies suggesting a role in modulating α-secretase activity.[6] |
Signaling Pathways Involving TSPAN14
The most well-characterized signaling pathway involving TSPAN14 is the Notch signaling cascade. By promoting the maturation and cell surface localization of ADAM10, TSPAN14 facilitates the S2 cleavage of the Notch receptor upon ligand binding.[10][11] This cleavage is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and activate target gene transcription.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TSPAN14's function. Below are protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect TSPAN14-ADAM10 Interaction
This protocol is designed to isolate and detect the interaction between TSPAN14 and ADAM10 from cell lysates.[13]
Materials:
-
Cells expressing TSPAN14 and ADAM10 (endogenously or via transfection)
-
Co-IP Lysis/Wash Buffer (e.g., 1% Digitonin in PBS with protease inhibitors)
-
Antibody against TSPAN14 or ADAM10 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against the reciprocal protein for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the primary antibody (e.g., anti-TSPAN14) to the lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Co-IP lysis/wash buffer.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the interacting protein (e.g., anti-ADAM10).
-
Detect the protein bands using an appropriate secondary antibody and detection reagent.[4]
-
Cell Surface Biotinylation to Assess ADAM10 Surface Expression
This method is used to quantify the amount of ADAM10 present on the cell surface, which is an indicator of its successful trafficking.[1][14][15][16][17]
Materials:
-
Cells of interest
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin (cell-impermeable)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Biotinylation of Cell Surface Proteins:
-
Wash cells grown in a culture dish three times with ice-cold PBS.
-
Incubate the cells with Sulfo-NHS-SS-Biotin solution (0.5 mg/mL in PBS) for 30 minutes at 4°C with gentle rocking.
-
Quench the reaction by washing the cells three times with quenching solution.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated proteins.
-
-
Analysis:
-
Wash the beads extensively with lysis buffer.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-ADAM10 antibody to specifically detect surface-expressed ADAM10.
-
Luciferase Reporter Assay for Notch Signaling
This assay quantifies the transcriptional activity of the Notch signaling pathway, which is indirectly regulated by TSPAN14 through its effect on ADAM10.[18][19][20][21][22]
Materials:
-
Cells co-transfected with a Notch-responsive reporter plasmid (e.g., containing CSL binding sites upstream of a luciferase gene), a Notch receptor plasmid, and a TSPAN14 expression plasmid (or siRNA against TSPAN14).
-
Cells expressing a Notch ligand (e.g., Delta-like 1).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the "receiver" cells with the Notch reporter plasmid, Notch receptor, and TSPAN14 expression/siRNA constructs. A Renilla luciferase plasmid is often co-transfected as an internal control.
-
-
Co-culture:
-
After 24-48 hours, co-culture the "receiver" cells with the "sender" cells expressing the Notch ligand.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the co-cultured cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions (e.g., with and without TSPAN14 overexpression).
-
Conclusion
TSPAN14 plays a pivotal and multifaceted role in protein maturation, primarily through its regulation of the metalloprotease ADAM10. This interaction is fundamental for the correct trafficking and activation of ADAM10, which in turn has significant downstream effects on crucial signaling pathways such as Notch. The differential regulation of ADAM10 substrate specificity by TSPAN14 and other TspanC8 members adds another layer of complexity to this regulatory network. Understanding the intricate molecular mechanisms governing the TSPAN14-ADAM10 axis is not only crucial for fundamental cell biology but also holds significant promise for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the functions of TSPAN14 and its interacting partners.
References
- 1. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Scissor sisters: regulation of ADAM10 by the TspanC8 tetraspanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell surface biotinylation [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Measuring TSPAN14 Expression Levels in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signaling. TSPAN14 has been shown to play a role in the maturation and trafficking of the metalloprotease ADAM10, which is a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is critical for normal development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Therefore, accurate measurement of TSPAN14 expression levels in cells is crucial for understanding its biological functions and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the quantification of TSPAN14 expression at both the mRNA and protein levels in cells.
I. Measurement of TSPAN14 mRNA Expression
A. Application Notes: Quantitative Real-Time PCR (qPCR)
Quantitative Real-Time PCR is a sensitive and specific method for quantifying gene expression levels. This technique measures the amount of amplified DNA in real-time, allowing for the determination of the initial amount of target mRNA.
Workflow for TSPAN14 mRNA Quantification by qPCR
Caption: Workflow for TSPAN14 mRNA quantification.
B. Protocol: Quantitative Real-Time PCR (qPCR)
This protocol is based on the methodology described by Jovanović et al., 2022.[4]
1. RNA Isolation and cDNA Synthesis:
-
Culture cells of interest to the desired confluency.
-
Isolate total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of cDNA template
-
0.5 µM of forward primer
-
0.5 µM of reverse primer
-
Nuclease-free water to 20 µL
-
-
TSPAN14 Primer Sequences (Human):
-
Housekeeping Gene Primers (e.g., HPRT1): It is essential to use a validated housekeeping gene for normalization.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for TSPAN14 and the housekeeping gene for each sample.
-
Calculate the relative expression of TSPAN14 using the comparative Ct (ΔΔCt) method.
C. Quantitative Data Summary
| Cell Line | TSPAN14 mRNA Expression (Fold Change relative to HaCaT) | Reference |
| HaCaT (Human Keratinocytes) | 1.0 | [4] |
| NCI-H460 (NSCLC) | ~0.77 (1.3-fold decrease) | [4] |
| A549 (NSCLC) | ~0.48 (2.1-fold decrease) | [4] |
| NCI-H661 (NSCLC) | ~0.20 (5-fold decrease) | [4] |
II. Measurement of TSPAN14 Protein Expression
A. Application Notes: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture of proteins extracted from cells.
Workflow for TSPAN14 Protein Quantification by Western Blot
Caption: Workflow for TSPAN14 protein detection by Western Blot.
B. Protocol: Western Blotting
1. Cell Lysis and Protein Quantification:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
2. SDS-PAGE and Membrane Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The calculated molecular weight of TSPAN14 is approximately 30.6 kDa.[3]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TSPAN14 overnight at 4°C.
-
Recommended primary antibody: Rabbit polyclonal anti-TSPAN14, used at a dilution of 1:300 to 1:1000.[6]
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
For quantification, normalize the TSPAN14 band intensity to a loading control (e.g., β-actin or GAPDH).
C. Application Notes: Flow Cytometry
Flow cytometry allows for the rapid, quantitative analysis of protein expression on a single-cell basis. It is particularly useful for assessing the expression of cell surface proteins like TSPAN14.
D. Protocol: Flow Cytometry
This protocol is adapted from Jovanović et al., 2022.[4]
1. Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with ice-cold 90% methanol (B129727) for 30 minutes at 4°C (for intracellular staining). For surface staining, this step can be omitted.
2. Staining:
-
Wash the cells with PBS and block with 0.5% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against TSPAN14 (e.g., polyclonal anti-Tspan14 antibody, diluted 1:50 in 0.5% BSA) overnight at 4°C.[4]
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-goat IgG, diluted 1:1000 in 0.5% BSA) for 30 minutes at room temperature in the dark.[4]
3. Data Acquisition and Analysis:
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which corresponds to the level of TSPAN14 expression.
E. Quantitative Data Summary
| Cell Line | Relative TSPAN14 Protein Expression (Fold Change relative to HaCaT) | Reference |
| HaCaT (Human Keratinocytes) | 1.0 | [4] |
| NCI-H460 (NSCLC) | No significant difference | [4] |
| A549 (NSCLC) | ~0.71 (1.4-fold decrease) | [4] |
| NCI-H661 (NSCLC) | ~0.33 (3-fold decrease) | [4] |
F. Application Notes: Immunofluorescence (IF) and Immunohistochemistry (IHC)
IF and IHC are powerful techniques for visualizing the subcellular localization and tissue distribution of TSPAN14.
G. Protocol: Immunofluorescence (for cultured cells)
This protocol is based on the methodology described by Jovanović et al., 2022.[4]
1. Cell Preparation:
-
Grow cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at 4°C.
-
Wash with PBS and block with 0.5% BSA in PBS for 1 hour.
2. Staining:
-
Incubate the cells with a primary antibody against TSPAN14 (e.g., polyclonal anti-Tspan14 antibody, diluted 1:50 in 0.5% BSA) overnight at 4°C.[4]
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-goat IgG, diluted 1:1000 in 0.5% BSA) for 1 hour at room temperature.[4]
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342).
3. Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
H. Protocol: Immunohistochemistry (for paraffin-embedded tissues)
1. Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) by heating the slides.
2. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against TSPAN14.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
3. Imaging:
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Visualize the staining using a bright-field microscope.
III. TSPAN14 Signaling Pathway
TSPAN14 is a key regulator of the metalloprotease ADAM10. It facilitates the maturation and trafficking of ADAM10 to the cell surface, where ADAM10 can cleave its substrates, including the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway.[1][2][3]
TSPAN14-ADAM10-Notch Signaling Pathway
Caption: TSPAN14's role in the ADAM10-mediated Notch signaling pathway.
References
- 1. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. origene.com [origene.com]
- 6. Two Paralogous Tetraspanins TSP-12 and TSP-14 Function with the ADAM10 Metalloprotease SUP-17 to Promote BMP Signaling in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
TSPAN14 Antibody: Application Notes and Protocols for Western Blot and IHC
These application notes provide detailed protocols and supporting data for the use of TSPAN14 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC). TSPAN14, a member of the tetraspanin superfamily, is an integral membrane protein involved in the regulation of the metalloprotease ADAM10, which plays a crucial role in the Notch signaling pathway.
Data Presentation
TSPAN14 Antibody Specifications
| Feature | Specification | Reference |
| Aliases | DC-TM4F2, TM4SF14, Tspan-14 | [1] |
| Molecular Weight | Approx. 30 kDa | [2] |
| Subcellular Localization | Cell membrane, vesicles | [3][4] |
| Function | Regulates maturation and trafficking of ADAM10, positively regulates Notch signaling. | [5][6] |
TSPAN14 RNA Expression Profile
| Tissue | Expression Level |
| Esophagus | High |
| Lung | High |
| Placenta | High |
| Adrenal Gland | Medium |
| Uterus | Medium |
| Ovary | Medium |
| Brain | Low |
This table is a summary of RNA expression data from various sources and may not directly correlate with protein expression levels.
Mandatory Visualizations
Caption: Western Blotting experimental workflow.
Caption: Immunohistochemistry experimental workflow.
Caption: TSPAN14-mediated ADAM10 regulation of Notch signaling.
Experimental Protocols
Western Blot Protocol
This protocol provides a general guideline for detecting TSPAN14 in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation: a. For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors. b. For tissues, homogenize in RIPA buffer on ice. c. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay. e. Mix protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer: a. Load 20-40 µg of protein per well onto a 10-12% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer apparatus.
3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a TSPAN14 primary antibody (e.g., rabbit polyclonal) at a dilution of 1:500 - 1:2000 in blocking buffer overnight at 4°C with gentle agitation.[1] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:2000 - 1:10000 in blocking buffer for 1 hour at room temperature.[7] e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Positive Controls: A549 or SH-SY5Y cell lysates; mouse lung, uterus, or ovary lysates.[1][7]
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol is for the detection of TSPAN14 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation: a. Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water. b. Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
2. Immunostaining: a. Wash sections with PBS. b. Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes. c. Wash with PBS. d. Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature. e. Incubate sections with the TSPAN14 primary antibody at a dilution of 1:50 - 1:200 in blocking buffer overnight at 4°C.[8] f. Wash sections three times with PBS. g. Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, according to the manufacturer's instructions. h. Develop the signal with a DAB chromogen substrate, and monitor under a microscope. i. Counterstain with hematoxylin.
3. Mounting and Visualization: a. Dehydrate sections through a graded series of ethanol and clear in xylene. b. Mount with a permanent mounting medium and coverslip. c. Visualize under a light microscope.
Positive Controls: Human adrenal gland or placenta tissue.[8]
References
- 1. genecards.org [genecards.org]
- 2. Gene - TSPAN14 [maayanlab.cloud]
- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TSPAN14 siRNA Knockdown In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing small interfering RNA (siRNA) mediated knockdown of Tetraspanin 14 (TSPAN14) in vitro. The protocols cover cell preparation, siRNA transfection, and subsequent analysis to confirm knockdown and assess functional consequences.
Introduction to TSPAN14
Tetraspanin 14 (TSPAN14) is a transmembrane protein belonging to the tetraspanin superfamily.[1] Members of this family are known to form microdomains on the cell membrane by interacting with various signaling proteins, thereby regulating processes like cell adhesion, migration, and proliferation.[1] TSPAN14 is a key component of the TspanC8 subgroup, which plays a crucial role in the maturation and trafficking of the metalloprotease ADAM10 (A Disintegrin and Metalloprotease 10).[2][3] This interaction is vital for the proper function of ADAM10, which is involved in cleaving the extracellular domains of its substrates, including the Notch receptor.[3][4] Consequently, TSPAN14 is an important regulator of the Notch signaling pathway, which is fundamental in various cellular processes.[5][6][7]
The knockdown of TSPAN14 using siRNA is a powerful method to investigate its specific functions and its role in signaling pathways. By reducing TSPAN14 expression, researchers can study the downstream effects on ADAM10 maturation, Notch activation, and associated cellular behaviors like migration and invasion.[1][8]
Signaling Pathway of TSPAN14 and ADAM10
TSPAN14 is integral to the functional maturation of ADAM10. It interacts with ADAM10 in the endoplasmic reticulum, facilitating its exit and transport to the cell surface.[2][4] At the cell surface, the mature ADAM10 is active and can cleave its substrates. One of the most critical substrates of ADAM10 is the Notch receptor. The cleavage of Notch by ADAM10 is a key step in activating the Notch signaling pathway, which influences gene expression related to cell fate, proliferation, and differentiation.[4][9]
Experimental Protocols
This section provides detailed methodologies for TSPAN14 siRNA knockdown and subsequent analysis.
Experimental Workflow Overview
The general workflow for a TSPAN14 knockdown experiment involves culturing the chosen cell line, transfecting the cells with TSPAN14-specific siRNA, and then harvesting the cells for analysis after an appropriate incubation period. The analysis typically includes quantifying the knockdown efficiency at both the mRNA and protein levels and performing functional assays to assess the phenotypic consequences.
Protocol 1: TSPAN14 siRNA Transfection
This protocol describes the transient transfection of siRNA into cultured mammalian cells. The following is a general protocol that should be optimized for each cell line.[10]
Materials:
-
Mammalian cell line of interest (e.g., NCI-H460, HEK-293T)[1][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
TSPAN14-specific siRNA duplexes
-
Negative control siRNA (non-targeting)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium.[12] Ensure cells reach 60-80% confluency at the time of transfection.[12]
-
siRNA Preparation (per well):
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12]
-
Transfection:
-
Wash the cells once with serum-free medium.[12]
-
Add 800 µl of serum-free medium to the 200 µl siRNA-lipid complex mixture to bring the total volume to 1 ml.
-
Aspirate the medium from the cells and add the 1 ml transfection mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[12]
-
Post-transfection: Add 1 ml of complete growth medium containing 2x the normal concentration of FBS (e.g., 20% FBS) to each well without removing the transfection mixture.
-
Harvesting: Incubate the cells for 24 to 72 hours post-transfection before harvesting for analysis. A 24-hour incubation period has been shown to be effective for reducing TSPAN14 expression in NCI-H460 cells.[11]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 mRNA Levels
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TSPAN14 and a housekeeping gene (e.g., HPRT, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µl containing: 10 µl of 2x qPCR master mix, 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), 2 µl of diluted cDNA, and 6 µl of nuclease-free water.
-
Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative TSPAN14 mRNA expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[8]
Protocol 3: Western Blot for TSPAN14 Protein Levels
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TSPAN14, anti-ADAM10, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TSPAN14) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control. Densitometry analysis can be used to quantify protein levels.
Protocol 4: Cell Invasion Assay
TSPAN14 knockdown has been shown to affect cell invasion, potentially through the regulation of matrix metalloproteinases (MMPs) like MMP2 and MMP9.[1][8]
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Fixing/staining solution (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend TSPAN14-knockdown cells and control cells in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the inserts.
-
Incubation: Add complete medium containing FBS to the lower chamber as a chemoattractant. Incubate for 24-48 hours.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields. Compare the invasion capacity of TSPAN14-knockdown cells to the controls.
-
Data Presentation
Quantitative data from knockdown experiments should be summarized for clear interpretation.
Table 1: TSPAN14 Knockdown Efficiency in NCI-H460 Cells
| Treatment Group | Relative TSPAN14 mRNA Expression (Fold Change) | TSPAN14 Protein Expression (Fold Change) |
| Control (Untransfected) | 1.00 | 1.00 |
| Negative Control siRNA | ~1.24 | ~1.06 |
| TSPAN14 siRNA | ~0.28[8] | ~0.56[8] |
Data is representative based on a study where TSPAN14 siRNA led to a 3.6-fold decrease in mRNA and a 1.8-fold decrease in protein compared to control cells.[8]
Table 2: Functional Effects of TSPAN14 Knockdown in NCI-H460 Cells
| Gene/Protein | Relative Expression/Activity in TSPAN14 KD cells (Fold Change vs. Control) |
| MMP2 mRNA | ~1.7[8] |
| MMP9 mRNA | ~1.4[8] |
| Cell Invasion | Increased (Qualitative) |
Data is representative based on a study showing increased MMP2 and MMP9 expression following TSPAN14 knockdown.[8]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Cell Culture | ||
| NCI-H460 or HEK-293T cells | ATCC | Cell line for transfection |
| DMEM/RPMI-1640 Medium | Thermo Fisher Scientific | Cell culture medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Medium supplement |
| 6-well plates | Corning | Cell culture vessel |
| siRNA Transfection | ||
| TSPAN14 siRNA | Dharmacon, Santa Cruz Biotech | Gene-specific silencing |
| Control siRNA | Dharmacon, Santa Cruz Biotech | Negative control |
| Lipofectamine™ RNAiMAX | Thermo Fisher Scientific | Transfection reagent |
| Opti-MEM™ Medium | Thermo Fisher Scientific | Reduced-serum medium |
| qRT-PCR | ||
| RNeasy Mini Kit | Qiagen | RNA extraction |
| iScript™ cDNA Synthesis Kit | Bio-Rad | cDNA synthesis |
| SYBR™ Green PCR Master Mix | Thermo Fisher Scientific | qPCR detection |
| TSPAN14/HPRT Primers | Integrated DNA Technologies | Gene amplification |
| Western Blot | ||
| RIPA Lysis Buffer | Cell Signaling Technology | Protein extraction |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| Anti-TSPAN14 Antibody | Abcam, Santa Cruz Biotech | TSPAN14 detection |
| Anti-ADAM10 Antibody | Cell Signaling Technology | Downstream target detection |
| Anti-β-actin Antibody | Sigma-Aldrich | Loading control |
| HRP-conjugated secondary Ab | Jackson ImmunoResearch | Signal detection |
| Invasion Assay | ||
| Transwell Permeable Supports | Corning | Invasion chamber |
| Matrigel® Basement Membrane | Corning | Extracellular matrix |
| Crystal Violet Stain | Sigma-Aldrich | Cell staining |
References
- 1. Decreased TSPAN14 Expression Contributes to NSCLC Progression [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
- 6. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. TSPAN14 - Wikipedia [en.wikipedia.org]
- 8. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Regulation of the trafficking and the function of the metalloprotease ADAM10 by tetraspanins. | Semantic Scholar [semanticscholar.org]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
TSPAN14 Overexpression: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful overexpression of Tetraspanin-14 (TSPAN14) using plasmid transfection. This document includes detailed protocols for cell culture, transfection, and subsequent analysis, as well as an overview of the critical role TSPAN14 plays in cellular signaling pathways.
Introduction to TSPAN14
TSPAN14 is a member of the tetraspanin superfamily, a group of cell-surface proteins that orchestrate the formation of membrane microdomains and regulate a variety of cellular processes. TSPAN14 is particularly noted for its interaction with the metalloprotease ADAM10. This interaction is crucial for the maturation, trafficking, and substrate specificity of ADAM10, a key enzyme involved in the shedding of various cell surface proteins. Through its regulation of ADAM10, TSPAN14 plays a significant role in the Notch signaling pathway, which is fundamental for cell fate decisions, proliferation, and differentiation. Dysregulation of TSPAN14 expression has been implicated in several diseases, including non-small cell lung cancer (NSCLC) and Alzheimer's disease, making it a protein of significant interest for therapeutic development.
TSPAN14 Signaling Pathway
TSPAN14 is a key regulator of ADAM10 function. It facilitates the exit of ADAM10 from the endoplasmic reticulum and its transport to the cell surface in a mature, active form. At the cell surface, the TSPAN14/ADAM10 complex is involved in the proteolytic cleavage of various substrates, most notably the Notch receptor. Ligand binding to the Notch receptor triggers its cleavage by the TSPAN14/ADAM10 complex, which is the first step in the activation of the Notch signaling cascade. The cleaved Notch intracellular domain (NICD) then translocates to the nucleus to regulate gene expression.
Caption: TSPAN14-mediated ADAM10 maturation and Notch signaling activation.
Quantitative Data on TSPAN14 Function
The overexpression or silencing of TSPAN14 has been shown to have significant quantitative effects on cellular processes. The following tables summarize key findings from published research.
Table 1: Effect of TSPAN14 Expression on ADAM10 Maturation and Cell Surface Expression
| Cell Line | Transfection Condition | Metric | Fold Change (vs. Control) | Reference |
| HEK-293T | TSPAN14 Overexpression | Mature ADAM10 / Total ADAM10 | ~2.5-fold increase | [1][2] |
| HEK-293T | TSPAN14 Overexpression | Surface ADAM10 Levels | Significant Increase | [2] |
| A549 | TSPAN14 siRNA Knockdown | Surface ADAM10 Levels | Significant Decrease | [2] |
Table 2: Functional Consequences of Altered TSPAN14 Expression
| Cell Line | Experimental Condition | Measured Parameter | Result | Reference |
| NCI-H460 | TSPAN14 siRNA Knockdown | MMP-2 mRNA Expression | Increased | [3] |
| NCI-H460 | TSPAN14 siRNA Knockdown | MMP-9 mRNA Expression | Increased | [3] |
| NCI-H460 | TSPAN14 siRNA Knockdown | Gelatin Degradation | 2.1-fold increase | [4] |
| U2OS-N1 | TSPAN14 Overexpression | Notch Reporter Activity | Increased | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the overexpression of TSPAN14 in a mammalian cell line, such as HEK293T, and for the subsequent analysis of its function.
Experimental Workflow
Caption: Workflow for TSPAN14 overexpression and subsequent analysis.
Protocol 1: TSPAN14 Plasmid Transfection in HEK293T Cells
This protocol is optimized for transient transfection of a TSPAN14 overexpression plasmid into HEK293T cells in a 6-well plate format using a lipid-based transfection reagent such as Lipofectamine™ 3000.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TSPAN14 overexpression plasmid (and an empty vector control)
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 2.5 x 10^5 cells per well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the TSPAN14 plasmid DNA (or empty vector control) in 125 µL of Opti-MEM™.
-
Add 5 µL of P3000™ Reagent to Tube A, mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 250 µL of DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells in complete growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours before proceeding with downstream analysis. A medium change after 4-6 hours is optional but may reduce cytotoxicity.
-
Protocol 2: Western Blot Analysis of ADAM10 Maturation
This protocol allows for the assessment of ADAM10 maturation by detecting the precursor (pro-ADAM10) and mature forms of the protein.
Materials:
-
Transfected cells from Protocol 1
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ADAM10
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADAM10 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The immature (pro-ADAM10) and mature forms of ADAM10 will appear as distinct bands.
-
Protocol 3: Notch Signaling Reporter Assay
This protocol utilizes a dual-luciferase reporter system to quantify the activity of the Notch signaling pathway following TSPAN14 overexpression.
Materials:
-
Transfected cells (co-transfected with TSPAN14 plasmid, a Notch-responsive firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection:
-
Perform the transfection as described in Protocol 1, but include the Notch-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) along with the TSPAN14 or empty vector plasmid.
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
-
Luciferase Assay:
-
Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Briefly, add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the luminescence.
-
Then, add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between the TSPAN14-overexpressing cells and the empty vector control cells to determine the effect of TSPAN14 on Notch signaling.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of TSPAN14 in cellular signaling. By following these detailed procedures, researchers can effectively overexpress TSPAN14 and quantify its impact on ADAM10 maturation and Notch pathway activation. This will facilitate a deeper understanding of TSPAN14's function and its potential as a therapeutic target in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation of TSPAN14 and ADAM10
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 10 (ADAM10) is a critical cell surface protease involved in the shedding of the extracellular domains of over 100 transmembrane proteins, thereby regulating numerous physiological and pathological processes, including Notch signaling, neurogenesis, and cancer progression.[1][2] The activity and substrate specificity of ADAM10 are tightly regulated by its interaction with the TspanC8 family of tetraspanins, which includes TSPAN14.[2][3][4] TSPAN14 has been shown to be essential for the maturation, cell surface trafficking, and substrate selectivity of ADAM10.[3][4][5] Specifically, the TSPAN14/ADAM10 complex plays a significant role in promoting Notch signaling.[2][6]
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of TSPAN14 and ADAM10, a key technique to study their interaction. It also includes a summary of quantitative data from relevant studies and diagrams illustrating the experimental workflow and the signaling pathway involving these two proteins.
Quantitative Data Summary
The interaction between TSPAN14 and ADAM10 has been demonstrated in several studies, primarily through Co-IP followed by Western blotting. While specific binding affinities (e.g., K_d_ values) are not extensively reported in the literature, the relative amounts of co-immunoprecipitated proteins provide evidence of the interaction. The following table summarizes findings from key publications.
| Cell Type | Experimental Condition | Method | Key Finding | Reference |
| HEK-293T cells | Overexpression of FLAG-tagged TSPAN14 and Myc-tagged ADAM10 | Co-IP with anti-FLAG antibody | The large extracellular loop (LEL) of TSPAN14 is required for its interaction with ADAM10. | [3] |
| Human and Mouse Primary Cells (Platelets and Endothelial Cells) | Endogenous protein expression | Co-IP with anti-ADAM10 antibody | TSPAN14 interacts with ADAM10 at endogenous expression levels. | [3] |
| HEK-293T cells | Overexpression of various FLAG-tagged tetraspanins and HA-tagged ADAM10 | Co-IP with anti-FLAG antibody | TSPAN14, along with Tspan15 and Tspan33, significantly co-immunoprecipitates with ADAM10 compared to other tetraspanins. | [5][7][8] |
| U2OS-N1 cells | Stable expression of TspanC8 tetraspanins | Co-IP with GFP-trap for GFP-tagged tetraspanins | ADAM10 is the most abundant protein co-immunoprecipitated with Tspan5 and Tspan15, and Tspan14 shows similar interactions. | [6] |
Signaling Pathway
TSPAN14 is a crucial regulator of ADAM10 function, particularly in the context of Notch signaling. ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. TSPAN14 facilitates the maturation and transport of ADAM10 to the cell surface, where it can interact with and cleave Notch upon ligand binding. This leads to the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
Experimental Workflow
The following diagram outlines the key steps for performing a co-immunoprecipitation experiment to detect the interaction between TSPAN14 and ADAM10.
Detailed Co-immunoprecipitation Protocol
This protocol is adapted from methodologies reported in studies demonstrating the TSPAN14-ADAM10 interaction.[3][5] Optimization may be required depending on the cell type and antibodies used.
A. Materials and Reagents
-
Cell Lines: HEK-293T cells, Human Umbilical Vein Endothelial Cells (HUVECs), or other cell lines endogenously or exogenously expressing TSPAN14 and ADAM10.
-
Antibodies:
-
Rabbit anti-TSPAN14 polyclonal antibody
-
Mouse anti-ADAM10 monoclonal antibody
-
Normal Rabbit IgG (Isotype control)
-
Normal Mouse IgG (Isotype control)
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1% (w/v) Digitonin in PBS with protease and phosphatase inhibitor cocktails. Note: Other mild non-ionic detergents like 1% NP-40 or Triton X-100 can be tested, as the optimal detergent can be cell-type dependent.[9]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Digitonin).
-
Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
B. Protocol
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7^ cells).
-
Incubate on a rotator for 30-60 minutes at 4°C to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as the "Input" control.
-
Divide the remaining lysate into two tubes: one for the specific antibody (e.g., anti-TSPAN14) and one for the isotype control (e.g., Rabbit IgG).
-
Add 2-5 µg of the primary antibody or isotype control to the respective tubes.
-
Incubate overnight on a rotator at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours on a rotator at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant is the immunoprecipitated sample ready for SDS-PAGE.
-
-
Western Blot Analysis:
-
Load the "Input" and the immunoprecipitated samples (both specific antibody and isotype control) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the antibody against the protein expected to be co-immunoprecipitated (e.g., anti-ADAM10).
-
To confirm successful immunoprecipitation, the membrane can be stripped and re-probed with the antibody used for the IP (e.g., anti-TSPAN14).
-
Conclusion
The co-immunoprecipitation of TSPAN14 and ADAM10 is a fundamental technique for studying their interaction and its role in cellular processes like Notch signaling. The provided protocol offers a robust starting point for researchers. Successful Co-IP will be indicated by the presence of a band for the co-immunoprecipitated protein in the specific antibody lane, which is absent or significantly fainter in the isotype control lane. This application note serves as a valuable resource for scientists investigating the molecular mechanisms of ADAM10 regulation and for professionals in drug development targeting pathways modulated by this critical protease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR/Cas9 Knockout of TSPAN14 Gene in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14 is of particular interest as it has been identified as a key regulator of the metalloprotease ADAM10.
TSPAN14 is a member of the TspanC8 subgroup of tetraspanins, which play a crucial role in the maturation and trafficking of ADAM10 to the cell surface.[1][2] ADAM10 is a critical enzyme responsible for the shedding of the extracellular domains of a wide range of cell surface proteins, thereby modulating their activity. This process is integral to fundamental signaling pathways, most notably the Notch signaling pathway, which is essential for cell fate decisions.[3][4] TSPAN14, along with TSPAN5, has been shown to be a positive regulator of Notch signaling.[5][3]
Dysregulation of the TSPAN14-ADAM10 axis has been implicated in various diseases, including Alzheimer's disease and non-small-cell lung cancer. Given its pivotal role in regulating a key cellular protease, TSPAN14 presents a compelling target for further investigation in both basic research and drug development. These application notes provide a comprehensive guide to knocking out the TSPAN14 gene in cell lines using the CRISPR/Cas9 system, enabling detailed functional analysis.
Signaling Pathway
The interaction between TSPAN14 and ADAM10 is central to its function. TSPAN14 facilitates the exit of ADAM10 from the endoplasmic reticulum and its subsequent transport to the cell surface, where it becomes an active protease.[6] At the cell surface, the TSPAN14/ADAM10 complex is involved in the cleavage of various substrates, including the Notch receptor. Ligand binding to the Notch receptor triggers a conformational change that allows for its cleavage by the TSPAN14/ADAM10 complex. This is the first of a two-step cleavage process that ultimately leads to the release of the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[1]
Caption: TSPAN14-ADAM10 Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of TSPAN14 knockout or knockdown on ADAM10 and its downstream signaling.
Table 1: Effect of TSPAN14 Knockdown on ADAM10 Surface Expression
| Cell Line | Method | TSPAN14 Knockdown Efficiency | Reduction in Surface ADAM10 | Reference |
| HUVEC | siRNA | ~70-80% | >50% | [7] |
| A549 | siRNA | Not specified | Significant reduction | [8] |
| HEK-293T | CRISPR/Cas9 KO | Complete KO | ~20% | [9] |
| HEL | CRISPR/Cas9 KO | Complete KO | ~40% | [9] |
Table 2: Effect of TSPAN14 Knockdown on ADAM10 Substrate Cleavage
| Cell Line | Substrate | Method | TSPAN14 Knockdown Efficiency | Reduction in Substrate Cleavage | Reference |
| HUVEC | VE-cadherin | siRNA | ~70-80% | Significant reduction | [8] |
| HEL | GPVI | CRISPR/Cas9 KO | Complete KO | No significant effect | [9] |
Table 3: Effect of TSPAN14 Expression on Notch Signaling
| Cell Line | Reporter Assay | Method | Effect on Notch Activity | Reference |
| HeLa | CSL-luciferase | Stable expression | ~50% increase | [4] |
| U2OS-N1 | CSL-luciferase | siRNA knockdown | Significant decrease | [10] |
Experimental Workflow: CRISPR/Cas9 Knockout of TSPAN14
This workflow outlines the key steps for generating and validating a TSPAN14 knockout cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TSPAN14 Promoter Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin 14 (TSPAN14) is a transmembrane protein that plays a crucial role in regulating the metalloprotease ADAM10. This interaction is vital for the maturation and trafficking of ADAM10 to the cell surface, thereby influencing the processing of various substrates involved in critical signaling pathways. Dysregulation of TSPAN14 expression and function has been implicated in several diseases, including Alzheimer's disease and non-small cell lung cancer (NSCLC). Understanding the mechanisms that control TSPAN14 gene expression is therefore of significant interest for both basic research and therapeutic development. This document provides detailed protocols and application notes for assessing the promoter activity of the TSPAN14 gene using a luciferase reporter assay.
Signaling Pathways Involving TSPAN14
TSPAN14 is a key regulator of ADAM10, a sheddase that cleaves the extracellular domains of numerous cell surface proteins. This regulation by TSPAN14 has significant downstream effects on multiple signaling pathways.
TSPAN14 in ADAM10/Notch Signaling
TSPAN14 facilitates the maturation and cell surface localization of ADAM10, which is essential for the ligand-induced activation of Notch signaling. Upon ligand binding, ADAM10 cleaves the Notch receptor, a critical step in a signaling cascade that controls cell fate decisions, proliferation, and differentiation.[1]
TSPAN14 in TREM2 Signaling and Alzheimer's Disease
In the context of Alzheimer's disease, TSPAN14-mediated regulation of ADAM10 is critical for the cleavage of TREM2, a receptor expressed on microglia.[2] The shedding of the TREM2 ectodomain by ADAM10 modulates microglial function, including phagocytosis and inflammatory responses, which are central to the pathogenesis of Alzheimer's disease.[2][3]
Data Presentation
The following tables summarize quantitative data related to TSPAN14 expression and its impact on signaling pathways.
Table 1: Relative TSPAN14 mRNA Expression in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
| Cell Line | Histological Subtype | Invasive Potential | Relative TSPAN14 mRNA Expression (Normalized to NCI-H460) | Reference |
| NCI-H460 | Large Cell Carcinoma | Low | 1.00 | [4] |
| A549 | Adenocarcinoma | Moderate | ~0.6 | [4] |
| NCI-H661 | Large Cell Carcinoma | High | ~0.2 | [4] |
This data suggests an inverse correlation between TSPAN14 expression and the invasive potential of NSCLC cell lines, indicating that transcriptional regulation of TSPAN14 may play a role in cancer progression.
Table 2: Effect of TSPAN14 Expression on Notch Signaling Activity.
| Cell Line | Condition | Reporter Assay | Fold Change in Luciferase Activity (vs. Control) | Reference |
| U2OS-N1 | Control siRNA | CSL Reporter | 1.0 | |
| U2OS-N1 | TSPAN14 siRNA | CSL Reporter | ~0.5 |
This data demonstrates that knockdown of TSPAN14 expression leads to a significant reduction in Notch signaling activity, highlighting the functional importance of TSPAN14 in this pathway.
Experimental Protocols
Protocol 1: TSPAN14 Promoter Cloning into a Luciferase Reporter Vector
This protocol describes the cloning of the putative human TSPAN14 promoter region into the pGL3-Basic luciferase reporter vector. The promoter region is amplified from human genomic DNA using primers that incorporate restriction enzyme sites for subsequent ligation into the vector.
Workflow for TSPAN14 Promoter Cloning
Materials:
-
Human genomic DNA
-
pGL3-Basic Luciferase Reporter Vector (Promega)
-
Restriction enzymes (e.g., KpnI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR primers for TSPAN14 promoter (designed with restriction sites)
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943)
-
DNA purification kits (PCR and plasmid miniprep)
Procedure:
-
Primer Design: Design forward and reverse primers to amplify the putative promoter region of the human TSPAN14 gene. The human TSPAN14 gene is located on chromosome 10.[5] A typical promoter region to amplify is ~1.5-2.0 kb upstream of the transcription start site. Incorporate restriction enzyme sites (e.g., KpnI in the forward primer and XhoI in the reverse primer) that are compatible with the multiple cloning site of the pGL3-Basic vector.
-
Forward Primer Example (with KpnI site): 5'- GGGGTACC- [TSPAN14 Promoter Sequence] -3'
-
Reverse Primer Example (with XhoI site): 5'- CCGCTCGAG- [TSPAN14 Promoter Sequence] -3'
-
-
PCR Amplification:
-
Set up a PCR reaction using high-fidelity DNA polymerase, human genomic DNA as the template, and the designed primers.
-
Use an appropriate annealing temperature and extension time based on the primer sequences and the length of the promoter fragment.
-
Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
Purification and Restriction Digest:
-
Purify the PCR product using a PCR purification kit.
-
Perform a restriction digest of both the purified PCR product and the pGL3-Basic vector with KpnI and XhoI.
-
Purify the digested vector and insert from an agarose gel.
-
-
Ligation:
-
Set up a ligation reaction with the digested pGL3-Basic vector, the digested TSPAN14 promoter insert, and T4 DNA Ligase.
-
Incubate at the recommended temperature and time.
-
-
Transformation and Screening:
-
Transform the ligation mixture into competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight.
-
Select individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digest and/or Sanger sequencing.
-
Protocol 2: TSPAN14 Promoter Activity Assay Using Dual-Luciferase Reporter System
This protocol describes how to measure the activity of the cloned TSPAN14 promoter in cultured mammalian cells using a dual-luciferase reporter assay. This system uses a second reporter (Renilla luciferase) expressed from a co-transfected control plasmid to normalize for transfection efficiency.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, A549, or a microglial cell line)
-
Complete cell culture medium
-
pGL3-TSPAN14-promoter-luciferase construct (from Protocol 1)
-
pRL-TK or pRL-SV40 (Renilla luciferase control vector, Promega)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate overnight.
-
-
Transfection:
-
For each well, prepare a DNA mixture containing the pGL3-TSPAN14-promoter-luciferase construct and the Renilla luciferase control vector at a ratio of approximately 10:1 to 20:1.
-
Transfect the cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.
-
Include control wells:
-
pGL3-Basic (promoterless vector) + Renilla vector (negative control)
-
pGL3-Control (SV40 promoter) + Renilla vector (positive control)
-
Untransfected cells (background control)
-
-
-
Incubation and Treatment (Optional):
-
Incubate the cells for 24-48 hours post-transfection.
-
If investigating the effect of specific stimuli (e.g., cytokines, growth factors, or small molecules) on TSPAN14 promoter activity, add the compounds to the medium at the desired concentrations and incubate for an appropriate duration.
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
-
Add Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity.
-
Immediately after the Firefly reading, add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the TSPAN14 promoter activity as a fold change relative to the normalized activity of the pGL3-Basic (promoterless) control.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the transcriptional regulation of the TSPAN14 gene. By employing a luciferase reporter assay, researchers can quantitatively assess the activity of the TSPAN14 promoter in various cellular contexts and in response to different stimuli. This approach is invaluable for dissecting the molecular mechanisms that govern TSPAN14 expression and for identifying potential therapeutic strategies to modulate its activity in diseases such as Alzheimer's and cancer.
References
Application Notes and Protocols for Studying TSPAN14 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methods for studying the protein-protein interactions of Tetraspanin 14 (TSPAN14), a key regulator of the metalloprotease ADAM10. Detailed protocols for established and potential experimental approaches are provided to guide researchers in investigating the TSPAN14 interactome and its role in cellular signaling.
Introduction to TSPAN14 and its Significance
TSPAN14 is a member of the tetraspanin superfamily, a group of integral membrane proteins characterized by four transmembrane domains. Tetraspanins are known to organize cellular membranes by forming dynamic, protein-rich microdomains, often referred to as tetraspanin-enriched microdomains (TEMs). TSPAN14 has emerged as a critical interaction partner of ADAM10 (A Disintegrin and Metalloprotease 10), a key "molecular scissor" involved in the ectodomain shedding of a wide array of cell surface proteins. The interaction between TSPAN14 and ADAM10 is crucial for the maturation, trafficking, and substrate selectivity of ADAM10. This regulation has significant implications for various physiological and pathological processes, most notably the Notch signaling pathway, which is fundamental for cell fate decisions during development and in adult tissues. Dysregulation of the TSPAN14-ADAM10 axis has been implicated in various diseases, making it a promising target for therapeutic intervention.
Key TSPAN14 Interactions and Signaling Pathways
The most well-characterized interaction of TSPAN14 is with the metalloprotease ADAM10. TSPAN14, along with other TspanC8 tetraspanins, is essential for the proper trafficking of ADAM10 from the endoplasmic reticulum to the cell surface, where it becomes fully active. The interaction is primarily mediated by the large extracellular loop (LEL) of TSPAN14.
A critical functional consequence of the TSPAN14-ADAM10 interaction is the regulation of the Notch signaling pathway. TSPAN14/ADAM10 complexes have been shown to preferentially cleave and activate Notch receptors upon ligand binding. This activation releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
Quantitative Data on TSPAN14 Interactions
Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd values), for the interaction between TSPAN14 and its partners. The existing research primarily relies on qualitative or semi-quantitative methods like co-immunoprecipitation followed by Western blotting. The table below summarizes the nature of the interaction data available.
| Interacting Partner | Method of Detection | Quantitative Data | Key Findings |
| ADAM10 | Co-Immunoprecipitation | Qualitative | TSPAN14 robustly co-precipitates with ADAM10. |
| Chimeric Constructs | Qualitative | The large extracellular loop of TSPAN14 is required for the interaction. | |
| Knockdown/Overexpression | Semi-quantitative | TSPAN14 levels correlate with ADAM10 maturation and cell surface expression. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for TSPAN14 and ADAM10
This protocol is designed for the co-immunoprecipitation of epitope-tagged TSPAN14 and ADAM10 from cultured mammalian cells.
Materials:
-
Cell Lysis Buffer:
-
1% Digitonin in TBS (50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
or 1% Triton X-100 in TBS
-
Protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Phosphatase inhibitor cocktail (e.g., PhosSTOP™, Roche)
-
-
Antibodies:
-
Anti-FLAG antibody (for FLAG-tagged TSPAN14)
-
Anti-HA antibody (for HA-tagged ADAM10)
-
Isotype control IgG
-
-
Beads: Protein A/G magnetic beads
-
Wash Buffer: Cell Lysis Buffer
-
Elution Buffer:
-
Glycine-HCl (0.1 M, pH 2.5-3.0)
-
or 2x Laemmli sample buffer
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells expressing FLAG-TSPAN14 and HA-ADAM10 to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the anti-FLAG antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
For Glycine Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
For Laemmli Buffer Elution:
-
Add 2x Laemmli sample buffer to the beads.
-
Boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-precipitated ADAM10.
-
Proximity-Dependent Biotinylation (BioID) - A Potential Approach
While not yet reported for TSPAN14, BioID is a powerful technique for identifying proximal and interacting proteins in a cellular context. This protocol provides a general framework for adapting BioID to study the TSPAN14 interactome.
Principle: TSPAN14 is fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID). Upon addition of biotin, proteins in close proximity to the TSPAN14-TurboID fusion are biotinylated. These biotinylated proteins can then be captured and identified by mass spectrometry.
Procedure Outline:
-
Construct Generation:
-
Clone TSPAN14 into a vector containing a promiscuous biotin ligase (e.g., pCMV3-TurboID-N-FLAG).
-
-
Cell Line Generation:
-
Generate a stable cell line expressing the TSPAN14-TurboID fusion protein. A control cell line expressing TurboID alone should also be created.
-
-
Biotin Labeling:
-
Culture the stable cell lines and supplement the medium with biotin for a defined period (e.g., 10 minutes for TurboID).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer) to solubilize proteins and stop the biotinylation reaction.
-
-
Streptavidin Affinity Purification:
-
Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
-
Washing:
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins into peptides while they are still bound to the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the identified proteins from the TSPAN14-TurboID and control cell lines to identify specific proximal interactors.
-
Split-Ubiquitin Yeast Two-Hybrid (Y2H) - A Potential Approach for Membrane Proteins
For transmembrane proteins like TSPAN14, the conventional Y2H system is often unsuitable. The split-ubiquitin system is a modified Y2H approach designed to detect interactions between membrane proteins.
Principle: TSPAN14 is fused to the C-terminal half of ubiquitin (Cub) linked to a reporter transcription factor. Potential interacting partners are fused to the N-terminal half of ubiquitin (Nub). If TSPAN14 and a partner protein interact, the Cub and Nub fragments reconstitute a functional ubiquitin molecule, which is recognized by ubiquitin-specific proteases. This leads to the cleavage and release of the transcription factor, which then activates reporter gene expression in the yeast nucleus.
Procedure Outline:
-
Vector Construction:
-
Clone TSPAN14 into a "bait" vector containing the Cub-reporter fusion.
-
Clone a library of potential interacting proteins into a "prey" vector containing the Nub fragment.
-
-
Yeast Transformation and Mating:
-
Transform separate yeast strains with the bait and prey constructs.
-
Mate the bait and prey strains to generate diploid yeast containing both plasmids.
-
-
Selection and Screening:
-
Plate the diploid yeast on selective media lacking specific nutrients.
-
Only yeast cells where the bait and prey proteins interact will grow, due to the activation of the reporter genes required for nutrient synthesis.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Troubleshooting and Considerations
-
Co-Immunoprecipitation:
-
Low Yield: Optimize lysis buffer conditions (detergent type and concentration) to ensure efficient solubilization of membrane proteins while preserving interactions.
-
High Background: Increase the number and stringency of washes. Pre-clearing the lysate is crucial.
-
No Interaction Detected: The epitope tag on TSPAN14 might be sterically hindering the interaction. Consider tagging the other interacting partner or using an antibody against the native protein.
-
-
Proximity-Dependent Biotinylation:
-
High Background: Titrate the biotin concentration and labeling time. Ensure the control (TurboID alone) is expressed at similar levels to the fusion protein.
-
No Specific Hits: The fusion tag might be interfering with the proper localization or function of TSPAN14. Validate the localization of the fusion protein by immunofluorescence.
-
-
Split-Ubiquitin Yeast Two-Hybrid:
-
High Number of False Positives: Use stringent selection media and perform secondary screens to validate initial hits.
-
No Interactors Found: The fusion of the ubiquitin fragment might disrupt the structure of TSPAN14 or its potential interactors. Consider fusing the tag to the other terminus of the protein.
-
Conclusion
The study of TSPAN14 protein-protein interactions is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. While co-immunoprecipitation has been instrumental in identifying the key interaction with ADAM10, the application of advanced techniques like proximity labeling and specialized yeast two-hybrid systems holds the promise of uncovering the broader TSPAN14 interactome and providing deeper insights into its regulatory functions. The protocols and notes provided herein serve as a guide for researchers to further explore the intricate network of TSPAN14 interactions.
Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface TSPAN14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of the cell surface tetraspanin TSPAN14 using flow cytometry. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.
Introduction to TSPAN14
Tetraspanin 14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14 is of particular interest due to its role in regulating the activity of the metalloprotease ADAM10. This interaction is crucial for the processing of various cell surface proteins, most notably the Notch receptor, thereby playing a significant role in the Notch signaling pathway.[1][2][3] The analysis of cell surface TSPAN14 expression can provide valuable insights into its role in both normal physiological processes and in disease states, such as cancer.[4]
Data Presentation
Quantitative analysis of TSPAN14 expression is critical for understanding its biological significance. The following table summarizes the relative expression of TSPAN14 in various non-small cell lung cancer (NSCLC) cell lines compared to a normal human keratinocyte cell line (HaCaT), as determined by flow cytometry on permeabilized cells. While this data is for total protein expression, it can serve as a useful reference for selecting cell lines for cell surface expression studies.
| Cell Line | Histology | Relative TSPAN14 Protein Expression (Fold Change vs. HaCaT)[4][5][6] |
| HaCaT | Normal Human Keratinocytes | 1.0 |
| NCI-H460 | Large Cell Carcinoma | No significant difference |
| A549 | Adenocarcinoma | ~1.4-fold decrease |
| NCI-H661 | Large Cell Carcinoma | ~3.0-fold decrease |
Experimental Protocols
I. Cell Preparation
A critical first step in achieving reliable flow cytometry data is the proper preparation of a single-cell suspension.
A. For Adherent Cell Lines (e.g., A549, NCI-H460):
-
Culture cells to 70-80% confluency.
-
Wash the cell monolayer once with sterile, room temperature Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Aspirate the DPBS and add a minimal volume of a gentle, non-enzymatic cell dissociation solution (e.g., Accutase® or enzyme-free cell dissociation buffer) to cover the cell monolayer.
-
Incubate at 37°C for 5-10 minutes, or until cells detach. Avoid prolonged incubation.
-
Gently tap the flask or plate to dislodge the cells.
-
Add at least 3 volumes of complete culture medium to inactivate the dissociation reagent.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in cold Flow Cytometry Staining Buffer (FACS Buffer: DPBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide).
-
Proceed to cell counting and viability assessment.
B. For Suspension Cell Lines or Primary Cells (e.g., Immune Cells):
-
Transfer the required number of cells to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold FACS Buffer.
-
Proceed to cell counting and viability assessment.
C. Cell Counting and Viability:
-
Take an aliquot of the cell suspension and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold FACS Buffer.
II. Antibody Selection and Validation
The success of TSPAN14 cell surface staining is highly dependent on the quality and specificity of the primary antibody.
A. Antibody Selection:
-
Choose a primary antibody specifically validated for flow cytometry. Several commercial vendors offer anti-TSPAN14 antibodies.[5]
-
Whenever possible, opt for a directly conjugated primary antibody to streamline the staining procedure and avoid potential non-specific binding from secondary antibodies.
-
If using an unconjugated primary antibody, select a high-quality, cross-adsorbed, and isotype-matched secondary antibody conjugated to a bright fluorophore.
B. Antibody Validation (User-End):
It is crucial to validate the antibody in your specific experimental system.
-
Titration: Determine the optimal antibody concentration by performing a serial dilution of the antibody and staining a known positive cell line. The optimal concentration is the one that provides the best signal-to-noise ratio (brightest positive signal with the lowest background on negative cells).
-
Positive and Negative Controls:
-
Positive Control: Use a cell line known to express TSPAN14 on the cell surface. This could be a cell line identified from the literature or a cell line transiently or stably overexpressing TSPAN14.
-
Negative Control: Use a cell line with low or no TSPAN14 expression, or a cell line where the TSPAN14 gene has been knocked out using CRISPR/Cas9 technology.[7]
-
Isotype Control: An antibody of the same isotype, conjugation, and concentration as the primary antibody, but directed against an antigen not present on the cells. This helps to determine the level of non-specific binding.
-
III. Staining Protocol for Cell Surface TSPAN14
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[8][9][10]
-
Aliquot 100 µL of the prepared cell suspension (containing 1 x 10^5 to 1 x 10^6 cells) into a 5 mL polystyrene flow cytometry tube or a 96-well plate.
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific binding of antibodies to Fc receptors, especially on immune cells, add an Fc blocking reagent (e.g., Human TruStain FcX™ or Mouse TruStain FcX™) and incubate for 10-15 minutes at 4°C.
-
Primary Antibody Staining:
-
Add the pre-titrated amount of the anti-TSPAN14 primary antibody to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Secondary Antibody Staining (if applicable):
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS Buffer containing the appropriate dilution of the fluorochrome-conjugated secondary antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Repeat the washing steps as described in step 4.
-
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours. Note that fixation may affect some fluorochromes.
Mandatory Visualizations
TSPAN14 Signaling Pathway
TSPAN14 plays a crucial role in the maturation and trafficking of the metalloprotease ADAM10 to the cell surface. The TSPAN14/ADAM10 complex is particularly important for the cleavage and subsequent activation of the Notch receptor upon ligand binding.[1][2][11][12]
Experimental Workflow
The following diagram outlines the key steps for the analysis of cell surface TSPAN14 by flow cytometry.
References
- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. biotium.com [biotium.com]
- 9. ptglab.com [ptglab.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating a Stable TSPAN14-Expressing Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin 14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14 is of particular interest due to its role as a key regulator of the metalloprotease ADAM10.[1][2] The interaction between TSPAN14 and ADAM10 is crucial for the maturation and trafficking of ADAM10 to the cell surface, thereby influencing the cleavage of various ADAM10 substrates.[2][3]
Notably, the TSPAN14/ADAM10 complex plays a significant role in the Notch signaling pathway, a critical pathway in development and disease.[3][4][5][6] TSPAN14, along with TSPAN5, promotes Notch activation.[3][6] Dysregulation of TSPAN14 expression has been implicated in non-small cell lung cancer (NSCLC), where decreased expression is associated with increased metastatic potential and poor patient survival.[7][8] This suggests that TSPAN14 may function as a tumor suppressor in this context.
The generation of stable cell lines overexpressing TSPAN14 is a critical tool for elucidating its molecular functions, understanding its role in disease pathogenesis, and for the development of novel therapeutic strategies. These cell lines provide a consistent and reproducible system for studying TSPAN14-mediated signaling pathways, identifying interacting partners, and for screening potential drug candidates. This document provides a detailed protocol for the generation and validation of a stable TSPAN14-expressing cell line using lentiviral transduction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TSPAN14 signaling pathway and the experimental workflow for generating a stable TSPAN14-expressing cell line.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human TSPAN14 ORF Clone | OriGene | RC221718L4V (example) |
| pLVX-Puro Lentiviral Vector | Takara Bio | (various) |
| Lenti-X Packaging Single Shots | Takara Bio | 631275 |
| HEK293T/17 Cells | ATCC | CRL-11268 |
| NCI-H460 Cells (High TSPAN14) | ATCC | HTB-177 |
| NCI-H661 Cells (Low TSPAN14) | ATCC | HTB-183 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10569010 |
| RPMI 1640 Medium, GlutaMAX™ | Thermo Fisher Scientific | 61870036 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin | Thermo Fisher Scientific | A1113803 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| iScript™ cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced™ Universal SYBR® Green Supermix | Bio-Rad | 1725271 |
| Human TSPAN14 qPCR Primers | OriGene | HP215471 (example) |
| Human GAPDH qPCR Primers | Bio-Rad | (validated primers) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Rabbit anti-TSPAN14 Polyclonal Antibody | Thermo Fisher Scientific | BS-9422R (example) |
| Mouse anti-β-Actin Monoclonal Antibody | Cell Signaling Technology | 3700 |
| HRP-conjugated Goat anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| HRP-conjugated Horse anti-Mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Construction
-
TSPAN14 ORF Cloning :
-
Obtain a human TSPAN14 open reading frame (ORF) clone.
-
Subclone the TSPAN14 ORF into a third-generation lentiviral expression vector containing a puromycin resistance gene (e.g., pLVX-Puro). Ensure the ORF is cloned downstream of a strong constitutive promoter like CMV or EF1α.
-
Verify the integrity of the construct by Sanger sequencing.
-
Protocol 2: Lentivirus Production
-
Cell Seeding :
-
Day 1: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Day 2: Ensure cells are 70-80% confluent and healthy.
-
-
Transfection :
-
Transfect the HEK293T cells with the TSPAN14-pLVX-Puro vector along with a packaging plasmid mix using a suitable transfection reagent.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Virus Harvest :
-
48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated and stored at -80°C.
-
Protocol 3: Generation of Stable Cell Line
-
Puromycin Kill Curve :
-
Before transduction, determine the optimal concentration of puromycin to kill non-transduced cells.
-
Seed target cells (e.g., NCI-H661) in a 24-well plate.
-
Treat cells with a range of puromycin concentrations (e.g., 0.5-10 µg/mL).[9]
-
The lowest concentration that kills all cells within 3-5 days should be used for selection.[10]
-
-
Transduction :
-
Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Day 2: Add the lentiviral supernatant to the cells in the presence of 8 µg/mL Polybrene.[11]
-
Incubate for 24 hours.
-
-
Selection :
-
48 hours post-transduction, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Replace the selection medium every 2-3 days until antibiotic-resistant colonies are visible (typically 7-10 days).
-
-
Single-Cell Cloning :
-
Wash the plate with PBS and add trypsin to detach the cells.
-
Perform limiting dilution to seed a 96-well plate at a density of ~0.5 cells/well to isolate single clones.[12]
-
Monitor the plates for the growth of single colonies.
-
Expand the individual clones for further validation.
-
Protocol 4: Validation of TSPAN14 Expression
-
Quantitative Real-Time PCR (qPCR) :
-
RNA Extraction : Extract total RNA from the parental and stable cell clones using a commercial kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA, and TSPAN14-specific primers (e.g., Forward: 5'-CGAGAGCAACATCAAGTCCTACC-3', Reverse: 5'-GACGTTGAGGTCCCAGTCTTCA-3').[13] Use GAPDH as a housekeeping gene for normalization.
-
Thermal Cycling Conditions :
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis : Calculate the relative expression of TSPAN14 using the ΔΔCt method.
-
-
Western Blotting :
-
Protein Extraction : Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against TSPAN14 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, 1:2000 dilution) for 1 hour at room temperature.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Data Presentation
Table 1: Summary of Quantitative Data for TSPAN14 Stable Cell Line Generation
| Parameter | Control (Parental) | TSPAN14 Clone 1 | TSPAN14 Clone 2 | TSPAN14 Clone 3 |
| Puromycin Kill Curve | ||||
| Optimal Concentration (µg/mL) | N/A | 1.5 | 1.5 | 1.5 |
| qPCR Validation | ||||
| TSPAN14 Relative mRNA Expression (Fold Change) | 1.0 | 50.2 | 45.8 | 62.5 |
| Western Blot Validation | ||||
| TSPAN14 Protein Expression (Relative Densitometry) | 1.0 | 25.6 | 22.1 | 30.4 |
| Functional Assay | ||||
| ADAM10 Maturation (pro-ADAM10/mature-ADAM10 ratio) | 2.5 | 0.8 | 0.9 | 0.7 |
| Notch Reporter Activity (Fold Change) | 1.0 | 4.2 | 3.8 | 4.9 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low virus titer | Suboptimal health of HEK293T cells | Ensure HEK293T cells are healthy, in a logarithmic growth phase, and at the correct confluency. |
| Inefficient transfection | Optimize the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA. | |
| No colonies after selection | Puromycin concentration too high | Perform a puromycin kill curve to determine the optimal concentration for your specific cell line. |
| Low transduction efficiency | Increase the multiplicity of infection (MOI). Ensure Polybrene is used during transduction. | |
| Lentiviral vector issue | Verify the integrity of the lentiviral vector and the presence of the puromycin resistance gene. | |
| Low TSPAN14 expression in stable clones | Promoter silencing | Use a different promoter (e.g., EF1α instead of CMV) that is less prone to silencing in your cell type. |
| Poor integration | Ensure the lentiviral vector is integration-competent. | |
| High variability between clones | Positional effects of random integration | Screen a larger number of clones to find one with the desired expression level and phenotype. |
| Mixed clonal population | Ensure proper single-cell dilution during cloning. Re-clone if necessary. |
References
- 1. biocat.com [biocat.com]
- 2. biocompare.com [biocompare.com]
- 3. TSPAN14 Polyclonal Antibody (BS-9422R) [thermofisher.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Anti-TSPAN14 Antibodies | Invitrogen [thermofisher.com]
- 6. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anti-Tetraspanin 14 Antibody [ABIN5539908] - Mouse, ELISA, WB [antibodies-online.com]
- 8. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. genecards.org [genecards.org]
- 12. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. origene.com [origene.com]
Application Notes and Protocols for the Generation and Analysis of a TSPAN14 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and detailed analysis of a TSPAN14 knockout (KO) mouse model. This document includes protocols for CRISPR-Cas9-mediated gene editing, genotyping, protein expression validation, and phenotypic analysis, with a particular focus on platelet function.
Introduction to TSPAN14
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, and signal transduction. TSPAN14 is known to interact with and regulate the maturation and trafficking of the metalloprotease ADAM10. This interaction is crucial for the shedding of various cell surface proteins, playing a significant role in platelet biology and potentially other physiological and pathological processes. The generation of a TSPAN14 knockout mouse model is a critical step in elucidating its in vivo functions and its potential as a therapeutic target.
Generation of TSPAN14 Knockout Mice using CRISPR-Cas9
The CRISPR-Cas9 system is a powerful tool for generating gene-specific knockout mouse models. The strategy for generating a TSPAN14 knockout mouse involves the design of single guide RNAs (sgRNAs) that target a critical exon of the Tspan14 gene, leading to a frameshift mutation and subsequent nonsense-mediated decay of the transcript or a non-functional truncated protein.
Experimental Workflow for TSPAN14 Knockout Mouse Generation
Protocol: CRISPR-Cas9 Mediated Generation of TSPAN14 KO Mice
1. sgRNA Design and Synthesis:
-
Design two to four unique sgRNAs targeting a critical exon of the mouse Tspan14 gene (e.g., an early coding exon to maximize the likelihood of a frameshift mutation). Online design tools can be used to minimize off-target effects.
-
Synthesize the designed sgRNAs in vitro.
2. Preparation of Microinjection Mix:
-
Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized sgRNAs in an appropriate injection buffer.
3. Microinjection and Embryo Transfer:
-
Microinject the prepared mix into the cytoplasm or pronucleus of fertilized mouse zygotes (e.g., from C57BL/6J strain).
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.
4. Identification of Founder Mice:
-
After birth, perform tail biopsies on the F0 pups for genomic DNA extraction.
-
Screen for the presence of mutations in the Tspan14 gene using PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify insertions or deletions (indels).
5. Germline Transmission and Colony Establishment:
-
Breed the identified F0 founder mice carrying the desired Tspan14 mutation with wild-type mice.
-
Genotype the F1 offspring to confirm germline transmission of the knockout allele.
-
Establish homozygous TSPAN14 KO mouse lines through intercrossing of heterozygous F1 mice.
Genotyping and Validation of TSPAN14 Knockout
Accurate genotyping is essential to distinguish between wild-type, heterozygous, and homozygous knockout animals. Validation of the knockout at the protein level is also a critical step.
Protocol: Genotyping of TSPAN14 KO Mice by PCR
1. Genomic DNA Extraction:
-
Extract genomic DNA from tail biopsies, ear punches, or other tissue samples using a standard DNA extraction kit or protocol.
2. PCR Amplification:
-
Design PCR primers flanking the targeted region of the Tspan14 gene. A three-primer strategy (one common forward primer, one wild-type reverse primer, and one mutant-specific reverse primer) can be employed for single-reaction genotyping.
-
Perform PCR using the extracted genomic DNA as a template.
3. Gel Electrophoresis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The different band sizes will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.
| Genotype | Expected PCR Product Size(s) |
| Wild-Type (+/+) | A single band corresponding to the wild-type allele. |
| Heterozygous (+/-) | Two bands, one for the wild-type allele and one for the knockout allele. |
| Homozygous (-/-) | A single band corresponding to the knockout allele. |
Protocol: Validation of TSPAN14 Protein Knockout by Western Blot
1. Protein Extraction:
-
Isolate total protein from relevant tissues (e.g., platelets, lung, spleen) of wild-type, heterozygous, and homozygous TSPAN14 KO mice using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for mouse TSPAN14.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
| Recommended Antibodies for TSPAN14 Detection in Mouse | |||
| Antibody Name/ID | Host Species | Validated Applications | Supplier (Example) |
| Anti-Tetraspanin 14 Antibody [ABIN5539908] | Goat | Western Blot, ELISA | antibodies-online |
| TSPAN14 Polyclonal Antibody (PA5-144168) | Rabbit | IHC (Paraffin), ICC/IF, ELISA | Thermo Fisher Scientific |
| TSPAN14 Polyclonal Antibody (BS-9422R) | Rabbit | Western Blot, IHC (Paraffin) | Bioss |
Phenotypic Analysis of TSPAN14 Knockout Mice
Based on the known functions of TSPAN14, a thorough phenotypic analysis of the knockout mice should be performed, with a particular focus on hematological parameters and platelet function.
Expected Phenotype and Analysis
Based on data from the Mouse Genome Informatics (MGI) and International Mouse Phenotyping Consortium (IMPC) databases, TSPAN14 knockout mice may exhibit phenotypes related to the hematopoietic system, immune system, and metabolism. Specific analyses should include:
-
Complete Blood Count (CBC): To assess red blood cell, white blood cell, and platelet counts.
-
Histopathological Analysis: Examination of major organs and tissues for any abnormalities.
-
Platelet Function Assays: Detailed investigation of platelet aggregation and secretion in response to various agonists.
TSPAN14-ADAM10 Signaling Pathway in Platelets
TSPAN14 is a key regulator of ADAM10, which in turn is responsible for the shedding of the platelet collagen receptor GPVI. A knockout of TSPAN14 is expected to alter this signaling cascade.
Protocol: Platelet Aggregation Assay
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from wild-type and TSPAN14 KO mice into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
2. Light Transmission Aggregometry (LTA):
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Measure platelet aggregation in response to various agonists (e.g., collagen, ADP, thrombin) using a light transmission aggregometer.
-
Record and compare the aggregation curves between wild-type and TSPAN14 KO mice.
Protocol: Platelet Dense Granule Secretion Assay
1. Platelet Preparation:
-
Use PRP or washed platelets from both wild-type and TSPAN14 KO mice.
2. ATP Release Measurement:
-
Stimulate the platelets with agonists in the presence of a luciferin-luciferase reagent.
-
Measure the luminescence produced from the reaction of released ATP with the reagent using a luminometer. This provides a quantitative measure of dense granule secretion.
| Platelet Function Assay Parameters | |
| Parameter | Description |
| Agonists | Collagen, ADP, Thrombin, Arachidonic Acid |
| Aggregation Measurement | Light Transmission Aggregometry (LTA) |
| Secretion Measurement | ATP release via Luciferin-Luciferase Assay |
| Expected Outcome in TSPAN14 KO | Potential alteration in collagen-induced platelet aggregation and secretion due to dysregulated GPVI shedding. |
Immunohistochemical Analysis
To investigate the tissue distribution of TSPAN14 and confirm its absence in knockout mice, immunohistochemistry (IHC) can be performed on various tissues.
Protocol: Immunohistochemistry for TSPAN14
1. Tissue Preparation:
-
Harvest tissues of interest (e.g., lung, spleen, bone marrow) from wild-type and TSPAN14 KO mice.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
2. Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against TSPAN14.
-
Apply a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the staining using a chromogen (e.g., DAB) and counterstain with hematoxylin.
3. Imaging and Analysis:
-
Acquire images of the stained sections using a microscope.
-
Compare the staining pattern and intensity between wild-type and TSPAN14 KO tissues to confirm the absence of TSPAN14 protein in the knockout animals.
Conclusion
The TSPAN14 knockout mouse model serves as an invaluable tool for dissecting the in vivo roles of this tetraspanin. The protocols and application notes provided herein offer a comprehensive framework for the generation, validation, and detailed phenotypic characterization of this model. The findings from these studies will contribute to a deeper understanding of TSPAN14's function in health and disease, particularly in the context of platelet biology and ADAM10-mediated substrate shedding, and may pave the way for novel therapeutic strategies.
Application Notes and Protocols for Quantitative Analysis of Human TSPAN14 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. Emerging research has implicated TSPAN14 in crucial signaling pathways, notably the Notch signaling pathway, through its interaction with the metalloprotease ADAM10.[1] This interaction is vital for the maturation and trafficking of ADAM10 to the cell surface, where it plays a role in the proteolytic processing of various substrates, including the Notch receptor.[1] Dysregulation of TSPAN14 expression has been observed in several cancers, suggesting its potential as a biomarker and therapeutic target.[2][3]
Accurate and reliable quantification of TSPAN14 mRNA is essential for understanding its biological function and its role in disease. This document provides detailed application notes and protocols for the quantitative analysis of human TSPAN14 mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Quantitative Data: qPCR Primers for Human TSPAN14 mRNA
For reproducible and accurate quantification of TSPAN14 mRNA, validated primer sets are crucial. Below is a summary of commercially available and literature-cited primer options.
| Gene/Assay ID | Provider | Type | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Length | Reference |
| HP215471 | OriGene | SYBR Green | CGAGAGCAACATCAAGTCCTACC | GACGTTGAGGTCCCAGTCTTCA | Not Specified | OriGene Technologies |
| Hs00229502_m1 | Applied Biosystems | TaqMan Probe | Proprietary | Proprietary | Not Specified | Thermo Fisher Scientific |
Note: When using commercially available primer sets, always refer to the manufacturer's specific recommendations for optimal annealing temperatures and cycling conditions.
Experimental Protocols
This section outlines a comprehensive protocol for the quantification of human TSPAN14 mRNA, from RNA extraction to data analysis.
Total RNA Extraction
High-quality total RNA is the foundation for accurate gene expression analysis.
-
Materials:
-
Cultured cells or tissue samples
-
TRIzol reagent or equivalent RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
-
Protocol:
-
Homogenize cells or tissue in TRIzol reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of nuclease-free water.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store RNA at -80°C.
-
First-Strand cDNA Synthesis
Reverse transcription of RNA into complementary DNA (cDNA) is a critical step.
-
Materials:
-
Total RNA (1 µg is recommended)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse Transcriptase Buffer (5X)
-
dNTP mix (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase Inhibitor
-
Nuclease-free water
-
Thermocycler
-
-
Protocol:
-
In a nuclease-free tube, combine the following:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix of the following for each reaction:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
M-MLV Reverse Transcriptase: 1 µL
-
Nuclease-free water: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate the reaction in a thermocycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
37°C for 50 minutes (reverse transcription)
-
70°C for 15 minutes (inactivation of reverse transcriptase)
-
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol is based on a SYBR Green-based assay.
-
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X)
-
TSPAN14 Forward Primer (10 µM)
-
TSPAN14 Reverse Primer (10 µM)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR detection system
-
-
Protocol:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for the number of reactions required (including no-template controls). For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
cDNA template: 5 µL (diluted as necessary)
-
-
Pipette 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA or nuclease-free water (for the no-template control) to the respective wells.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument and run the following cycling program (this is a general guideline and may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of TSPAN14 mRNA.
Caption: Workflow for TSPAN14 mRNA Quantification.
TSPAN14 Signaling Pathway
TSPAN14 is a key regulator of the ADAM10 metalloprotease, which is essential for the activation of the Notch signaling pathway.
Caption: TSPAN14 in the ADAM10-Notch Signaling Pathway.
References
Application Notes and Protocols for Immunofluorescence Staining of TSPAN14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Tetraspanin-14 (TSPAN14), a transmembrane protein involved in key cellular processes. The information is intended for researchers in academia and industry engaged in cell biology, cancer research, and drug development.
TSPAN14, a member of the tetraspanin superfamily, is known to play a crucial role in the regulation of the metalloprotease ADAM10. This interaction influences protein trafficking, maturation, and the positive regulation of the Notch signaling pathway.[1][2][3][4][5][6] Given its function and localization to the plasma membrane, immunofluorescence is an essential technique to study its subcellular distribution and co-localization with other proteins of interest.[1][2][3]
Signaling Pathway of TSPAN14
TSPAN14 is a key component of the TspanC8 subgroup of tetraspanins that directly interact with and modulate the activity of ADAM10, a disintegrin and metalloprotease.[6][7][8] This interaction is crucial for the maturation and trafficking of ADAM10 to the cell surface.[5][6] The TSPAN14-ADAM10 complex exhibits distinct substrate specificity, playing a role in the positive regulation of the Notch signaling pathway.[1][3][4][5] The large extracellular loop of TSPAN14 is suggested to mediate this interaction.[5]
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. genecards.org [genecards.org]
- 4. TSPAN14 - Wikipedia [en.wikipedia.org]
- 5. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for Proximity Ligation Assay (PLA) Detection of TSPAN14-ADAM10 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in situ detection and quantification of the interaction between Tetraspanin 14 (TSPAN14) and A Disintegrin and Metalloproteinase 10 (ADAM10) using the Proximity Ligation Assay (PLA). This powerful technique allows for the visualization of protein-protein interactions within their native cellular context, offering valuable insights for both basic research and therapeutic development.
Introduction
TSPAN14, a member of the TspanC8 subgroup of tetraspanins, is a crucial regulator of the metalloprotease ADAM10.[1][2] The interaction between TSPAN14 and ADAM10 is essential for the proper maturation, cell surface trafficking, and substrate-specific cleavage activity of ADAM10.[2][3][4][5] ADAM10 is a key "molecular scissor" involved in the ectodomain shedding of over 100 transmembrane proteins, including Notch receptors and the Amyloid Precursor Protein (APP).[6][7] Dysregulation of ADAM10 activity is implicated in various diseases, including Alzheimer's disease and cancer.[7][8]
The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein-protein interactions in situ.[9][10] It allows for the detection of endogenous protein interactions with single-molecule resolution.[10][11] When two proteins of interest are in close proximity (typically within 40 nm), PLA probes, which are secondary antibodies conjugated to oligonucleotides, generate a circular DNA molecule that is then amplified via rolling circle amplification.[9][10][12] This amplification product is subsequently detected using fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot.[9][12] Each spot represents a single interaction event, enabling quantification of the interaction.[9]
This document provides a comprehensive protocol for applying PLA to study the TSPAN14-ADAM10 interaction, along with guidelines for data analysis and presentation.
Signaling Pathway and Experimental Workflow
TSPAN14-ADAM10 Interaction and Signaling
The interaction between TSPAN14 and ADAM10 is a key regulatory step in controlling the sheddase activity of ADAM10. TSPAN14 promotes the maturation and trafficking of ADAM10 to the cell surface, where it can cleave its substrates. This process is critical for downstream signaling events, such as Notch activation.
Caption: TSPAN14-ADAM10 signaling pathway.
Proximity Ligation Assay Experimental Workflow
The PLA workflow involves a series of steps from sample preparation to image analysis to visualize and quantify the TSPAN14-ADAM10 interaction.
Caption: Proximity Ligation Assay experimental workflow.
Experimental Protocols
This protocol is adapted from standard PLA procedures and should be optimized for your specific cell type and experimental conditions.
Materials
-
Cells or Tissue: Cells expressing endogenous or overexpressed TSPAN14 and ADAM10 (e.g., HEK293T, HUVECs).[3]
-
Primary Antibodies:
-
Rabbit anti-TSPAN14 antibody
-
Mouse anti-ADAM10 antibody
-
Note: Antibodies must be from different host species.
-
-
PLA Kit: Duolink® In Situ PLA Kit (Sigma-Aldrich) or similar, containing:
-
PLA probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Ligation buffer and ligase
-
Amplification buffer and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Wash buffers
-
Antibody diluent
-
-
Fixation and Permeabilization Reagents:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 or Saponin in PBS
-
-
Blocking Solution: As provided in the PLA kit or 3% BSA in PBS.
-
Mounting Medium with DAPI: For nuclear counterstaining.
-
Fluorescence Microscope
Protocol
-
Sample Preparation:
-
Adherent Cells:
-
Seed cells on glass coverslips in a multi-well plate and culture until desired confluency.
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Tissue Sections:
-
-
Blocking:
-
Add blocking solution to the samples and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-TSPAN14 and mouse anti-ADAM10) in the antibody diluent. Optimal concentrations should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.
-
Remove the blocking solution and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
PLA Probe Incubation:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) in antibody diluent according to the manufacturer's instructions.
-
Add the PLA probe solution to the samples.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by diluting the ligase in the ligation buffer.
-
Add the ligation solution to the samples.
-
Incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the samples twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification solution by diluting the polymerase in the amplification buffer.
-
Add the amplification solution to the samples.
-
Incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Detection and Mounting:
-
Wash the samples twice with Wash Buffer B for 10 minutes each.
-
Dilute the detection reagent (containing fluorescent oligonucleotides) in Wash Buffer B.
-
Add the detection solution to the samples.
-
Incubate for 30 minutes at 37°C in a humidified chamber.
-
Wash the samples twice with Wash Buffer B for 10 minutes each.
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Controls
-
Negative Controls:
-
Omission of one or both primary antibodies.
-
Use of only one primary antibody with both PLA probes.
-
Use of non-immune IgG from the same species as the primary antibodies.
-
-
Positive Controls:
-
A known interacting protein pair.
-
Cells overexpressing both TSPAN14 and ADAM10.
-
Data Presentation and Analysis
Image Acquisition
Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Capture multiple fields of view for each experimental condition.
Quantitative Analysis
Quantify the PLA signals using image analysis software such as ImageJ/FIJI.[13] The number of PLA spots per cell is the most common metric for quantifying protein-protein interactions.
-
Cell Segmentation: Use the DAPI channel to identify and count the number of nuclei, which serves as a proxy for the number of cells.
-
Spot Detection: Use the PLA signal channel to detect and count the number of fluorescent spots.
-
Normalization: Calculate the average number of PLA spots per cell for each condition.[13]
Representative Quantitative Data
The following table presents hypothetical data from a PLA experiment investigating the TSPAN14-ADAM10 interaction under different conditions. These values are for illustrative purposes and will vary depending on the cell type and experimental setup.
| Experimental Condition | Average PLA Signals per Cell (Mean ± SD) | P-value (vs. Control) |
| Control (Wild-Type Cells) | 25.4 ± 5.8 | - |
| TSPAN14 Knockdown | 8.2 ± 2.1 | < 0.01 |
| ADAM10 Knockdown | 6.5 ± 1.9 | < 0.01 |
| TSPAN14 Overexpression | 68.7 ± 12.3 | < 0.001 |
| Negative Control (No Primary Abs) | 1.3 ± 0.8 | < 0.001 |
Conclusion
The Proximity Ligation Assay is a robust and sensitive method for detecting and quantifying the interaction between TSPAN14 and ADAM10 in situ. By providing spatial and quantitative information about this interaction, PLA can significantly contribute to our understanding of ADAM10 regulation and its role in health and disease. This information is invaluable for researchers and professionals involved in drug development targeting pathways modulated by TSPAN14 and ADAM10.
References
- 1. researchgate.net [researchgate.net]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential | MDPI [mdpi.com]
- 8. Scissor sisters: regulation of ADAM10 by the TspanC8 tetraspanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 11. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. 邻位连接技术(PLA)的工作原理 [sigmaaldrich.com]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TSPAN14 siRNA Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low transfection efficiency with TSPAN14 siRNA.
Troubleshooting Guide: Low TSPAN14 siRNA Transfection Efficiency
Low transfection efficiency is a common hurdle in siRNA experiments. This guide provides a systematic approach to identify and resolve potential issues in your TSPAN14 siRNA transfection protocol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TSPAN14 siRNA to use?
A1: The optimal siRNA concentration is cell-type dependent and should be determined experimentally. A good starting point is to perform a dose-response experiment with siRNA concentrations ranging from 5 nM to 100 nM.[1] The goal is to use the lowest concentration that yields maximal knockdown to minimize off-target effects.
Q2: How soon after transfection can I expect to see TSPAN14 knockdown?
A2: The onset of gene silencing can be observed as early as 24 hours post-transfection at the mRNA level.[1][2] However, the reduction in protein levels may take longer, typically between 48 to 72 hours, depending on the turnover rate of the TSPAN14 protein.[1][2]
Q3: My cells look unhealthy or die after transfection. What could be the cause?
Q4: How can I be sure the observed phenotype is due to TSPAN14 knockdown?
A4: It is essential to include proper controls in your experiment to validate that the observed effects are specific to TSPAN14 knockdown.[1] These include:
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known gene.[1]
-
Mock Transfection: Cells treated with the transfection reagent alone (no siRNA).[1]
Q5: What is the function of TSPAN14?
A5: TSPAN14, or Tetraspanin-14, is a protein-coding gene.[7] It is involved in several biological processes, including the positive regulation of the Notch signaling pathway, protein localization to the plasma membrane, and protein maturation.[7][8][9][10][11] It has been shown to interact with ADAM10, a key enzyme involved in the processing of various cell surface proteins.[11]
Experimental Protocols
Protocol 1: TSPAN14 siRNA Transfection
This protocol provides a general guideline for transfecting mammalian cells with TSPAN14 siRNA using a lipid-based transfection reagent. Optimization will be required for specific cell lines.
Materials:
-
TSPAN14 siRNA
-
Negative control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
24-well plates
-
Healthy, actively dividing cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA and transfection reagent at room temperature.
-
Dilute the TSPAN14 siRNA (and controls) in a tube with the appropriate amount of serum-free medium (e.g., Opti-MEM™). Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[3]
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with knockdown analysis. The optimal incubation time will depend on the specific experimental goals and the turnover rate of TSPAN14.
-
Protocol 2: Validation of TSPAN14 Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TSPAN14 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 24-48 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for TSPAN14 (or the housekeeping gene), and the qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for TSPAN14 and the housekeeping gene in both the TSPAN14 siRNA-treated samples and the negative control samples.
-
Calculate the relative expression of TSPAN14 mRNA using the ΔΔCt method to determine the knockdown efficiency.
-
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Cell Confluency at Transfection | 50-70%[3] | Varies by cell type. Overly confluent or sparse cultures can lead to poor results.[4] |
| siRNA Concentration | 5-100 nM[1] | Must be optimized for each cell line and target. |
| Transfection Reagent:siRNA Ratio | 1:1 to 3:1 | Varies by reagent. Follow the manufacturer's recommendations and optimize.[2] |
| Incubation Time (mRNA analysis) | 24-48 hours[2] | Check for knockdown at the earliest time point for your gene of interest. |
| Incubation Time (Protein analysis) | 48-72 hours[2] | Dependent on the half-life of the target protein. |
Visualizations
Caption: Troubleshooting workflow for low TSPAN14 siRNA transfection efficiency.
Caption: Simplified signaling pathway involving TSPAN14 and Notch activation.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. genecards.org [genecards.org]
- 8. alliancegenome.org [alliancegenome.org]
- 9. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. TSPAN14 - Wikipedia [en.wikipedia.org]
- 11. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
TSPAN14 Antibody Immunohistochemistry Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with TSPAN14 antibody in immunohistochemistry (IHC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended positive control for TSPAN14 IHC?
A1: Based on published literature, normal human placenta and adrenal gland tissues are suitable positive controls for TSPAN14 expression.[1] Additionally, some non-small cell lung cancer (NSCLC) cell lines, such as NCI-H460, have been shown to express higher levels of TSPAN14 and can be used as positive controls.[2][3]
Q2: What is a recommended negative control for TSPAN14 IHC?
A2: Tissues with known low or absent TSPAN14 expression can serve as negative controls. For instance, some studies have shown decreased TSPAN14 expression in tumor tissues from NSCLC patients compared to surrounding normal lung tissue.[2][3] Therefore, these tumor tissues could be potential negative controls. It is always recommended to include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Q3: What is the subcellular localization of TSPAN14?
A3: TSPAN14 is a transmembrane protein, and its expected localization is primarily in the cell membrane.[4] Some studies also suggest localization to vesicles.[5]
Troubleshooting Guide
This guide addresses common issues encountered during IHC experiments with the TSPAN14 antibody.
Problem 1: Weak or No Staining
If you observe weak or no staining in your positive control and experimental samples, consider the following potential causes and solutions.
Troubleshooting Flowchart for Weak/No Staining
Caption: Troubleshooting workflow for weak or no TSPAN14 IHC staining.
| Potential Cause | Recommended Solution |
| Incorrect Antibody Concentration | The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1:100) and test a range of dilutions. |
| Suboptimal Antigen Retrieval | Formalin fixation can mask the epitope. Heat-Induced Epitope Retrieval (HIER) is crucial. Ensure the correct buffer (e.g., Sodium Citrate, pH 6.0) and optimal heating time and temperature are used.[6] |
| Inactive Antibody | Improper storage can lead to antibody degradation. Ensure the antibody has been stored at the recommended temperature (-20°C or -80°C) and is within its expiration date.[1] Always run a positive control to confirm antibody activity.[6] |
| Issues with Secondary Antibody/Detection System | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Verify that the detection reagents (e.g., HRP-DAB) are active. |
| Tissue Fixation | Over-fixation of tissues can mask the antigen. If possible, use tissues with a known and controlled fixation time. |
Problem 2: High Background Staining
High background can obscure specific staining. The following table outlines potential causes and solutions.
Troubleshooting Flowchart for High Background
Caption: Troubleshooting workflow for high background in TSPAN14 IHC.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary antibody concentration may be too high. Reduce the antibody concentration.[7] Insufficient blocking can also be a cause. Increase the blocking step duration or use a higher concentration of normal serum (from the same species as the secondary antibody).[7] |
| Endogenous Peroxidase Activity | Tissues may contain endogenous peroxidases that react with the substrate. Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide (H2O2) in methanol (B129727) before primary antibody incubation.[7] |
| Secondary Antibody Cross-reactivity | The secondary antibody may be binding non-specifically. Run a control without the primary antibody to check for secondary antibody-specific background. Use a pre-adsorbed secondary antibody if necessary. |
| Inadequate Washing | Insufficient washing between steps can leave residual antibodies or reagents. Increase the number and duration of wash steps. |
| Tissue Drying | Allowing the tissue sections to dry out at any stage can cause non-specific staining. Ensure slides remain in a humidified chamber and are always covered with buffer or reagent. |
Experimental Protocol
This is a general protocol for TSPAN14 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific tissues and antibodies.
I. Deparaffinization and Rehydration
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in Xylene (or a xylene substitute): 2 x 5 minutes.
-
Immerse slides in 100% Ethanol: 2 x 5 minutes.
-
Immerse slides in 95% Ethanol: 1 x 5 minutes.
-
Immerse slides in 70% Ethanol: 1 x 5 minutes.
-
Rinse in distilled water.
II. Antigen Retrieval
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath. Bring to a boil, then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse in distilled water.
III. Staining
-
Peroxidase Block: Incubate slides in 3% H2O2 in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Incubate slides with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody: Drain the blocking solution and incubate with the TSPAN14 primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber. (Recommended starting dilution 1:100).[1]
-
Rinse with wash buffer (3 x 5 minutes).
-
Secondary Antibody: Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit) according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Detection: If using an HRP-conjugated secondary, incubate with DAB substrate until the desired stain intensity develops. Monitor under a microscope. If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC) reagent before adding the substrate.
-
Rinse with distilled water to stop the reaction.
IV. Counterstaining and Mounting
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through graded alcohols (70%, 95%, 100% Ethanol).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
IHC Workflow Diagram
Caption: Standard workflow for immunohistochemistry on FFPE tissues.
References
- 1. documents.cap.org [documents.cap.org]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. IHC-P protocols | Abcam [abcam.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing TSPAN14 Western Blot Conditions: A Technical Support Guide
Welcome to the technical support center for optimizing your TSPAN14 Western blot experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reliable results for the detection of TSPAN14.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TSPAN14?
A1: The calculated molecular weight of human TSPAN14 is approximately 30.7 kDa. However, the observed molecular weight on a Western blot may vary slightly.
Q2: Which positive control cell lines can I use for TSPAN14 detection?
A2: Based on available data, human cell lines such as A549 (lung carcinoma) and SH-SY5Y (neuroblastoma) have been shown to express TSPAN14 and can be used as positive controls.
Q3: Should I use reducing or non-reducing conditions for TSPAN14 Western blotting?
A3: As a transmembrane protein, TSPAN14 may be sensitive to sample preparation conditions. While many standard protocols use reducing conditions, some tetraspanins show better results under non-reducing conditions. It is recommended to test both conditions to determine the optimal approach for your specific antibody and sample type.
Q4: What type of lysis buffer is recommended for TSPAN14 extraction?
A4: For whole-cell lysates containing transmembrane proteins like TSPAN14, a RIPA (Radioimmunoprecipitation assay) buffer is often a good starting point as it is a strong lysis buffer. A buffer containing NP-40 is another common choice for membrane-bound proteins. The optimal buffer may need to be determined empirically.
Q5: What percentage of SDS-PAGE gel should I use?
A5: For a protein of ~31 kDa like TSPAN14, a 12% or 10-12% gradient SDS-PAGE gel will provide good resolution.
Troubleshooting Guide
This section addresses common issues encountered during TSPAN14 Western blotting.
| Problem | Possible Cause | Recommendation |
| No or Weak Signal | Inefficient protein extraction. | Use a strong lysis buffer such as RIPA buffer and ensure complete cell lysis, potentially including sonication. |
| Low TSPAN14 expression in the sample. | Use a positive control cell line (e.g., A549, SH-SY5Y) to confirm antibody and protocol efficacy. Consider enriching for membrane proteins. | |
| Suboptimal primary antibody concentration. | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration. | |
| Inefficient transfer of the protein to the membrane. | For proteins around 30 kDa, ensure appropriate transfer time and voltage. Use a 0.2 µm PVDF membrane for better retention of smaller proteins. Confirm transfer with Ponceau S staining. | |
| High Background | Non-specific antibody binding. | Increase the duration and number of wash steps. Optimize the blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA) and increasing the blocking time. |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Non-specific Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Antibody cross-reactivity. | Ensure the specificity of your primary antibody. If possible, test the antibody on a known TSPAN14 knockout/knockdown sample. Use a monoclonal antibody if polyclonal antibodies show high non-specificity. | |
| Protein aggregation. | This can be an issue with transmembrane proteins. Try preparing samples under both reducing and non-reducing conditions to see which gives a cleaner signal. Some transmembrane proteins aggregate when boiled, so consider incubating at a lower temperature (e.g., 70°C for 10 minutes). |
Experimental Protocols
TSPAN14 Western Blot Protocol
This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5 minutes (or 70°C for 10 minutes if aggregation is a concern).
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a 0.2 µm PVDF membrane.
-
Use a wet or semi-dry transfer system according to the manufacturer's instructions. A typical wet transfer can be performed at 100V for 60-90 minutes.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary TSPAN14 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for recommended starting dilutions.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Quantitative Data Summary
Table 1: Recommended Primary Antibody Dilutions for TSPAN14 Western Blot
| Antibody | Host | Type | Recommended Dilution | Supplier |
| 15314-1-AP | Rabbit | Polyclonal | 1:500 - 1:2000 | Proteintech |
| BS-9422R | Rabbit | Polyclonal | 1:1000 | Thermo Fisher Scientific |
Note: The optimal dilution should be determined experimentally.
Visualizations
TSPAN14 Signaling Pathway
TSPAN14 is part of the TspanC8 subgroup of tetraspanins that interact with and regulate the metalloprotease ADAM10. This interaction is crucial for the maturation and trafficking of ADAM10 to the cell surface, which in turn plays a key role in the Notch signaling pathway by mediating the S2 cleavage of the Notch receptor.
Technical Support Center: TSPAN14 Western Blot
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This guide provides troubleshooting for common issues encountered when performing Western blotting for the tetraspanin TSPAN14 protein, with a focus on resolving non-specific bands.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands or non-specific bands in my TSPAN14 Western blot?
Non-specific bands in a Western blot can arise from numerous factors ranging from antibody specificity to sample preparation.[1] For TSPAN14, a protein with a molecular mass of ~30.7 kDa, unexpected bands can appear at different molecular weights for several reasons.[2]
-
Higher Molecular Weight Bands: These may indicate dimers, multimers, or interactions with other proteins that were not fully denatured during sample preparation.[3] TSPAN14 is known to interact with the enzyme ADAM10, which could contribute to such complexes.[4]
-
Lower Molecular Weight Bands: These often result from protein degradation by proteases during sample preparation or cleavage of the target protein.[3][5]
-
Multiple Bands: The presence of various protein isoforms or splice variants can lead to multiple distinct bands.[3] TSPAN14 has 10 known transcripts or splice variants.[6] Post-translational modifications (PTMs) like glycosylation can also alter the protein's migration on the gel.[3]
Q2: My primary antibody is supposed to be specific to TSPAN14. Why is it binding to other proteins?
Even highly specific antibodies can produce non-specific signals if not used under optimal conditions.
-
Antibody Concentration: An excessively high concentration of the primary antibody is a frequent cause of non-specific binding to proteins other than the intended target.[5][7][8]
-
Polyclonal Antibodies: By nature, polyclonal antibodies recognize multiple epitopes and can sometimes be more prone to cross-reactivity compared to monoclonal antibodies.[5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. This can be tested by running a control lane without the primary antibody.[3]
Q3: How can I be sure that the band I am seeing is actually TSPAN14?
Antibody validation is crucial to confirm that the signal corresponds to the target protein.[9][10]
-
Positive and Negative Controls: Use cell lysates or tissues known to express TSPAN14 (positive control) and lysates from cells where TSPAN14 has been knocked down or knocked out (negative control).[11]
-
Band Size: The primary band should correspond to the expected molecular weight of TSPAN14 (~30.7 kDa), though PTMs can cause shifts.[2][10]
-
Independent Antibody Validation: Use a second primary antibody that recognizes a different epitope on TSPAN14 to see if it produces a similar banding pattern.[10]
Troubleshooting Guide: Non-Specific Bands
The following table summarizes common causes and solutions for non-specific bands in TSPAN14 Western blotting.
| Problem | Possible Cause | Recommended Solution & Optimization Steps |
| Bands at higher MW | Protein Aggregation/Multimers: Incomplete reduction and denaturation of the sample.[3] | Ensure fresh reducing agents (DTT or β-mercaptoethanol) are in the loading buffer. Try heating the sample at 70°C for 10-20 minutes instead of 95°C, as some proteins can aggregate at higher temperatures.[12][13] |
| Bands at lower MW | Protein Degradation: Protease activity during sample preparation has cleaved TSPAN14.[3][5] | Always prepare samples on ice.[12] Add a fresh protease inhibitor cocktail to the lysis buffer.[3][5][14] |
| Multiple non-specific bands | High Primary Antibody Concentration: The antibody is binding to lower-affinity sites.[7][8] | Optimize the primary antibody concentration by performing a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:5000).[15] A dot blot can be a quick method for this optimization.[14][16] |
| Inadequate Blocking: Non-specific sites on the membrane are not sufficiently covered.[7][8] | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8] Try a different blocking agent (e.g., switch from 5% non-fat milk to 5% BSA, or vice-versa).[14] Note that for phosphorylated proteins, BSA is generally preferred.[14] | |
| Insufficient Washing: Unbound antibodies are not adequately removed.[5] | Increase the number of wash steps (e.g., 4-5 washes of 5-10 minutes each).[5] Increase the detergent (Tween-20) concentration in the wash buffer to 0.1%.[5] | |
| High Secondary Antibody Concentration: The secondary antibody is binding non-specifically.[3] | Decrease the concentration of the secondary antibody. Run a control blot with only the secondary antibody to check for non-specific binding.[3][12] | |
| Excessive Protein Load: Too much total protein was loaded onto the gel.[5] | Reduce the amount of protein loaded per lane. Aim for 20-30 µg of cell lysate.[5] | |
| High Exposure Time: Overexposure can reveal faint, non-specific bands.[17] | Reduce the film or digital exposure time.[15][17] |
Experimental Protocols
Antibody Validation Protocol
Validating your TSPAN14 antibody is essential for obtaining reliable data.[11][18]
-
Prepare Lysates: Create lysates from a cell line with known high expression of TSPAN14 (positive control) and one with low or no expression (negative control). If available, use lysates from siRNA-mediated knockdown of TSPAN14.[11]
-
Protein Quantification: Measure the total protein concentration of each lysate using a standard method like the Bradford assay.[19]
-
SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of the positive and negative control lysates onto an SDS-PAGE gel.[15]
-
Western Blot: Perform the Western blot using the manufacturer's recommended dilution for the primary TSPAN14 antibody.
-
Analysis: A specific antibody should produce a strong band at the expected molecular weight (~30.7 kDa) in the positive control lane and a very weak or absent band in the negative control lane.[10]
Optimized Western Blot Protocol for TSPAN14
This protocol incorporates steps to minimize non-specific binding.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Separate proteins on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a low-fluorescence PVDF membrane.[8] Activate the PVDF membrane with methanol (B129727) before transfer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Incubate with the primary TSPAN14 antibody at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.[7][12]
-
Wash the membrane 4-5 times for 5 minutes each with TBST.[5]
-
Incubate with a cross-adsorbed secondary antibody at its optimal dilution for 1 hour at room temperature.[17]
-
Wash the membrane again as described above.
-
-
Detection:
Visualizations
TSPAN14 Signaling Interaction
TSPAN14 is an integral membrane protein that plays a role in the maturation and localization of the metalloprotease ADAM10, which is involved in the Notch signaling pathway.[4][6][20]
Caption: TSPAN14 facilitates the maturation and trafficking of ADAM10 to the cell surface.
Western Blot Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing the cause of non-specific bands.
Caption: A decision-making workflow for troubleshooting non-specific Western blot bands.
References
- 1. ucallmlab.com [ucallmlab.com]
- 2. genecards.org [genecards.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. uniprot.org [uniprot.org]
- 5. arp1.com [arp1.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. biossusa.com [biossusa.com]
- 9. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Antibody validation by Western Blot SOP #012 [protocols.io]
- 20. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: TSPAN14 Overexpression Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of Tetraspanin-14 (TSPAN14) overexpression. The guides address common issues encountered during experimental procedures, from transfection to cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TSPAN14? A1: TSPAN14 is a member of the tetraspanin protein family. Its main known function is to interact with the transmembrane metalloprotease ADAM10.[1][2][3] This interaction is essential for ADAM10's maturation, its exit from the endoplasmic reticulum, and its transport to the cell surface.[1][2][3][4] TSPAN14 is part of the TspanC8 subgroup, and different TspanC8/ADAM10 complexes can have distinct substrate specificities.[1][3]
Q2: Which signaling pathways involve TSPAN14? A2: TSPAN14 is involved in the positive regulation of the Notch signaling pathway.[5][6][7][8] This is mediated through its regulation of ADAM10, which is responsible for cleaving and activating the Notch receptor. It is also implicated in neutrophil degranulation.[3][7]
Q3: Is TSPAN14 overexpression known to cause cell toxicity? A3: Current research does not widely document a direct cytotoxic effect resulting from TSPAN14 overexpression. The cellular effects of overexpressing tetraspanins can be complex and highly dependent on the cell type and experimental context. For instance, studies on other tetraspanins like CD81/CD82 in multiple myeloma have shown that their overexpression can reduce cell survival.[9] Conversely, in non-small-cell lung cancer (NSCLC), decreased TSPAN14 expression is correlated with a lower survival rate and increased metastatic potential, suggesting a tumor-suppressive role in that context.[10][11] Therefore, if you observe cell death upon TSPAN14 overexpression, it may be an artifact of the experimental system or a cell-type-specific biological effect that requires further investigation.
Q4: What are the potential consequences of TSPAN14 overexpression? A4: Based on its known functions, overexpressing TSPAN14 could lead to:
-
Increased maturation and cell surface localization of ADAM10.[2][4]
-
Altered cleavage of ADAM10 substrates, which could include an increase in Notch signaling.[2][5]
-
Changes in cell adhesion, motility, and invasion, as observed with other tetraspanins.[9]
-
Unintended cellular stress due to high levels of ectopic protein production, which can trigger apoptotic pathways.
Troubleshooting Guide
Issue 1: High Cell Death After Transfection with TSPAN14 Vector
| Question | Possible Cause | Suggested Solution |
| Why are my cells dying after transfection? | 1. Plasmid DNA Toxicity: The purity and amount of plasmid DNA can induce toxicity. Endotoxins in plasmid preparations are a common cause. | - Use a high-quality, endotoxin-free plasmid purification kit.- Perform a titration experiment to find the lowest effective concentration of your TSPAN14 plasmid.- Include a control with an empty vector to differentiate between plasmid toxicity and TSPAN14-specific effects. |
| 2. Transfection Reagent Toxicity: Many chemical transfection reagents can be inherently toxic to cells, especially sensitive cell lines. | - Optimize the ratio of transfection reagent to DNA.- Reduce the incubation time of the transfection complex with the cells.- Test a different, less toxic transfection method (e.g., electroporation, different lipid reagent, viral transduction). | |
| 3. Protein Overexpression Stress: Forcing a cell to produce high levels of a foreign or endogenous protein can overload the endoplasmic reticulum (ER) and proteasomal systems, leading to ER stress and the unfolded protein response (UPR), which can trigger apoptosis. | - Use a weaker or inducible promoter to control the level of TSPAN14 expression.[12][13]- Reduce the post-transfection incubation time before analysis.- Analyze markers for ER stress (e.g., CHOP, BiP) or apoptosis (e.g., cleaved caspase-3) to confirm if these pathways are activated. | |
| 4. Biological Effect of TSPAN14: In your specific cell model, high levels of TSPAN14 might genuinely disrupt critical cellular processes (e.g., by excessively activating the Notch pathway), leading to cell death. | - Perform a time-course experiment to determine when cell death begins.- Analyze downstream targets of the ADAM10/Notch pathway to see if they are dysregulated.- Attempt a rescue experiment by co-expressing an inhibitor of a suspected downstream pathway. |
Issue 2: Inconsistent or Low TSPAN14 Overexpression
| Question | Possible Cause | Suggested Solution |
| How can I confirm and optimize TSPAN14 overexpression? | 1. Inefficient Transfection: The transfection efficiency may be low for your specific cell line. | - Check transfection efficiency using a reporter plasmid (e.g., GFP).- Optimize transfection parameters (cell confluency, DNA amount, reagent ratio).- Select a different expression vector or host cell line known for high protein expression.[14] |
| 2. Poor Antibody for Detection: The antibody used for Western blotting or immunofluorescence may not be effective. | - Use a validated antibody for TSPAN14.- Include a positive control (e.g., lysate from a cell line with known high TSPAN14 expression) and a negative control.- If using a tagged TSPAN14 construct (e.g., His-tag, FLAG-tag), use a high-affinity anti-tag antibody for detection. | |
| 3. Protein Instability/Degradation: The overexpressed TSPAN14 protein might be rapidly degraded by the cell. | - Harvest cells at an earlier time point post-transfection.- Add protease inhibitors to your lysis buffer.[14]- Lowering the incubation temperature after induction (e.g., from 37°C to 30°C) can sometimes improve protein stability and folding.[13] |
Issue 3: Variable Cell Viability Assay Results
| Question | Possible Cause | Suggested Solution |
| My viability assay results are not reproducible. What should I check? | 1. Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels). An assay measuring metabolic activity (like MTT/MTS) might show a decrease that is not due to cell death but rather a change in metabolic state. | - Use at least two different types of viability assays to confirm results (e.g., one metabolic assay and one cytotoxicity assay measuring membrane integrity, like an LDH assay).[15][16]- Normalize results to cell number determined by a direct counting method (e.g., trypan blue exclusion or a nuclear stain like DAPI). |
| 2. Assay Timing: The timing of the assay post-transfection is critical. | - Perform a time-course experiment (e.g., 24h, 48h, 72h) to capture the full dynamics of the cellular response to TSPAN14 overexpression. | |
| 3. Inconsistent Transfection Efficiency: Well-to-well variation in transfection efficiency will lead to variable results. | - Prepare a master mix of the transfection complex to add to all wells.- Ensure a uniform cell density across all wells of the plate before transfection.- Include multiple technical and biological replicates for each condition. |
Data Presentation
Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| Tetrazolium Reduction (MTT, MTS, XTT) [15] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | Metabolic Activity | Simple, high-throughput, inexpensive. | Indirect measure; can be affected by changes in metabolic state without cell death. |
| Resazurin (B115843) (alamarBlue) [17] | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | Metabolic Activity | Highly sensitive, non-toxic, allows for continuous monitoring. | Signal can be influenced by culture medium components. |
| ATP Quantification (e.g., CellTiter-Glo) [16][18] | Luciferase-based reaction where light output is proportional to the amount of ATP present. | ATP Levels | Very sensitive, fast, reflects number of viable cells. | Endpoint assay (requires cell lysis); ATP levels can fluctuate with cellular stress. |
| LDH Release [18] | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell lysis. | Membrane Integrity (Cytotoxicity) | Direct measure of cell death; stable enzyme. | Cannot distinguish between apoptosis and necrosis; requires collecting culture medium. |
| Dye Exclusion (Trypan Blue, Propidium Iodide) [17] | Dyes are excluded by the intact membrane of live cells but enter and stain dead cells. | Membrane Integrity | Simple, direct cell counting. | Manual counting can be subjective and time-consuming; not ideal for high-throughput. |
Key Experimental Protocols
Protocol 1: Transient Transfection for TSPAN14 Overexpression
-
Cell Seeding: 24 hours prior to transfection, seed 2.5 x 10^5 cells per well in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of your TSPAN14 expression plasmid (or empty vector control) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted DNA and the diluted reagent. Mix gently and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 200 µL transfection complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours, the medium can be replaced with fresh, complete growth medium to reduce toxicity from the transfection reagent.
-
Analysis: Harvest cells for analysis (e.g., Western blot, viability assay) at desired time points (e.g., 24, 48, or 72 hours) post-transfection.
Protocol 2: Western Blot for TSPAN14 Protein Confirmation
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against TSPAN14 (or the protein tag) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 3: MTS Cell Viability Assay
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and perform transfection as described above (scaling down reagents appropriately). Include non-transfected and empty-vector controls.
-
Assay Point: At the desired time point post-transfection (e.g., 48 hours), proceed with the assay.
-
Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well containing 100 µL of culture medium.
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Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for your cell line.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (from wells with medium only). Express the viability of treated cells as a percentage relative to the control (e.g., non-transfected or empty vector) cells.
Visualizations
Caption: TSPAN14 facilitates ADAM10 maturation and trafficking, enabling Notch receptor cleavage.
Caption: Workflow for investigating the effects of TSPAN14 overexpression on cell viability.
Caption: A logical guide for troubleshooting unexpected cell death in overexpression experiments.
References
- 1. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
- 6. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. TSPAN14 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overexpression of tetraspanins affects multiple myeloma cell survival and invasive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 13. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Engineering Protocols - Protein Overexpression Protocols [sites.google.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Viability Assays for Cells in Culture [jove.com]
- 17. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 18. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
Technical Support Center: Cloning the TSPAN14 Coding Sequence
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for challenges encountered when cloning the TSPAN14 coding sequence (CDS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PCR amplification of the TSPAN14 CDS results in no product or a very faint band. What is the likely cause?
A1: This is a common issue when amplifying templates that are Guanine-Cytosine (GC) rich. The high GC content of a gene can lead to the formation of stable secondary structures, like hairpins, that block DNA polymerase and prevent efficient amplification.[1][2] Additionally, GC-rich regions resist complete denaturation during the PCR cycle.[2]
Troubleshooting Steps:
-
Optimize PCR Conditions: Adjusting PCR parameters is the first line of defense. This includes optimizing the annealing temperature and MgCl₂ concentration.[1]
-
Use PCR Additives: Incorporate additives that destabilize secondary structures.[1][3]
-
Select an Appropriate Polymerase: Standard Taq polymerase often struggles with GC-rich templates.[2] A high-fidelity polymerase designed for such templates is recommended.
Q2: I'm getting multiple non-specific bands after my TSPAN14 PCR. How can I improve specificity?
A2: Non-specific amplification often occurs when primers bind to unintended sites on the template DNA.
Troubleshooting Steps:
-
Increase Annealing Temperature: Raising the annealing temperature increases the stringency of primer binding, which can reduce off-target amplification.[4] Performing a gradient PCR is an effective way to identify the optimal temperature.[1]
-
Optimize MgCl₂ Concentration: Magnesium concentration is crucial for polymerase activity. A titration between 1.5 mM and 2.0 mM is recommended to find the best balance between yield and specificity.[1][4]
-
Use a Hot-Start Polymerase: Hot-start polymerases remain inactive during reaction setup at lower temperatures, preventing the amplification of non-specific products.[4]
-
Primer Redesign: If issues persist, redesign primers to have a higher melting temperature (Tm) and to avoid regions prone to forming secondary structures.
Q3: My ligation of the TSPAN14 insert into the vector is inefficient, resulting in few or no colonies.
A3: Ligation failures can stem from several factors, including poor DNA quality, inefficient enzyme activity, or incorrect vector-to-insert ratios.
Troubleshooting Steps:
-
Verify DNA Digestion and Purity: Ensure both the vector and insert are completely digested and purified from contaminants like salts and EDTA, which can inhibit ligase.[5][6][7]
-
Optimize Vector:Insert Molar Ratio: The ratio of vector to insert is critical. Start with a 1:3 molar ratio and optimize from there.[7] Ratios from 1:1 to 1:10 can be tested.[5]
-
Check Ligase and Buffer: Ensure the T4 DNA Ligase and its buffer are not degraded. The ATP in the buffer is sensitive to freeze-thaw cycles.[5]
-
Perform Controls: Run control transformations, including uncut vector (to check cell viability) and cut vector without insert (to check for background self-ligation), to pinpoint the problematic step.[5]
Data & Protocols
PCR Optimization Data
High GC content often requires specific PCR additives to enhance amplification. The table below summarizes common additives and their recommended starting concentrations.
Table 1: Recommended PCR Additives for GC-Rich Templates
| Additive | Recommended Concentration | Mechanism of Action | Reference |
| DMSO | 2.5% - 5% | Reduces DNA secondary structures. | [1][3] |
| Betaine | 1 M | Stabilizes AT pairs and reduces secondary structures. | [3] |
| Formamide | 1.25% - 10% | Increases primer annealing stringency. | [2] |
| Glycerol | 5% - 20% | Reduces DNA secondary structures. | [2] |
Experimental Protocol: Optimized PCR for TSPAN14 CDS
This protocol provides a starting point for amplifying the GC-rich TSPAN14 coding sequence.
Reagents:
-
High-Purity Template DNA (e.g., cDNA from a TSPAN14-expressing cell line)
-
Forward and Reverse Primers for TSPAN14 CDS
-
High-Fidelity GC-Rich DNA Polymerase (e.g., Q5, Phusion, or similar)
-
GC Enhancer solution (often supplied with the polymerase) or DMSO
-
dNTP Mix (10 mM each)
-
Nuclease-Free Water
Procedure:
-
Reaction Setup: Assemble the following reaction on ice in a 50 µL total volume:
-
5X GC-Rich Polymerase Buffer: 10 µL
-
GC Enhancer or DMSO: 10 µL (or to 5% final concentration)
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template DNA (10-100 ng): 1 µL
-
GC-Rich DNA Polymerase: 0.5 µL
-
Nuclease-Free Water: to 50 µL
-
-
Thermal Cycling: Use the following conditions as a starting point. The annealing temperature (Ta) should be optimized using a gradient PCR.
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 30 seconds (Optimize with gradient)
-
Extension: 72°C for 30-60 seconds (depending on amplicon length)
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
Analysis: Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to verify amplification of the correct size band.
Visual Guides
TSPAN14 Cloning Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the PCR amplification stage of TSPAN14 cloning.
References
- 1. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. 分子克隆的问题解决 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recombinant TSPAN14 Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant purification of the tetraspanin TSPAN14. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is TSPAN14, and why is it difficult to purify?
TSPAN14 is a member of the tetraspanin superfamily, characterized by four transmembrane domains.[1] As a multi-pass membrane protein, its purification is challenging due to its hydrophobic nature, which can lead to low expression levels, aggregation upon removal from the cell membrane, and the need for specialized solubilization techniques.[2][3]
Q2: Which expression system is best for producing recombinant TSPAN14?
The optimal expression system for TSPAN14 depends on the specific research needs, such as required yield and post-translational modifications.
-
Mammalian cells (e.g., HEK293, CHO): These systems are often preferred for producing complex membrane proteins like TSPAN14 as they provide native-like post-translational modifications, which can be crucial for proper folding and function.[4][5] A tetracycline-inducible stable mammalian cell line (HEK293S-TetR) has been successfully used for high-level expression of another tetraspanin, CD81.[6]
-
Insect cells (e.g., Sf9, High Five): The baculovirus expression system in insect cells is a powerful tool for producing high levels of recombinant proteins with post-translational modifications similar to those in mammalian cells.[4] This system is a strong candidate for TSPAN14 expression.
-
Yeast (e.g., Pichia pastoris): Yeast systems can be a cost-effective option for producing eukaryotic proteins and are capable of some post-translational modifications.[5][7]
-
E. coli: While being a workhorse for many recombinant proteins, E. coli is generally not recommended for complex membrane proteins like TSPAN14 due to the lack of appropriate post-translational modifications and the high likelihood of forming insoluble inclusion bodies.[5][8]
Q3: What is codon optimization, and is it necessary for TSPAN14 expression?
Codon optimization involves modifying the gene sequence to match the codon usage of the expression host, which can significantly enhance protein expression levels.[9][10] For a human protein like TSPAN14 expressed in a non-human host (e.g., insect cells or yeast), codon optimization is highly recommended to improve translational efficiency and overall yield.[11][12]
Troubleshooting Guide
Issue 1: Low or No Expression of TSPAN14
Low or undetectable expression is a common hurdle. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Codon Usage | Synthesize a codon-optimized TSPAN14 gene tailored for your specific expression host (e.g., insect or mammalian cells).[13] |
| Inefficient Transcription or Translation | - Use a strong, inducible promoter suitable for your expression system.- Verify the integrity of your expression vector and the inserted TSPAN14 gene by sequencing. |
| Protein Instability or Degradation | - Lower the expression temperature (e.g., 27°C for insect cells, 30°C for mammalian cells).- Reduce the induction time or inducer concentration.- Add protease inhibitors during cell lysis. |
| Toxicity of TSPAN14 to the Host Cells | - Use an inducible expression system to minimize expression during cell growth.- Switch to a different expression host that may be more tolerant. |
Issue 2: Poor Solubility and Aggregation of TSPAN14
TSPAN14, as a membrane protein, is prone to aggregation when extracted from its native lipid environment.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Detergent for Solubilization | Screen a panel of detergents to find the optimal one for TSPAN14. Start with milder, non-ionic detergents like DDM, L-MNG, or digitonin.[14][15] CHAPS and Triton X-100 are also options to consider.[5][16] |
| Insufficient Detergent Concentration | Use a detergent concentration above its critical micelle concentration (CMC) during solubilization. |
| Protein Concentration Too High | - Perform purification steps at lower protein concentrations.- Add stabilizing agents like glycerol (B35011) (5-20%) to your buffers. |
| Incorrect Buffer Conditions | - Optimize the pH and salt concentration of your buffers. A neutral pH (around 7.4) is a good starting point.- Include additives like cholesterol analogs (e.g., CHS) which can help stabilize membrane proteins. |
Experimental Protocols
Protocol 1: Detergent Screening for TSPAN14 Solubilization
This protocol outlines a method for identifying an effective detergent for solubilizing recombinant TSPAN14 from cell membranes.
-
Membrane Preparation:
-
Harvest cells expressing TSPAN14 and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, dounce homogenization).
-
Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the cell membranes.
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol).
-
-
Detergent Solubilization:
-
Aliquot the membrane suspension into several tubes.
-
To each tube, add a different detergent from a pre-selected panel (see table below) to a final concentration of 1% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Analysis:
-
Centrifuge the samples at 100,000 x g for 1 hour.
-
Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in SDS-PAGE sample buffer.
-
Analyze both fractions by SDS-PAGE and Western blot using an anti-TSPAN14 antibody to determine the extent of solubilization for each detergent.
-
Table 1: Detergent Screening Panel
| Detergent | Type | Typical Working Concentration |
| Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.5% - 1.0% |
| Lauryl Maltose Neopentyl Glycol (L-MNG) | Non-ionic | 0.5% - 1.0% |
| Digitonin | Non-ionic | 0.5% - 1.0% |
| CHAPS | Zwitterionic | 0.5% - 1.0% |
| Triton X-100 | Non-ionic | 0.5% - 1.0% |
Protocol 2: Immunoaffinity Purification of His-tagged TSPAN14
This protocol describes the purification of TSPAN14 with an affinity tag (e.g., His-tag). A similar single-step immunoaffinity method has been successful for the tetraspanin CD81.[6]
-
Solubilization:
-
Resuspend the membrane pellet containing TSPAN14 in a solubilization buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 20 mM imidazole (B134444), and the optimal detergent determined from Protocol 1).
-
Incubate at 4°C for 1-2 hours with gentle rotation.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (solubilization buffer with the same detergent concentration).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer.
-
Elute the bound TSPAN14 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same detergent.
-
-
Buffer Exchange and Analysis:
-
Immediately exchange the buffer of the eluted fractions into a final storage buffer (containing detergent) using a desalting column or dialysis.
-
Analyze the purified protein by SDS-PAGE for purity and quantify the yield.
-
Visualizations
Caption: Troubleshooting workflow for low TSPAN14 expression.
Caption: General workflow for recombinant TSPAN14 purification.
Caption: TSPAN14's role in ADAM10 maturation and trafficking.[17][18]
References
- 1. Tetraspanin - Wikipedia [en.wikipedia.org]
- 2. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. The tetraspanin superfamily in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 6. High-level expression, single-step immunoaffinity purification and characterization of human tetraspanin membrane protein CD81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A programmable high-expression yeast platform responsive to user-defined signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. youtube.com [youtube.com]
- 11. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 13. Codon optimization is an essential parameter for the efficient allotopic expression of mtDNA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 15. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 16. Visualization of Detergent Solubilization of Membranes: Implications for the Isolation of Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: TSPAN14 Functional Assays
Welcome to the technical support center for researchers working with TSPAN14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during functional assays involving TSPAN14.
FAQs: Understanding Inconsistent Results in TSPAN14 Functional Assays
Q1: Why do I observe conflicting results regarding the effect of TSPAN14 on Notch signaling?
A1: Inconsistent findings in TSPAN14's role in Notch signaling can arise from several factors:
-
Cell-Type Specificity: The cellular context is critical. The expression levels of TSPAN14, ADAM10, Notch receptors, and their ligands can vary significantly between cell lines, leading to different outcomes. For example, in HeLa cells, which have low endogenous levels of TspanC8 tetraspanins, overexpression of TSPAN14 can increase Notch activity.[1] Conversely, in other cell types with a different TspanC8 repertoire, the effect of TSPAN14 might be less pronounced or even appear inhibitory due to competition or the formation of different ADAM10-tetraspanin complexes.[2]
-
Redundancy and Compensation: TSPAN14 belongs to the TspanC8 family of tetraspanins, which includes TSPAN5, TSPAN10, TSPAN15, TSPAN17, and TSPAN33. These members can have redundant or compensatory functions in regulating ADAM10.[3] Silencing only TSPAN14 might not produce a strong phenotype if other TspanC8 members compensate for its loss.
-
Experimental System: The choice of experimental setup, such as overexpression versus knockdown/knockout models, can influence the results. Overexpression systems might lead to non-physiological levels of TSPAN14, potentially forcing interactions that do not occur at endogenous levels.
Q2: My results on TSPAN14's role in platelet function are not consistent. What could be the reason?
A2: Discrepancies in platelet function assays related to TSPAN14 can be attributed to:
-
Differential Substrate Cleavage: TSPAN14 is one of several TspanC8 proteins expressed in platelets, including TSPAN15 and TSPAN33.[4] Different TspanC8/ADAM10 complexes may have distinct substrate specificities. For instance, while TSPAN14 is involved in the regulation of ADAM10, some studies suggest that TSPAN15 and TSPAN33 are more critical for the cleavage of the platelet collagen receptor GPVI.[5] In some contexts, TSPAN14 has even been shown to reduce GPVI cleavage.[6]
-
Experimental Conditions: Platelet aggregation assays are sensitive to pre-analytical variables such as the method of blood collection, anticoagulant used, and platelet count normalization.[7] Variations in these parameters can lead to inconsistent results.
-
Focus of the Assay: The specific aspect of platelet function being investigated (e.g., aggregation, secretion, alpha-granule biogenesis) can yield different results regarding the importance of TSPAN14.
Q3: I am seeing variable results in my ADAM10 maturation and cell surface expression assays when studying TSPAN14. Why?
A3: Inconsistent results in ADAM10 maturation and trafficking assays are often due to:
-
Cellular Machinery: The efficiency of the cellular machinery responsible for protein folding, maturation in the Golgi, and trafficking to the plasma membrane can differ between cell lines. TSPAN14 promotes the maturation of ADAM10 by facilitating its exit from the endoplasmic reticulum.[8] The baseline efficiency of this process in a given cell line can impact the observed effect of TSPAN14.
-
Expression Levels of Other TspanC8s: As with Notch signaling, the presence of other TspanC8 family members can influence the degree to which TSPAN14 affects ADAM10 maturation and surface expression.[9][10]
-
Antibody Efficacy in Flow Cytometry: The quality and specificity of the antibody used to detect surface ADAM10 are crucial. Different antibodies may have varying affinities and may be sensitive to conformational changes in ADAM10 induced by its interaction with different tetraspanins.
Troubleshooting Guides
ADAM10 Maturation Assay (Western Blot)
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for mature ADAM10 | Low TSPAN14 expression or function. | - Confirm TSPAN14 expression in your cell line via qPCR or Western blot.- Use a positive control cell line known to express functional TSPAN14. |
| Inefficient cell lysis. | - Use a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or digitonin) to ensure proper solubilization of membrane proteins. | |
| Antibody issues. | - Use an antibody that recognizes the mature form of ADAM10.- Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions. | |
| Inconsistent pro-ADAM10 to mature ADAM10 ratio | Variability in transfection efficiency of TSPAN14. | - Normalize results to a transfection control (e.g., GFP).- Optimize transfection protocol for consistent efficiency. |
| Differences in cell confluence at the time of lysis. | - Ensure all samples are harvested at a similar cell density. | |
| Protease activity during sample preparation. | - Add protease inhibitors to the lysis buffer and keep samples on ice. |
ADAM10/TSPAN14 Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Troubleshooting Steps |
| No co-immunoprecipitation of ADAM10 with TSPAN14 | Weak or transient interaction. | - Consider using a cross-linking agent (e.g., DTSSP) before cell lysis to stabilize the interaction. |
| Inappropriate lysis buffer. | - Use a mild non-ionic detergent like digitonin, which is known to preserve tetraspanin-protein interactions.[11] | |
| Antibody is blocking the interaction site. | - Use an antibody that binds to a region of TSPAN14 not involved in the interaction with ADAM10. | |
| High background/non-specific binding | Insufficient washing. | - Increase the number and duration of washes.- Include a low concentration of detergent in the wash buffer. |
| Antibody concentration is too high. | - Titrate the antibody to determine the optimal concentration. | |
| Non-specific binding to beads. | - Pre-clear the cell lysate with beads before adding the primary antibody. |
Notch Signaling Reporter Assay (Luciferase Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent transfection efficiency. | - Use a co-transfected reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal for transfection efficiency. |
| Pipetting errors. | - Prepare a master mix of reagents for each condition. | |
| Cell plating inconsistency. | - Ensure even cell distribution when seeding plates. | |
| Low signal-to-noise ratio | Low Notch activation. | - Ensure co-culture with ligand-expressing cells (e.g., OP9-DLL1) is optimal.[12]- Use a positive control known to activate the Notch pathway. |
| Inefficient reporter plasmid. | - Use a well-validated Notch reporter plasmid (e.g., CSL-luciferase).[1] | |
| Suboptimal luciferase assay conditions. | - Allow the plate to equilibrate to room temperature before adding the substrate.- Ensure the substrate is fresh and properly stored. |
Flow Cytometry for Surface ADAM10 Expression
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for surface ADAM10 | Low ADAM10 expression. | - Choose a cell line with detectable endogenous ADAM10 or use a transient transfection system. |
| Antibody issues. | - Use a validated, high-affinity antibody specific for the extracellular domain of ADAM10.- Titrate the antibody to find the optimal concentration. | |
| Internalization of ADAM10. | - Perform all staining steps on ice to prevent receptor internalization. | |
| High background staining | Non-specific antibody binding. | - Include an isotype control to assess non-specific binding.- Block Fc receptors with an appropriate blocking reagent. |
| Dead cells. | - Use a viability dye to exclude dead cells from the analysis. | |
| Autofluorescence. | - Use a compensation control with unstained cells. |
Quantitative Data Summary
Table 1: TSPAN14 Expression in NSCLC Cell Lines and its Correlation with Invasive Potential
| Cell Line | TSPAN14 Gene Expression (Fold-change vs. HaCaT) | TSPAN14 Protein Expression (Fold-change vs. HaCaT) | Relative Gelatin Degradation | Relative Invasion |
| NCI-H460 | 1.3-fold decrease | Not significantly different | No significant difference | No significant difference |
| A549 | 2.1-fold decrease | 1.4-fold decrease | Significantly higher | 2.75-fold higher |
| NCI-H661 | 5-fold decrease | 3-fold decrease | Significantly higher | 2.4-fold higher |
| Data adapted from a study on Non-Small Cell Lung Cancer (NSCLC) cell lines.[13][14] |
Table 2: Effect of TSPAN14 Expression on ADAM10 Maturation and Notch Signaling
| Experimental Condition | Effect on ADAM10 Maturation | Effect on Notch Activity | Reference |
| Overexpression of TSPAN14 in HEK-293T cells | Significant increase in the percentage of mature ADAM10 | - | [11] |
| Overexpression of TSPAN14 in HeLa cells | - | ~50% increase in DLL1-induced Notch activity | [1][12] |
| siRNA knockdown of TSPAN14 in HUVECs | - | Reduced VE-cadherin cleavage (an ADAM10 substrate) | [15] |
| siRNA knockdown of TSPAN5 and TSPAN14 in U2OS-N1 cells | Decreased surface expression of ADAM10 | Significant decrease in Notch activity | [1] |
Experimental Protocols
Protocol 1: ADAM10 Maturation Assay by Western Blot
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK-293T) in appropriate media.
-
Transfect cells with a TSPAN14 expression vector or control vector using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ADAM10 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for pro-ADAM10 and mature ADAM10.
-
Protocol 2: Notch Signaling Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HeLa or U2OS-N1) in a 24-well plate.
-
Co-transfect cells with a Notch-responsive luciferase reporter plasmid (e.g., CSL-luciferase), a Renilla luciferase control plasmid, and either a TSPAN14 expression vector or a control vector.
-
-
Co-culture with Ligand-Expressing Cells:
-
After 24 hours, co-culture the transfected cells with OP9 cells stably expressing the Notch ligand DLL1 or control OP9 cells.
-
-
Cell Lysis and Luciferase Assay:
-
After another 24-48 hours, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Transfer the lysate to a luminometer plate.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold-change in Notch activity in TSPAN14-expressing cells compared to the control.
-
Visualizations
Caption: TSPAN14-mediated regulation of ADAM10 and Notch signaling.
Caption: Workflow for a Notch signaling reporter assay.
References
- 1. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Platelet Collagen Receptor GPVI Is Cleaved by Tspan15/ADAM10 and Tspan33/ADAM10 Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. portlandpress.com [portlandpress.com]
- 9. TspanC8 tetraspanins differentially regulate ADAM10 endocytosis and half-life | Life Science Alliance [life-science-alliance.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: TSPAN14 Co-Immunoprecipitation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful TSPAN14 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is TSPAN14 and why is it studied using Co-IP?
A1: TSPAN14 (Tetraspanin-14) is a transmembrane protein that belongs to the tetraspanin superfamily. These proteins are known to organize the plasma membrane into microdomains and facilitate protein-protein interactions. Co-IP is a key technique used to identify and validate the interaction partners of TSPAN14, providing insights into its biological functions, such as its role in regulating the metalloprotease ADAM10 and its involvement in signaling pathways like the Notch signaling pathway.[1][2][3][4]
Q2: What are the known primary interaction partners of TSPAN14?
A2: The most well-documented interaction partner of TSPAN14 is ADAM10 (A Disintegrin and Metalloprotease 10). TSPAN14 is part of the TspanC8 subgroup of tetraspanins that are crucial for the maturation, trafficking, and substrate specificity of ADAM10.[4][5][6] The interaction is mediated by the large extracellular loop of TSPAN14.[4][5]
Q3: What is the subcellular localization of TSPAN14?
A3: TSPAN14 is primarily localized to the plasma membrane.[2] Understanding its localization is critical for selecting the appropriate lysis buffers to ensure efficient protein solubilization for Co-IP experiments.
Troubleshooting Guide
This guide addresses common issues encountered during TSPAN14 Co-IP experiments in a question-and-answer format.
Q4: I am not able to detect any interaction between TSPAN14 and its putative binding partner. What could be the reason?
A4: This is a common issue that can arise from several factors:
-
Inefficient Cell Lysis: TSPAN14 is a transmembrane protein, requiring specific lysis conditions to maintain its native conformation and interactions. Harsh detergents can disrupt protein-protein interactions.
-
Inappropriate Antibody: The antibody used may not be suitable for immunoprecipitation, or the epitope may be masked within the protein complex.
-
Low Protein Expression: The expression levels of TSPAN14 or its binding partner might be too low in the chosen cell line.
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Weak or Transient Interaction: The interaction between TSPAN14 and its partner may be weak or transient, making it difficult to capture.
Q5: High background or non-specific bands are observed in my Co-IP results. How can I reduce them?
A5: High background can obscure the detection of true interaction partners. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Incubating the cell lysate with beads before adding the specific antibody can help remove proteins that non-specifically bind to the beads.[7][8]
-
Optimizing Washing Steps: Increasing the number and duration of washes, or increasing the stringency of the wash buffer (e.g., by adding low concentrations of non-ionic detergents), can help remove non-specifically bound proteins.[7][9]
-
Using a Control Antibody: An isotype control antibody should be used to differentiate between specific and non-specific binding.[10]
-
Antibody Concentration: Using an excessive amount of primary antibody can lead to non-specific binding. Titrating the antibody to find the optimal concentration is recommended.[7]
Q6: The bait protein (TSPAN14) is immunoprecipitated, but the prey protein is not detected. What should I do?
A6: This suggests that the issue lies with the interaction itself or the stability of the prey protein.
-
Lysis Buffer Composition: The chosen lysis buffer might be disrupting the specific protein-protein interaction. Consider using milder detergents like Digitonin or Triton X-100, which have been shown to be effective for TSPAN14 Co-IP.[11]
-
Protease Inhibitors: Ensure that a fresh protease inhibitor cocktail is added to the lysis buffer to prevent the degradation of the prey protein.
-
Cross-linking: For weak or transient interactions, consider using a cross-linking agent to stabilize the protein complex before cell lysis.
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for TSPAN14
This protocol is a general guideline and may require optimization based on the specific cell type and antibodies used.
1. Cell Lysis
-
Recommended Lysis Buffers:
-
Digitonin Lysis Buffer: (For preserving sensitive interactions) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Digitonin, and protease inhibitor cocktail.
-
Triton X-100 Lysis Buffer: (A commonly used alternative) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.[11]
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
2. Immunoprecipitation
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against TSPAN14 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
3. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Analysis
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TSPAN14 and the putative interacting protein.
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for TSPAN14 Co-IP experiments. These are starting points and may require optimization.
| Parameter | Recommended Range | Notes |
| Cell Lysate | 500 µg - 2 mg total protein | The amount can be adjusted based on the expression level of TSPAN14. |
| Primary Antibody | 1-5 µg per IP | This should be optimized by titration. |
| Protein A/G Beads | 20-50 µL of slurry per IP | The amount depends on the binding capacity of the beads. |
| Incubation Time (Antibody) | 4 hours to overnight at 4°C | Overnight incubation can increase the yield of immunoprecipitated protein. |
| Incubation Time (Beads) | 1-4 hours at 4°C | Longer incubation times may increase non-specific binding. |
| Wash Steps | 3-5 times with 1 mL of wash buffer | The number and stringency of washes are critical for reducing background. |
Visualizations
TSPAN14 Co-Immunoprecipitation Workflow
Caption: Workflow for TSPAN14 Co-Immunoprecipitation.
Troubleshooting Logic for No Interaction
Caption: Troubleshooting logic for undetected interactions.
TSPAN14-ADAM10-Notch Signaling Pathway
Caption: TSPAN14's role in the ADAM10-mediated Notch signaling pathway.[3][12][13][14]
References
- 1. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]
- 2. genecards.org [genecards.org]
- 3. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Two Paralogous Tetraspanins TSP-12 and TSP-14 Function with the ADAM10 Metalloprotease SUP-17 to Promote BMP Signaling in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
Technical Support Center: TSPAN14 Knockdown
Welcome to the technical support center for TSPAN14 knockdown experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals efficiently and effectively reduce TSPAN14 expression in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is TSPAN14 and what is its primary function?
A1: TSPAN14 (Tetraspanin-14) is a transmembrane protein that belongs to the tetraspanin family.[1][2] These proteins are known to organize cell surface proteins into microdomains, thereby regulating various cellular processes. TSPAN14 is particularly noted for its role in the positive regulation of the Notch signaling pathway.[1][2][3][4] It interacts with the metalloprotease ADAM10, facilitating its maturation and trafficking to the cell surface, which is a critical step for the cleavage and subsequent activation of Notch receptors.[4][5]
Q2: What are the common methods for knocking down TSPAN14 expression?
A2: The most common methods for TSPAN14 knockdown are RNA interference (RNAi)-based approaches, including the use of small interfering RNA (siRNA) for transient knockdown and short hairpin RNA (shRNA) for stable, long-term suppression. Additionally, CRISPR/Cas9 technology can be employed for complete gene knockout.
Q3: What level of knockdown efficiency can I expect for TSPAN14?
A3: The knockdown efficiency for TSPAN14 can be quite high with optimized protocols. For instance, using a specific siRNA in NCI-H460 non-small cell lung cancer cells has been shown to decrease TSPAN14 gene expression by 3.6-fold and protein expression by 1.8-fold.[6][7] Efficiency will vary depending on the cell type, delivery method, and the specific siRNA, shRNA, or gRNA sequence used.
Q4: How can I validate the knockdown of TSPAN14?
A4: TSPAN14 knockdown should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is the standard method for measuring mRNA levels. For protein-level validation, Western blotting or flow cytometry can be used to quantify the reduction in TSPAN14 protein.
Troubleshooting Guides
Low Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal siRNA/shRNA/gRNA Sequence | - Test multiple validated sequences if available. For TSPAN14, the sequence 5′-GGAUUCAGCUGAAGAGCAATT-3′ has been shown to be effective in NCI-H460 cells.[6] - If designing your own, use reputable design tools and target exons common to all splice variants. |
| Inefficient Delivery | - Optimize transfection/transduction conditions for your specific cell line (e.g., lipid reagent-to-siRNA ratio, cell confluency, viral titer). - For difficult-to-transfect cells, consider alternative methods like electroporation or lentiviral delivery of shRNA. |
| Incorrect Reagent Concentration | - Perform a dose-response experiment to determine the optimal concentration of siRNA or shRNA. A final concentration of 50 nM has been used successfully for TSPAN14 siRNA.[6] |
| Poor Cell Health | - Ensure cells are healthy and in the exponential growth phase at the time of transfection. High cell passage numbers can affect transfection efficiency. |
| Degradation of siRNA/shRNA | - Use nuclease-free water and reagents. Store siRNA and shRNA according to the manufacturer's instructions. |
Off-Target Effects
| Potential Cause | Recommended Solution |
| Sequence-specific Off-target Effects | - Use the lowest effective concentration of your knockdown reagent. - Perform rescue experiments by re-introducing a resistant form of TSPAN14. - Validate findings with a second siRNA/shRNA targeting a different sequence of TSPAN14. |
| Immune Stimulation | - Use purified, high-quality reagents. - Consider using chemically modified siRNAs to reduce immune activation. |
| Non-specific Effects of Delivery Reagent | - Include a control with only the delivery reagent to assess its impact on your cells. - Test different delivery reagents to find one with minimal toxicity for your cell line. |
Quantitative Data Summary
The following table summarizes the reported knockdown efficiency for TSPAN14 using siRNA in a non-small cell lung cancer (NSCLC) cell line.
| Cell Line | Method | Knockdown Efficiency (Gene Expression) | Knockdown Efficiency (Protein Expression) | Reference |
| NCI-H460 | siRNA | 3.6-fold decrease | 1.8-fold decrease | --INVALID-LINK--[6][7] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of TSPAN14 in NCI-H460 Cells
This protocol is adapted from Jovanović et al., 2022.[6]
Materials:
-
NCI-H460 cells
-
RPMI medium with 10% FBS and 2 mM L-glutamine
-
6-well plates
-
Predesigned TSPAN14-specific siRNA (Sense: 5′-GGAUUCAGCUGAAGAGCAATT-3′, Antisense: 5′-UUGCUCUUCAGCUGAAUCCTG-3′)[6]
-
Scrambled control siRNA
-
Lipofectamine 3000 reagent
-
Opti-MEM I Reduced Serum Medium
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed 200,000 NCI-H460 cells per well in a 6-well plate with antibiotic-free RPMI medium. Incubate for 24 hours or until cells reach 60-80% confluency.
-
siRNA Preparation:
-
Dilute the TSPAN14 siRNA or scrambled control siRNA to a final concentration of 50 nM in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM according to the manufacturer's protocol.
-
-
Transfection Complex Formation:
-
Combine the diluted siRNA and diluted Lipofectamine 3000.
-
Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Validation: After incubation, harvest the cells to assess TSPAN14 knockdown efficiency by qRT-PCR and Western blot.
Visualizations
TSPAN14 Signaling Pathway
Caption: TSPAN14's role in the Notch signaling pathway.
TSPAN14 Knockdown Experimental Workflow
Caption: Workflow for TSPAN14 knockdown experiments.
References
- 1. TSPAN14 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreased TSPAN14 Expression Contributes to NSCLC Progression [mdpi.com]
- 7. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating TSPAN14 Antibody Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of antibodies targeting TSPAN14, a transmembrane protein.
Frequently Asked Questions (FAQs)
Q1: Why is my Western blot showing multiple non-specific bands?
A1: Non-specific bands in a Western blot can arise from several factors.[1][2] Common causes include: the primary antibody concentration being too high, leading to off-target binding, or the secondary antibody binding non-specifically.[1][3][4] Incomplete blocking of the membrane can also expose sites for non-specific antibody binding.[1][4] Additionally, sample degradation can result in multiple bands.[3]
Q2: What is the best negative control for validating a TSPAN14 antibody?
A2: The gold standard for a negative control is a cell line or tissue that does not express TSPAN14.[5] This can be achieved using CRISPR/Cas9 to create a TSPAN14 knockout (KO) cell line.[5][6][7] Comparing the antibody's signal in the wild-type versus the KO cell line provides strong evidence of specificity.[6][8] If creating a KO line is not feasible, RNA interference (siRNA) can be used to knock down TSPAN14 expression, although this method is often transient and may not result in a complete loss of protein.[7][9]
Q3: My immunofluorescence (IF) staining has very high background. What should I do?
A3: High background in IF can be caused by several issues. The primary or secondary antibody concentrations may be too high.[10][11] Insufficient blocking or washing steps can also contribute to this problem.[10][12][13] Autofluorescence of the tissue itself can also be a source of high background.[14] It is recommended to optimize antibody concentrations, increase the duration and stringency of blocking and washing, and include a secondary antibody-only control to identify the source of the background.[3][13]
Q4: Can I trust an antibody that has only been validated using a recombinant or overexpressed tagged protein?
A4: While recombinant or tagged proteins are useful as positive controls to show that an antibody can bind its target, this method alone is not sufficient to prove specificity for the endogenous protein in a biological sample.[15][16] Endogenous proteins have correct folding, post-translational modifications, and exist within a complex cellular environment that can mask epitopes present on a recombinant protein.[16] Therefore, validation in endogenous systems, such as through the use of knockout cell lines, is crucial.[16]
Antibody Validation Workflow
The following diagram outlines a general workflow for validating the specificity of a TSPAN14 antibody.
Caption: A flowchart illustrating the recommended steps for TSPAN14 antibody validation.
Troubleshooting Common Issues
This section provides a structured approach to resolving common problems encountered during antibody validation experiments.
Problem: High Background or Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a dilution series to determine the optimal antibody concentration.[1] |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA).[3][4][17] |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween 20 to the wash buffer.[4][12] |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[3] Consider using a pre-adsorbed secondary antibody.[3] |
| Sample degradation | Prepare fresh lysates and always include protease inhibitors.[3] |
Problem: Weak or No Signal in Immunofluorescence (IF)
| Potential Cause | Recommended Solution |
| Low TSPAN14 expression in the sample | Use a positive control cell line or tissue known to express TSPAN14.[11] |
| Primary antibody concentration too low | Increase the antibody concentration or incubation time.[13] |
| Improper sample fixation/permeabilization | Optimize fixation and permeabilization protocols. Some epitopes are sensitive to certain fixatives. |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[13] |
Troubleshooting Logic for IF High Background
Caption: A decision tree for troubleshooting high background in immunofluorescence.
Detailed Experimental Protocols
Western Blotting for TSPAN14 Specificity
This protocol is designed to assess antibody specificity using wild-type (WT) and TSPAN14 knockout (KO) cell lysates.
a. Sample Preparation:
-
Culture WT and TSPAN14 KO cells to ~80-90% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from WT and KO lysates into separate wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[4]
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[4]
-
Incubate the membrane with the primary TSPAN14 antibody overnight at 4°C. Optimal dilution must be determined empirically.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands.
d. Expected Results:
-
A specific band should be observed at the expected molecular weight for TSPAN14 in the WT lane.
-
This band should be absent or significantly reduced in the TSPAN14 KO lane.[6]
-
A loading control (e.g., GAPDH, β-actin) should show equal loading between WT and KO lanes.
Immunoprecipitation (IP) followed by Western Blot
This protocol confirms that two different antibodies recognize the same target protein.[18]
a. Immunoprecipitation:
-
Pre-clear 500 µg of cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary TSPAN14 antibody (Antibody A) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads 3-5 times with cold lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
b. Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel alongside a whole-cell lysate control.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a different TSPAN14 antibody (Antibody B) that recognizes a non-overlapping epitope.[18][19]
d. Expected Results:
-
Antibody B should detect a band at the correct molecular weight for TSPAN14 in the lane containing the IP eluate from Antibody A. This confirms both antibodies bind to the same target protein.[18]
Immunofluorescence (IF) for Subcellular Localization
This protocol assesses whether the antibody correctly identifies the subcellular location of TSPAN14. TSPAN14 is a tetraspanin and is expected to be localized to the plasma membrane and vesicles.[20][21][22]
a. Sample Preparation:
-
Grow cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).
b. Staining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[12]
-
Incubate with the primary TSPAN14 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash coverslips 3 times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[14]
-
Wash coverslips 3 times with PBS.
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
d. Expected Results:
-
The fluorescent signal should correspond to the known localization of TSPAN14, primarily at the cell surface/plasma membrane.[21][22]
-
The TSPAN14 KO cells should show no specific staining, serving as a negative control.
Data Presentation: Recommended Antibody Concentrations
The following table provides a starting point for antibody concentrations. These should be optimized for your specific experimental conditions.
| Application | Starting Dilution Range | Incubation Time/Temp |
| Western Blotting | 1:500 - 1:2000 | Overnight at 4°C |
| Immunofluorescence | 1:100 - 1:500 | 1-2 hours at RT or Overnight at 4°C |
| Immunohistochemistry | 1:50 - 1:300 | 1 hour at RT or Overnight at 4°C |
| Immunoprecipitation | 2-5 µg per 500 µg of lysate | Overnight at 4°C |
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. biossusa.com [biossusa.com]
- 5. revvity.com [revvity.com]
- 6. mybiosource.com [mybiosource.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 9. Five pillars to determine antibody specificity [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. hellobio.com [hellobio.com]
- 16. agrisera.com [agrisera.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Hallmarks of Antibody Validation: Multiple Antibody Strategy | Cell Signaling Technology [cellsignal.com]
- 19. tandfonline.com [tandfonline.com]
- 20. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 21. uniprot.org [uniprot.org]
- 22. TSPAN14 - Wikipedia [en.wikipedia.org]
Technical Support Center: Off-Target Effects of TSPAN14 siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSPAN14 siRNA. The information provided will help you anticipate, identify, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TSPAN14 and what is its primary function?
A1: TSPAN14 (Tetraspanin-14) is a transmembrane protein that belongs to the tetraspanin family. These proteins are known to organize and interact with other cell-surface proteins, influencing cellular signaling and fate. A key function of TSPAN14 is the positive regulation of the Notch signaling pathway. It does this by interacting with a metalloprotease called ADAM10, which is essential for the cleavage and activation of Notch receptors. This interaction is crucial for processes like cell-cell communication and development.
Q2: What are off-target effects in the context of siRNA experiments?
Q3: Are there known, specific off-target effects of TSPAN14 siRNA?
A3: Currently, there is no publicly available, genome-wide expression data (e.g., from microarray or RNA-sequencing) that specifically catalogues the off-target effects of TSPAN14 siRNA. While studies have demonstrated successful on-target knockdown of TSPAN14, a comprehensive off-target profile has not been published. Therefore, it is crucial for researchers to experimentally validate the off-target effects of their specific TSPAN14 siRNA in their chosen experimental system.
Q4: How can I minimize off-target effects in my TSPAN14 siRNA experiment?
A4: Several strategies can be employed to reduce off-target effects:
-
Use the lowest effective concentration: Titrate your TSPAN14 siRNA to find the lowest concentration that still provides significant on-target knockdown. Higher concentrations are more likely to induce off-target effects.
-
Test multiple siRNA sequences: Use two or more different siRNA sequences targeting different regions of the TSPAN14 mRNA. A true on-target phenotype should be reproducible with multiple siRNAs, while off-target effects are specific to a single sequence.
-
Use chemically modified siRNAs: Modifications to the siRNA duplex, particularly in the seed region, can reduce miRNA-like off-target binding without compromising on-target silencing.
-
Pool multiple siRNAs: Using a pool of siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing its specific off-target effects.
Q5: What are the essential controls for a TSPAN14 siRNA experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism's genome. This helps to distinguish sequence-specific off-target effects from the general effects of siRNA transfection.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB) to confirm that your transfection and knockdown protocol is working efficiently.
-
Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent to provide a baseline for gene and protein expression and to monitor cell health.
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to control for any effects of the delivery vehicle on the cells.
Data Presentation
While specific off-target data for TSPAN14 siRNA is not publicly available, the following tables provide a template for presenting your on-target and off-target validation data.
Table 1: On-Target Effects of TSPAN14 siRNA in NCI-H460 Cells
This table summarizes the on-target knockdown of TSPAN14 at the mRNA and protein level, as well as the downstream effects on the expression of matrix metalloproteinases (MMPs), as reported in a study on non-small-cell lung cancer (NSCLC) cells.[1][2]
| Target/Downstream Gene | Parameter Measured | Fold Change vs. Control | p-value |
| TSPAN14 | mRNA Expression | 3.6-fold decrease | p = 0.0001 |
| TSPAN14 | Protein Expression | 1.8-fold decrease | p = 0.0052 |
| MMP2 | mRNA Expression | 1.7-fold increase | p = 0.0041 |
| MMP9 | mRNA Expression | 1.4-fold increase | p = 0.009 |
Table 2: Template for User-Generated Off-Target Analysis of TSPAN14 siRNA
This table is a template for researchers to summarize the results of their own genome-wide off-target analysis (e.g., using RNA-sequencing or microarray).
| Off-Target Gene | Fold Change | p-value / FDR | Seed Region Match (Yes/No) | Biological Pathway |
| e.g., Gene X | e.g., 2.5-fold decrease | e.g., < 0.05 | e.g., Yes | e.g., Cell Cycle |
| e.g., Gene Y | e.g., 1.8-fold increase | e.g., < 0.05 | e.g., No | e.g., Metabolism |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Transfection and On-Target Validation of TSPAN14 siRNA
This protocol provides a general framework for transfecting cells with TSPAN14 siRNA and validating its on-target effects using quantitative real-time PCR (qRT-PCR). This protocol is based on the methodology used for TSPAN14 knockdown in NCI-H460 cells.[1][2]
Materials:
-
NCI-H460 cells (or other suitable cell line)
-
TSPAN14 siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and instrument
-
Primers for TSPAN14 and a housekeeping gene (e.g., HPRT, ACTB)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of TSPAN14 siRNA or negative control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Aspirate the media from the cells and replace with fresh, antibiotic-free complete growth medium.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically. The study on NCI-H460 cells assessed knockdown after 24 hours.[2]
-
RNA Isolation and qRT-PCR:
-
After incubation, harvest the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers for TSPAN14 and a stable housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of TSPAN14 in siRNA-treated cells compared to controls.
-
Protocol 2: Genome-Wide Off-Target Analysis using RNA-Sequencing
This protocol outlines the general steps for identifying off-target effects of TSPAN14 siRNA using RNA-sequencing.
Procedure:
-
Experimental Setup: Perform siRNA transfection as described in Protocol 1, including TSPAN14 siRNA, negative control siRNA, and mock-transfected controls. Use at least three biological replicates for each condition.
-
RNA Isolation and Quality Control: Isolate total RNA from all samples. Assess RNA integrity (e.g., using an Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Differential Gene Expression Analysis: Use bioinformatics tools (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between TSPAN14 siRNA-treated cells and negative controls.
-
Off-Target Identification: Genes that are significantly up- or down-regulated and are not the intended TSPAN14 target are considered potential off-targets.
-
Seed Region Analysis: Analyze the 3' UTRs of the potential off-target genes for the presence of sequences complementary to the seed region of your TSPAN14 siRNA.
-
Mandatory Visualizations
Caption: TSPAN14-ADAM10-Notch Signaling Pathway.
Caption: Experimental workflow for TSPAN14 siRNA validation.
Caption: Troubleshooting logic for low TSPAN14 siRNA knockdown efficiency.
Troubleshooting Guide
Problem 1: Low or no knockdown of TSPAN14 mRNA.
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection | 1. Check Positive Control: If your positive control siRNA (e.g., targeting GAPDH) also shows poor knockdown, the issue is likely with the transfection protocol. 2. Optimize Cell Density: Ensure cells are 60-80% confluent at the time of transfection. 3. Optimize Reagent:siRNA Ratio: Perform a titration to find the optimal ratio for your cell line. 4. Use a Different Transfection Reagent: Some cell lines are difficult to transfect and may require a different reagent. |
| Ineffective siRNA Sequence | 1. Test Multiple siRNAs: If the positive control works but your TSPAN14 siRNA does not, the sequence may be ineffective. Test at least two other siRNAs targeting different regions of the TSPAN14 mRNA. 2. Confirm Target Sequence: Double-check that your siRNA sequence correctly targets the desired TSPAN14 transcript variant in your model system. |
| Incorrect Timing of Analysis | 1. Perform a Time Course: The peak of mRNA knockdown can vary. Harvest cells at different time points (e.g., 24, 48, 72 hours) to determine the optimal time for analysis. |
| Degraded siRNA | 1. Proper Storage: Ensure siRNAs are stored at -20°C or -80°C in nuclease-free water or buffer. 2. Avoid RNases: Use RNase-free tips, tubes, and reagents during handling. |
| Issues with qPCR Assay | 1. Primer Efficiency: Validate the efficiency of your TSPAN14 and housekeeping gene primers. 2. RNA Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis. |
Problem 2: TSPAN14 mRNA is knocked down, but protein levels are unchanged.
| Possible Cause | Troubleshooting Steps |
| Long Protein Half-Life | 1. Extend Incubation Time: TSPAN14 protein may be very stable. Increase the incubation time after transfection to 72, 96, or even 120 hours to allow for protein turnover. |
| Inefficient Knockdown | 1. Increase siRNA Concentration: While aiming for the lowest effective concentration, a modest increase may be necessary to achieve sufficient mRNA knockdown for a detectable protein decrease. 2. Re-optimize Transfection: Ensure you are achieving maximal mRNA knockdown (ideally >80%). |
| Antibody Issues | 1. Validate Antibody: Confirm that your TSPAN14 antibody is specific and sensitive enough to detect changes in protein levels. |
Problem 3: An unexpected or off-target phenotype is observed.
| Possible Cause | Troubleshooting Steps |
| Sequence-Specific Off-Target Effects | 1. Rescue Experiment: Transfect cells with a version of the TSPAN14 gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely an off-target effect. 2. Use a Second siRNA: Confirm that a different, effective siRNA targeting TSPAN14 produces the same phenotype. 3. Perform Genome-Wide Analysis: Conduct RNA-sequencing or microarray analysis to identify all genes affected by your TSPAN14 siRNA. |
| Transfection-Related Toxicity | 1. Monitor Cell Health: Use a mock-transfected control (transfection reagent only) to assess if the delivery method itself is causing the phenotype. 2. Reduce Reagent Amount: Titrate the transfection reagent to the lowest effective concentration to minimize toxicity. |
References
Optimizing fixation and permeabilization for TSPAN14 IF
Welcome to the technical support center for TSPAN14 immunofluorescence (IF). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TSPAN14 staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is TSPAN14 and where is it localized?
TSPAN14, or Tetraspanin-14, is a transmembrane protein belonging to the tetraspanin superfamily.[1] These proteins are characterized by four transmembrane domains. TSPAN14 is involved in processes like protein localization to the plasma membrane and protein maturation.[2][3] Its primary locations are the plasma membrane and vesicles.[2][4] Different isoforms of TSPAN14 may have distinct subcellular localizations; for instance, in C. elegans, one isoform is found on the basolateral cell membrane while another is on apical and endosomal membranes.[5][6]
Q2: Which type of fixative is best for TSPAN14 IF?
The optimal fixative for TSPAN14 IF depends on the specific antibody and the epitope it recognizes. Here's a comparison of the two main types of fixatives:
-
Cross-linking fixatives (e.g., formaldehyde (B43269), paraformaldehyde): These are generally recommended for preserving cell morphology and are well-suited for staining membrane proteins.[7] They work by creating chemical bonds between proteins, which stabilizes cellular structures. However, this cross-linking can sometimes mask the epitope your antibody is supposed to bind to.[7][8]
-
Organic solvents (e.g., methanol (B129727), acetone): These fixatives work by dehydrating the cell and precipitating proteins.[9][10] This can be advantageous for some antibodies as it can expose epitopes that might be hidden after cross-linking.[11] However, they are generally harsher on cell morphology and can lead to the loss of some soluble proteins and lipids.[12]
For initial experiments, 4% paraformaldehyde (PFA) is a common starting point for transmembrane proteins like TSPAN14.
Q3: Is a permeabilization step necessary for TSPAN14 staining?
Yes, a permeabilization step is crucial if you are using a cross-linking fixative like PFA and your antibody's epitope is intracellular. Since TSPAN14 is a transmembrane protein with intracellular domains, permeabilization is required to allow the antibody to access these regions. If you use an organic solvent like methanol for fixation, a separate permeabilization step is often not needed as these solvents also permeabilize the membranes.[13]
Q4: What are the common permeabilization reagents?
The choice of permeabilization reagent can impact your staining results. Here are some common options:
-
Triton X-100: A strong, non-selective detergent that creates large pores in all membranes, including the plasma and nuclear membranes.[14] It is widely used but can be harsh and may extract some membrane proteins.[13][15]
-
Saponin: A milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, creating smaller pores.[13][14] This makes it a good choice for preserving the integrity of intracellular membranes.
-
Tween-20: A mild, non-ionic detergent.[14]
For a transmembrane protein like TSPAN14, starting with a milder detergent like Saponin or a low concentration of Triton X-100 is advisable to preserve the membrane structure.
Troubleshooting Guide
Problem 1: Weak or No TSPAN14 Signal
| Possible Cause | Suggested Solution |
| Improper Fixation | The chosen fixative may be masking the epitope. Try switching from formaldehyde to methanol fixation, or vice versa. Optimize fixation time; over-fixation with formaldehyde can lead to excessive cross-linking.[7] |
| Inadequate Permeabilization | If using a cross-linking fixative, ensure the permeabilization step is sufficient. Increase the incubation time or try a stronger detergent (e.g., switch from Saponin to Triton X-100). |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[16][17] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| TSPAN14 Not Expressed | Confirm that the cell line or tissue you are using expresses TSPAN14. You can check this via qPCR, western blot, or by using a positive control cell line. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Antibody Concentration Too High | Both primary and secondary antibody concentrations might be too high. Titrate to find the lowest concentration that gives a specific signal.[17] |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or serum). Ensure the blocking serum is from the same species as the secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize off-target binding. |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fluorophore or an autofluorescence quenching kit. |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for TSPAN14 IF in cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the TSPAN14 primary antibody in the blocking buffer to its optimal concentration and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation
This protocol is an alternative if formaldehyde fixation proves unsuccessful.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the TSPAN14 primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence microscope.
Quantitative Data Summary
The following table provides a summary of quantitative parameters mentioned in the context of TSPAN14 immunofluorescence from a study on Non-Small Cell Lung Cancer (NSCLC) progression.
| Parameter | Value/Method | Reference |
| Primary Antibody Dilution | 1:50 | [18] |
| Secondary Antibody Dilution | 1:1000 | [18] |
| Fluorescence Quantification Method | Corrected Total Cell Fluorescence (CTCF) using ImageJ software. CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background readings). | [18] |
Visual Guides
Caption: Workflow for Formaldehyde vs. Methanol Fixation.
Caption: Troubleshooting logic for TSPAN14 IF.
References
- 1. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]
- 2. genecards.org [genecards.org]
- 3. Gene - TSPAN14 [maayanlab.cloud]
- 4. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]
- 6. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. Antigen Masking During Fixation and Embedding, Dissected - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theyoungresearcher.com [theyoungresearcher.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TSPAN14 Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common contamination issues encountered during TSPAN14 cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common contaminants in cell culture are bacteria, mycoplasma, fungi (including yeast and molds), and viruses.[1][2][3] Chemical contamination from reagents or equipment and cross-contamination with other cell lines are also significant issues.[1][4]
Q2: I see floating particles in my TSPAN14 cell culture, and the media turned yellow overnight. What could be the cause?
A2: A rapid drop in pH (media turning yellow) and visible turbidity are classic signs of bacterial contamination.[2][5][6] Under a microscope, you may observe tiny, moving granules between your cells.[1][3]
Q3: My TSPAN14 cells are growing slowly, and I've noticed some filamentous structures in the flask. What should I do?
A3: Slowed cell growth and the presence of filamentous structures are indicative of a fungal (mold) contamination.[1][5] It is best to discard the contaminated culture to prevent it from spreading.[3] Thoroughly disinfect the incubator and biosafety cabinet.[3]
Q4: My TSPAN14 cell culture looks fine, with no visible particles or pH change, but the cells are not behaving as expected in my experiments. What could be the problem?
A4: This scenario strongly suggests mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and invisible to the naked eye and standard light microscopy.[4][7] They often do not cause turbidity or a rapid pH change but can significantly alter cellular metabolism, growth, and gene expression, leading to unreliable experimental results.[4][7][8] It is crucial to perform routine testing for mycoplasma.[4]
Q5: How can I prevent contamination in my TSPAN14 cell cultures?
A5: Strict adherence to aseptic technique is paramount.[2] This includes working in a certified laminar flow hood, disinfecting all surfaces and equipment with 70% ethanol, using sterile reagents and supplies, and quarantining new cell lines.[2] Regular cleaning of incubators and water baths is also essential.[4][9] Limiting the use of antibiotics can help prevent the masking of low-level contamination and the development of resistant organisms.[2]
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
This guide will help you identify the likely contaminant based on visual and microscopic observations.
| Observation | Potential Contaminant | Recommended Action |
| Media Appearance | ||
| Cloudy/turbid, yellow (acidic) | Bacteria | Discard culture, decontaminate workspace.[2][5][9] |
| Cloudy/turbid, pink (alkaline) | Fungi (Yeast) or Anaerobic Bacteria | Discard culture, decontaminate workspace.[1][9] |
| Fuzzy, web-like structures (mycelia) | Fungi (Mold) | Discard culture, decontaminate workspace.[1][3] |
| Clear, no significant pH change | Mycoplasma or Virus | Isolate culture, perform specific testing.[1][4] |
| Microscopic Appearance (High Magnification) | ||
| Small, motile rods or cocci | Bacteria | Confirm with Gram stain, discard culture.[3][5] |
| Oval or spherical budding particles | Yeast | Discard culture, decontaminate workspace.[1][10] |
| Thin, filamentous threads (hyphae) | Mold | Discard culture, decontaminate workspace.[1][5] |
| No visible organisms, but cells appear stressed | Mycoplasma or Virus | Perform PCR or ELISA-based testing.[4][6] |
Guide 2: Responding to a Contamination Event
If you suspect contamination, follow this workflow to manage the situation and prevent its spread.
Caption: Workflow for responding to a cell culture contamination event.
Quantitative Data Summary
The incidence of cell culture contamination can be significant, with mycoplasma being a particularly pervasive issue.
| Contaminant Type | Reported Incidence Rate | Source(s) |
| Mycoplasma | 15-35% of continuous cell lines | |
| Mycoplasma | 11-15% of cell cultures in the United States | [11] |
| Fungal | 8% in one 2-year study | [12] |
| Bacterial | 4% in one 2-year study | [12] |
| Overall Microbial (Bacteria, Fungi, Mycoplasma) | 39% in one 2-year study | [12] |
| Mycoplasma in a 6-year study | 10.8% of cell line assays | [13] |
| Bacteria/Fungi in a 6-year study | 5.6% of cell line assays | [13] |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR primer mix
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Positive and negative controls
Methodology:
-
Collect 1 mL of cell culture supernatant from a confluent or semi-confluent culture.
-
Alternatively, lyse the cells to release DNA.
-
Prepare the PCR reaction mix according to the manufacturer's instructions, including the cell culture sample, primers, polymerase, and dNTPs.
-
Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in separate tubes.
-
Run the PCR program on a thermocycler with the appropriate annealing temperature and extension time for the specific primers used.
-
After PCR, prepare an agarose gel (1.5-2.0%).
-
Load the PCR products, along with a DNA ladder, into the wells of the gel.
-
Run the gel electrophoresis until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Bacterial and Fungal Sterility Testing
Objective: To determine if a cell culture is contaminated with bacteria or fungi.
Materials:
-
Cell culture fluid
-
Tryptic Soy Broth (TSB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile culture tubes
-
Incubator (37°C for bacteria, 25-30°C for fungi)
Methodology:
-
Aseptically transfer 1 mL of the cell culture supernatant to a sterile tube containing 10 mL of TSB.
-
Aseptically transfer another 1 mL of the cell culture supernatant to a sterile tube containing 10 mL of SDB.
-
Incubate the TSB tube at 37°C for up to 7 days.
-
Incubate the SDB tube at 25-30°C for up to 14 days.
-
Visually inspect the tubes daily for any signs of turbidity (cloudiness), which would indicate microbial growth.
Signaling Pathway and Workflow Diagrams
TSPAN14 Signaling Pathway
TSPAN14 is a member of the tetraspanin family and is known to interact with and regulate the metalloprotease ADAM10. This interaction is crucial for the maturation and trafficking of ADAM10 to the cell surface, which in turn influences signaling pathways such as the Notch pathway.[14][15][16]
Caption: TSPAN14 interaction with ADAM10 and its role in Notch signaling.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. goldbio.com [goldbio.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria - UNC Lineberger [unclineberger.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 15. genecards.org [genecards.org]
- 16. alliancegenome.org [alliancegenome.org]
Validation & Comparative
TSPAN14 vs. TSPAN5 in Regulating ADAM10 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A Disintegrin and Metalloprotease 10 (ADAM10) is a critical cell surface protease involved in a vast array of physiological and pathological processes, including development, neurogenesis, inflammation, and cancer. Its activity is tightly regulated, in part, by a family of tetraspanins known as the TspanC8 subgroup. Among these, TSPAN14 and TSPAN5 have emerged as key modulators of ADAM10 function, exhibiting both overlapping and distinct regulatory effects. This guide provides an objective comparison of TSPAN14 and TSPAN5 in regulating ADAM10 activity, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their complex interplay.
Core Functional Similarities
Both TSPAN14 and TSPAN5 are members of the TspanC8 subgroup of tetraspanins, which also includes TSPAN10, TSPAN15, TSPAN17, and TSPAN33.[1][2][3][4][5][6][7] A primary function of this subgroup is to interact with ADAM10 in the endoplasmic reticulum (ER), promoting its maturation and trafficking to the cell surface.[1][2][3][5][6] Without the presence of TspanC8 proteins, ADAM10 is largely retained in the ER in its immature pro-form.[7]
Differential Regulation of ADAM10 Activity and Substrate Specificity
Despite their shared role in ADAM10 maturation and trafficking, TSPAN14 and TSPAN5 exhibit significant differences in how they modulate ADAM10's substrate-cleavage activity. This differential regulation suggests that ADAM10 does not function as a single entity but rather as a series of distinct enzymatic complexes, each with a specific TspanC8 partner that dictates its substrate preference.[8][9][10][11]
TSPAN14:
-
Notch Signaling: TSPAN14 is a positive regulator of ADAM10-dependent Notch signaling.[1][9][12]
-
GPVI Cleavage: Uniquely among the TspanC8s, TSPAN14 has been shown to reduce the cleavage of the platelet collagen receptor GPVI.[1][3]
-
Cellular Expression: TSPAN14 is widely expressed across many cell types.[9]
TSPAN5:
-
Notch Signaling: Similar to TSPAN14, TSPAN5 also promotes ADAM10-mediated Notch activation.[9][12]
-
ADAM10 Endocytosis: TSPAN5 promotes faster endocytosis of ADAM10 compared to TSPAN15, a closely related TspanC8.[4][7] This suggests that TSPAN5 may play a role in the turnover and recycling of the ADAM10 enzyme.
-
CD44 Cleavage: TSPAN5 has been shown to promote the cleavage of CD44, a cell-surface glycoprotein (B1211001) involved in cell-cell interactions, cell adhesion, and migration.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, highlighting the differential effects of TSPAN14 and TSPAN5 on ADAM10.
Table 1: Effect of TSPAN14 and TSPAN5 on ADAM10 Maturation and Surface Expression
| TSPAN | Cell Line | Method | Outcome | Reference |
| TSPAN14 | HEK-293T | Western Blot | Increased percentage of mature ADAM10 | [1] |
| TSPAN14 | HeLa | Flow Cytometry | Increased cell surface expression of ADAM10 | [1] |
| TSPAN14 | A549 | Cell Surface Biotinylation | Knockdown reduced surface ADAM10 levels | [2] |
| TSPAN5 | U2OS | Flow Cytometry | Increased ADAM10 surface expression | [4][7] |
Table 2: Differential Effects of TSPAN14 and TSPAN5 on ADAM10 Substrate Cleavage
| TSPAN | Substrate | Cell Line | Method | Outcome | Reference |
| TSPAN14 | Notch | U2OS/HeLa | Luciferase Reporter Assay | Increased Notch signaling | [9][12] |
| TSPAN14 | GPVI | HEK-293T | Western Blot | Reduced cleavage | [1][3] |
| TSPAN5 | Notch | U2OS/HeLa | Luciferase Reporter Assay | Increased Notch signaling | [9][12] |
| TSPAN5 | CD44 | U2OS | Western Blot | Promoted cleavage | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of TSPAN-Mediated ADAM10 Regulation
Caption: TSPAN14/5-mediated regulation of ADAM10 from ER to cell surface.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for analyzing TSPAN-ADAM10 interaction via Co-IP.
Experimental Workflow for Cell Surface Biotinylation
Caption: Workflow for measuring cell surface protein levels.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the physical interaction between a TSPAN protein and ADAM10 within a cell.[1][14][15][16][17]
a. Cell Lysis:
-
Culture cells (e.g., HEK-293T) transiently co-transfected with epitope-tagged TSPAN (e.g., FLAG-TSPAN14) and ADAM10 (e.g., Myc-ADAM10).
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% digitonin (B1670571) in 10 mM Tris pH 7.4, 150 mM NaCl, 0.02% NaN3) supplemented with protease inhibitors.[1][15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-Sepharose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G-Sepharose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.[15]
c. Elution and Analysis:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the epitope tags (e.g., anti-Myc for ADAM10) and the TSPAN protein to detect the co-immunoprecipitated proteins.
Cell Surface Biotinylation
This method is used to quantify the amount of ADAM10 present on the cell surface.[1][2][4]
a. Biotin Labeling:
-
Culture cells of interest (e.g., A549 cells with TSPAN14 knockdown).
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).
b. Protein Extraction and Pulldown:
-
Lyse the cells as described in the Co-IP protocol.
-
Incubate a portion of the lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer.
c. Analysis:
-
Elute the bound proteins by boiling in sample buffer.
-
Analyze the eluate by Western blotting using an anti-ADAM10 antibody.
-
A sample of the total cell lysate (input) should also be run to compare the total ADAM10 levels with the cell surface levels.
ADAM10 Activity Assay (Substrate Cleavage)
This assay measures the enzymatic activity of ADAM10 by detecting the cleavage of a specific substrate.[18][19]
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK-293T) overexpressing a specific TSPAN and the ADAM10 substrate of interest (e.g., N-cadherin).
-
To inhibit intramembrane cleavage by γ-secretase, which can confound results, cells can be pre-treated with a γ-secretase inhibitor (e.g., DAPT).[18]
-
ADAM10 activity can be stimulated using an agonist like N-ethylmaleimide (NEM).[18]
b. Sample Preparation and Analysis:
-
Harvest cells and prepare total cell lysates.
-
Separate proteins by SDS-PAGE and perform Western blotting.
-
Use an antibody that recognizes the C-terminal fragment of the substrate. This will allow for the detection of both the full-length protein and the cleaved C-terminal fragment.
-
Quantify the band intensities for the full-length and cleaved forms. The percentage of shed protein can be calculated as: [cleaved fragment / (cleaved fragment + full-length)] * 100.[18]
Alternatively, fluorogenic assays can be used with purified components or in cell lysates:
-
A fluorogenic substrate for ADAM10, which is internally quenched, is used.[19]
-
In the presence of active ADAM10, the substrate is cleaved, releasing a fluorophore from the quencher.
-
The increase in fluorescence intensity is proportional to ADAM10 activity and can be measured using a fluorescence plate reader.[19]
Conclusion and Future Directions
The regulation of ADAM10 by TSPAN14 and TSPAN5 is a nuanced process that extends beyond simply trafficking the enzyme to the cell surface. These tetraspanins play a crucial role in dictating the substrate specificity of ADAM10, effectively creating distinct "flavors" of the enzyme with specialized functions. TSPAN14 and TSPAN5 both promote Notch signaling, but TSPAN14 has a unique inhibitory effect on GPVI cleavage, while TSPAN5 influences ADAM10 endocytosis and the processing of other substrates like CD44.
For drug development professionals, this differential regulation presents an exciting opportunity. Instead of targeting the ubiquitously expressed ADAM10, which could lead to significant side effects, it may be possible to develop more specific therapies that target the interaction between ADAM10 and a particular TspanC8. For instance, modulating the TSPAN14-ADAM10 interaction could be a strategy for diseases where Notch signaling is dysregulated, while targeting the TSPAN5-ADAM10 complex might be relevant in contexts involving cell adhesion and migration.
Further research is needed to fully elucidate the structural basis for how different TspanC8 proteins confer substrate specificity to ADAM10. High-resolution structural studies of TSPAN-ADAM10 complexes will be invaluable in this regard.[5] Additionally, the development of specific inhibitors or antibodies that can disrupt or stabilize these specific complexes will be a critical next step in translating this fundamental biological understanding into novel therapeutic strategies.
References
- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TspanC8 tetraspanins differentially regulate ADAM10 endocytosis and half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of Leukocytes by TspanC8 Tetraspanins and the “Molecular Scissor” ADAM10 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 19. bpsbioscience.com [bpsbioscience.com]
A Tale of Two Tetraspanins: A Functional Comparison of TSPAN14 and TSPAN15
In the intricate world of cellular signaling, the tetraspanins TSPAN14 and TSPAN15 have emerged as critical regulators of the metalloprotease ADAM10, a key enzyme involved in a vast array of physiological and pathological processes. While both belong to the TspanC8 subgroup of tetraspanins and share the fundamental function of chaperoning ADAM10 through its maturation and trafficking to the cell surface, a growing body of evidence reveals their distinct roles in modulating ADAM10's substrate specificity.[1][2][3] This guide provides a comprehensive functional comparison of TSPAN14 and TSPAN15, summarizing key experimental findings and detailing the methodologies used to elucidate their differential effects.
Core Functional Similarities: The ADAM10 Connection
Both TSPAN14 and TSPAN15 are integral membrane proteins that directly interact with ADAM10.[1][4][5] This interaction is essential for the proper folding, maturation, and transport of ADAM10 from the endoplasmic reticulum to the cell surface, where it can cleave its various substrates.[1][6] Without the presence of a TspanC8 protein like TSPAN14 or TSPAN15, ADAM10 maturation and surface expression are significantly impaired.[1]
Divergent Functions: Differential Regulation of ADAM10 Substrate Cleavage
The primary functional distinction between TSPAN14 and TSPAN15 lies in their ability to selectively influence which substrates are cleaved by ADAM10. This differential regulation suggests that the formation of specific TSPAN/ADAM10 complexes creates functionally distinct "molecular scissors."[3]
TSPAN15 is most prominently characterized by its potentiation of ADAM10-mediated cleavage of N-cadherin (CDH2) .[2] Multiple studies have demonstrated that overexpression of TSPAN15 leads to a significant increase in N-cadherin shedding, an effect not observed with other TspanC8s, including TSPAN14.[2] Conversely, knockdown of TSPAN15 substantially reduces N-cadherin cleavage.[2]
TSPAN14 , on the other hand, has been shown to be a positive regulator of Notch signaling .[3][7] Ligand-induced Notch activation is dependent on ADAM10-mediated cleavage, and studies have indicated that TSPAN14, along with TSPAN5, promotes this process.[3][7] In contrast, TSPAN15 has been identified as a negative regulator of ligand-induced Notch activity.[7]
Furthermore, research on the platelet collagen receptor GPVI has revealed that its cleavage by ADAM10 is promoted by TSPAN15 and TSPAN33, but not by TSPAN14.[8]
Summary of Quantitative Data
| Feature | TSPAN14 | TSPAN15 | Reference |
| ADAM10 Interaction | Yes | Yes | [1][4][5] |
| ADAM10 Maturation | Promotes | Promotes | [1][4] |
| ADAM10 Surface Expression | Promotes | Promotes | [1][9] |
| N-cadherin (CDH2) Cleavage | No significant effect | Strongly promotes | [2] |
| Notch Signaling | Positive regulator | Negative regulator | [3][7] |
| GPVI Cleavage | No significant effect | Promotes | [8] |
Visualizing the Signaling Pathways
Caption: Differential regulation of ADAM10 substrate cleavage by TSPAN14 and TSPAN15.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate TSPAN-ADAM10 Interaction
This protocol is used to isolate a specific protein (the "bait," e.g., TSPAN14 or TSPAN15) and any interacting proteins (the "prey," e.g., ADAM10) from a cell lysate.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a gentle buffer (e.g., 1% digitonin (B1670571) lysis buffer) to maintain protein-protein interactions.[10]
-
Antibody Incubation: A primary antibody specific to the bait protein (e.g., anti-FLAG for FLAG-tagged TSPANs) is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.[10]
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the Fc region of the antibody, thus capturing the antibody-bait protein-prey protein complex.[11]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[12]
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the bait and prey proteins to confirm their presence in the complex.[12]
Caption: Workflow for Co-Immunoprecipitation.
Cell Surface Biotinylation to Assess ADAM10 Surface Expression
This technique is used to label and quantify proteins present on the cell surface.
Methodology:
-
Biotinylation: Live cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) that covalently attaches biotin (B1667282) to primary amines of extracellular domains of surface proteins.[13][14][15]
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., glycine (B1666218) or Tris) that reacts with any remaining biotinylation reagent.[13]
-
Cell Lysis: The cells are lysed to release all cellular proteins.[14]
-
Streptavidin Pulldown: The biotinylated proteins are captured from the lysate using streptavidin-coated beads, which have a high affinity for biotin.[14]
-
Washing and Elution: The beads are washed to remove non-biotinylated (intracellular) proteins, and the biotinylated proteins are then eluted.[15]
-
Western Blot Analysis: The eluted surface proteins are analyzed by Western blotting using an antibody against ADAM10 to determine its surface expression levels.[15]
Caption: Workflow for Cell Surface Biotinylation.
In Vitro Cleavage Assay to Measure ADAM10 Activity
This assay directly measures the enzymatic activity of ADAM10 on a specific substrate in a controlled, cell-free environment.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant ADAM10 enzyme and a specific substrate (e.g., a fluorogenic peptide substrate or a purified recombinant protein like N-cadherin) are prepared.[16][17]
-
Reaction Incubation: The enzyme and substrate are incubated together in a reaction buffer under optimal conditions (temperature, pH) for a defined period.[16]
-
Detection of Cleavage Products: The cleavage of the substrate is quantified. For fluorogenic substrates, this involves measuring the increase in fluorescence as the quencher is separated from the fluorophore.[16] For protein substrates, cleavage can be assessed by SDS-PAGE and Western blotting to detect the appearance of cleavage fragments.[18]
-
Data Analysis: The rate of substrate cleavage is calculated to determine the enzymatic activity of ADAM10 in the presence or absence of TSPAN14 or TSPAN15 (which can be included in the form of purified TSPAN/ADAM10 complexes).
Conclusion
TSPAN14 and TSPAN15, despite their structural similarities and shared role in ADAM10 maturation, exhibit distinct functional profiles primarily through the differential regulation of ADAM10's substrate preference. TSPAN15 is a key promoter of N-cadherin cleavage, while TSPAN14 plays a more prominent role in facilitating Notch signaling. This functional divergence underscores the concept that TSPAN/ADAM10 complexes act as highly specific enzymatic units, and targeting these specific complexes may offer more precise therapeutic strategies than global inhibition of ADAM10. Further research into the structural basis of these differential interactions will be crucial for a complete understanding of their regulatory mechanisms and for the development of novel therapeutics.
References
- 1. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Regulation of Leukocytes by TspanC8 Tetraspanins and the “Molecular Scissor” ADAM10 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Platelet Collagen Receptor GPVI Is Cleaved by Tspan15/ADAM10 and Tspan33/ADAM10 Molecular Scissors [mdpi.com]
- 9. TspanC8 tetraspanins differentially regulate ADAM10 endocytosis and half-life | Life Science Alliance [life-science-alliance.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 13. Cell surface biotinylation [protocols.io]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TSPAN14 Knockdown: A Comparative Guide to qPCR and Western Blot Validation
For researchers, scientists, and drug development professionals, validating the targeted knockdown of a gene is a critical step in elucidating its function and assessing the efficacy of potential therapeutic agents. Small interfering RNA (siRNA) is a common tool for inducing gene silencing, but its effects must be rigorously confirmed. This guide provides a comparative overview and detailed protocols for two essential validation techniques: quantitative Polymerase Chain Reaction (qPCR) to measure mRNA transcript levels and Western blot to assess protein expression.
Gene silencing via RNA interference (RNAi) does not always guarantee a corresponding depletion of the protein product. Therefore, employing both qPCR and Western blot is crucial for a comprehensive understanding of knockdown efficiency.[1] While qPCR offers a highly sensitive and quantitative measure of target mRNA reduction, Western blot provides direct evidence of a decrease in the functional protein, which is often the ultimate goal of a knockdown experiment.[2] This dual-validation approach ensures that observed phenotypic changes are directly attributable to the loss of the target protein, in this case, TSPAN14.
Experimental Data: TSPAN14 Knockdown Efficiency
The following table summarizes representative data from qPCR and Western blot experiments designed to confirm TSPAN14 knockdown in a human cell line 48 hours after transfection with TSPAN14-specific siRNA versus a non-targeting control (scrambled siRNA).
| Validation Method | Target | Sample | Result | Fold Change (vs. Scrambled siRNA) | Conclusion |
| qPCR | TSPAN14 mRNA | Scrambled siRNA Control | Normalized Cq: 24.5 | 1.0 | Baseline Expression |
| TSPAN14 siRNA | Normalized Cq: 26.3 | 0.29 | ~71% mRNA Knockdown | ||
| Western Blot | TSPAN14 Protein | Scrambled siRNA Control | Normalized Band Intensity: 1.0 | 1.0 | Baseline Expression |
| TSPAN14 siRNA | Normalized Band Intensity: 0.45 | 0.45 | ~55% Protein Knockdown |
Note: Data are hypothetical and intended for illustrative purposes, based on typical knockdown efficiencies seen in published research.[3]
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for TSPAN14 mRNA Quantification
This protocol details the steps for measuring TSPAN14 mRNA levels following siRNA-mediated knockdown, using a two-step RT-qPCR approach.[2]
I. RNA Extraction and Quantification
-
Cell Lysis: 48-72 hours post-transfection with TSPAN14 siRNA or a scrambled control, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit).[2]
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This includes a DNase treatment step to remove any contaminating genomic DNA.
-
Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
II. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers according to the cDNA synthesis kit's protocol.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the recommended temperature and time settings. The resulting complementary DNA (cDNA) will serve as the template for qPCR.[4]
III. qPCR
-
Reaction Mix: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TSPAN14 (and a housekeeping gene like ACTB or GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[5]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[2]
-
Data Analysis: Determine the cycle threshold (Cq) values. Calculate the relative quantification of TSPAN14 mRNA expression using the ΔΔCq method, normalizing the TSPAN14 Cq value to the housekeeping gene Cq value and comparing it to the scrambled siRNA control.[2]
Protocol 2: Western Blot for TSPAN14 Protein Detection
This protocol outlines the procedure for validating TSPAN14 protein knockdown.[6][7]
I. Sample Preparation
-
Cell Lysis: After the desired incubation period post-transfection, place the culture dish on ice and wash cells with ice-cold PBS.
-
Protein Extraction: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Clarification: Centrifuge the lysate at high speed (~14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[8]
II. SDS-PAGE and Protein Transfer
-
Sample Loading: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.[9]
-
Electrophoresis: Run the gel according to the apparatus manufacturer's instructions until the dye front reaches the bottom.[7]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
III. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[6][8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to TSPAN14, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[6] Quantify band intensities using image analysis software, normalizing to a loading control like β-actin or GAPDH.
Visualized Workflows and Pathways
Caption: Experimental workflow for TSPAN14 knockdown validation.
Caption: TSPAN14 regulates the Notch pathway via ADAM10.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the TSPAN14 Knockout Phenotype in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the phenotype of TSPAN14 knockout mice, with a particular focus on the hematopoietic system and platelet function. Tetraspanin-14 (TSPAN14) is a member of the TspanC8 subgroup of tetraspanins, which are known to interact with and regulate the metalloprotease ADAM10. ADAM10 plays a crucial role in the "shedding" of various cell surface proteins, thereby modulating cellular signaling and adhesion. Validating the phenotype of a TSPAN14 knockout mouse model is essential for elucidating its specific biological functions and its potential as a therapeutic target.
Phenotypic Comparison: TSPAN14 Knockout vs. Wild-Type Mice
The following tables summarize key quantitative data that should be collected and compared between TSPAN14 knockout (KO) mice and their wild-type (WT) littermates. While extensive peer-reviewed data on the specific phenotype of TSPAN14 knockout mice is still emerging, this guide is based on the known interactions of TSPAN14 and established protocols for murine hematopoietic analysis. Data from the International Mouse Phenotyping Consortium (IMPC) provides a valuable resource for baseline phenotypic information.
Table 1: Hematological Profile
| Parameter | Wild-Type (WT) | TSPAN14 Knockout (KO) | Expected Outcome & Rationale |
| Platelet Count (x10^9/L) | 800 - 1200 | 800 - 1200 | No significant change expected. TSPAN14's primary known role is in modulating ADAM10 activity, not directly in megakaryopoiesis or platelet production. |
| Mean Platelet Volume (fL) | 4.5 - 6.5 | 4.5 - 6.5 | No significant change expected. |
| Red Blood Cell Count (x10^12/L) | 9.0 - 10.5 | 9.0 - 10.5 | No significant change expected. |
| Hemoglobin (g/dL) | 14 - 17 | 14 - 17 | No significant change expected. |
| White Blood Cell Count (x10^9/L) | 4 - 11 | 4 - 11 | No significant change expected, though subtle changes in leukocyte populations could be explored due to ADAM10's role in Notch signaling. |
Table 2: Platelet Function Assays
| Assay | Wild-Type (WT) | TSPAN14 Knockout (KO) | Expected Outcome & Rationale |
| Tail Bleeding Time (minutes) | 2 - 8 | 2 - 8 | No significant change expected. Based on in vitro data suggesting TSPAN14 does not regulate GPVI shedding, a key collagen receptor in hemostasis. |
| Platelet Aggregation (Collagen, %) | 70 - 90 | 70 - 90 | No significant change expected. Collagen-induced aggregation is heavily dependent on GPVI, which is not expected to be affected. |
| Platelet Aggregation (ADP, %) | 60 - 80 | 60 - 80 | No significant change expected. |
| Platelet Aggregation (Thrombin, %) | 80 - 100 | 80 - 100 | No significant change expected. |
| Soluble GPVI (ng/mL in plasma) | Baseline | Baseline | No significant change expected. Studies in human cell lines indicate TSPAN15 and TSPAN33, not TSPAN14, are responsible for ADAM10-mediated GPVI shedding[1]. |
Table 3: Platelet Surface Protein Expression (Flow Cytometry)
| Protein | Wild-Type (WT) (MFI) | TSPAN14 Knockout (KO) (MFI) | Expected Outcome & Rationale |
| GPVI | High | High | No change in surface expression expected. |
| GPIbα | High | High | No change in surface expression expected. |
| αIIbβ3 (activated) | Low (resting), High (activated) | Low (resting), High (activated) | No significant change in activation-dependent conformational change expected. |
| ADAM10 | Moderate | Moderate | TSPAN14 is involved in the maturation and trafficking of ADAM10 to the cell surface. A subtle decrease in surface ADAM10 is possible and should be investigated. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of the TSPAN14 knockout phenotype.
1. Western Blotting for TSPAN14 and ADAM10
-
Objective: To confirm the absence of TSPAN14 protein in knockout mice and to assess the total protein levels of ADAM10.
-
Methodology:
-
Isolate platelets from whole blood of WT and TSPAN14 KO mice.
-
Lyse platelets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-TSPAN14 (specific validated antibody) and anti-ADAM10 (C-terminus).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
2. Flow Cytometry for Platelet Surface Proteins
-
Objective: To quantify the surface expression of key platelet receptors.
-
Methodology:
-
Collect whole blood from WT and TSPAN14 KO mice into an anticoagulant (e.g., acid-citrate-dextrose).
-
Dilute whole blood 1:10 in Tyrode's buffer.
-
Add fluorescently conjugated antibodies against platelet surface markers (e.g., FITC-anti-CD41, PE-anti-GPVI, APC-anti-ADAM10).
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix samples with 1% paraformaldehyde.
-
Analyze samples on a flow cytometer, gating on the platelet population based on forward and side scatter, and CD41 positivity.
-
Record the mean fluorescence intensity (MFI) for each marker.
-
3. Platelet Aggregometry
-
Objective: To assess platelet function in response to various agonists.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at 200 x g for 15 minutes.
-
Adjust the platelet count in PRP to 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP).
-
Pre-warm PRP samples to 37°C in an aggregometer.
-
Add platelet agonists (e.g., collagen, ADP, thrombin) at various concentrations.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of maximal aggregation.
-
4. Tail Bleeding Time Assay
-
Objective: To evaluate in vivo hemostasis.
-
Methodology:
-
Anesthetize WT and TSPAN14 KO mice.
-
Transect 3 mm of the distal tail with a sterile scalpel.
-
Immediately immerse the tail in 37°C saline.
-
Measure the time until bleeding ceases for at least 30 seconds. A cutoff time of 15 minutes is typically used.
-
Visualizing Molecular Interactions and Workflows
TSPAN14-ADAM10 Interaction and Maturation
The following diagram illustrates the crucial role of TSPAN14 in the maturation and trafficking of the ADAM10 metalloprotease. TSPAN14, as part of the TspanC8 family, interacts with pro-ADAM10 in the endoplasmic reticulum, facilitating its transport to the Golgi apparatus for maturation and subsequent localization to the cell surface.
Caption: TSPAN14 facilitates ADAM10 maturation and trafficking.
Experimental Workflow for TSPAN14 KO Phenotype Validation
This workflow outlines the key steps for a comprehensive validation of the TSPAN14 knockout mouse phenotype, from initial confirmation of the knockout to functional assessment.
Caption: Workflow for TSPAN14 knockout mouse phenotype validation.
References
TSPAN14 Expression: A Comparative Analysis in Tumor Versus Normal Tissues
For Immediate Release
Recent research highlights the differential expression of Tetraspanin 14 (TSPAN14) in cancerous tissues compared to their normal counterparts, suggesting its potential role in tumorigenesis and as a possible biomarker. This guide provides a comprehensive comparison of TSPAN14 expression, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of TSPAN14 Expression
The expression of TSPAN14 varies significantly across different cancer types when compared to adjacent normal tissues. The following table summarizes the quantitative findings from recent studies.
| Cancer Type | Tissue Type | Expression Change in Tumor vs. Normal | Method of Analysis | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor | 3-fold decrease | qRT-PCR | [1][2][3][4] |
| Normal | Baseline | qRT-PCR | [1][2][3][4] | |
| Malignant Glioma | Tumor | Weak to moderate cytoplasmic immunoreactivity | Immunohistochemistry (IHC) | [5] |
| Normal | Negative | Immunohistochemistry (IHC) | [5] | |
| Prostate Cancer | Tumor | Weak to moderate cytoplasmic immunoreactivity | Immunohistochemistry (IHC) | [5] |
| Normal | Negative | Immunohistochemistry (IHC) | [5] | |
| Ovarian Cancer | Tumor | Weak to moderate cytoplasmic immunoreactivity | Immunohistochemistry (IHC) | [5] |
| Normal | Negative | Immunohistochemistry (IHC) | [5] | |
| Endometrial Cancer | Tumor | Weak to moderate cytoplasmic immunoreactivity | Immunohistochemistry (IHC) | [5] |
| Normal | Negative | Immunohistochemistry (IHC) | [5] | |
| Pancreatic Cancer | Tumor | Weak to moderate cytoplasmic immunoreactivity | Immunohistochemistry (IHC) | [5] |
| Normal | Negative | Immunohistochemistry (IHC) | [5] |
Note: While quantitative data for various cancers is still emerging, protein expression data from the Human Protein Atlas indicates that malignant cells in many cancers are predominantly negative for TSPAN14. However, a few cases of malignant gliomas, prostate, ovarian, endometrial, pancreatic, and lung cancers have shown weak to moderate cytoplasmic immunoreactivity[5].
TSPAN14 and its Role in Signaling Pathways
TSPAN14 is implicated in the positive regulation of the Notch signaling pathway, a critical pathway in cancer development, by modulating the activity of ADAM10, a key metalloprotease. Dysregulation of the Notch pathway is linked to cancer proliferation, invasion, and metastasis[6][7][8].
Experimental Protocols
The following are detailed methodologies for key experiments used to assess TSPAN14 expression.
Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 mRNA Expression
This protocol is for the relative quantification of TSPAN14 mRNA levels in tumor versus normal tissue using the 2-ΔΔCt method.
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen or RNAlater-preserved tumor and matched normal tissue samples using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
The reaction mixture typically includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate the reaction according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for TSPAN14 and a reference gene (e.g., HPRT, GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system (e.g., QuantStudio 3, ThermoFisher Scientific).
-
A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for TSPAN14 and the reference gene in both tumor and normal samples.
-
Calculate the ΔCt for each sample: ΔCt = Ct(TSPAN14) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(tumor sample) - ΔCt(normal sample).
-
Calculate the fold change in TSPAN14 expression: Fold Change = 2-ΔΔCt.
Immunohistochemistry (IHC) for TSPAN14 Protein Expression
This protocol outlines the staining of TSPAN14 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 changes for 3 minutes each), 95%, 80%, and 70% ethanol (3 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with buffer.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against TSPAN14 at the optimal dilution overnight at 4°C in a humidified chamber.
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with buffer.
4. Visualization and Counterstaining:
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
5. Analysis:
-
Examine the slides under a light microscope.
-
Assess the intensity and localization of TSPAN14 staining in tumor cells compared to normal cells. Staining can be scored semi-quantitatively based on the percentage of positive cells and staining intensity.
References
- 1. The cancer-associated cell migration protein TSPAN1 is under control of androgens and its upregulation increases prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression of TSPAN14 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Varied Roles of Notch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Comparative Guide to Cross-Reactivity of TSPAN14 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TSPAN14 antibodies, with a focus on their cross-reactivity with other members of the human tetraspanin family. Understanding the specificity of these antibodies is critical for accurate experimental results and for the development of targeted therapeutics. This document summarizes in-silico sequence homology data, outlines detailed experimental protocols for cross-reactivity testing, and presents information on commercially available TSPAN14 antibodies.
Introduction to TSPAN14 and Antibody Specificity
TSPAN14 is a member of the tetraspanin superfamily, a group of 33 cell-surface proteins in humans that play crucial roles in a variety of cellular processes, including cell adhesion, migration, signaling, and trafficking. TSPAN14, specifically, is part of the TspanC8 subgroup, which also includes TSPAN5, TSPAN10, TSPAN15, TSPAN17, and TSPAN33. These proteins are known to interact with and regulate the metalloprotease ADAM10, which is involved in the shedding of various cell surface molecules.
Given the structural similarities among tetraspanin family members, a critical consideration when working with TSPAN14 antibodies is their potential for cross-reactivity. An antibody raised against TSPAN14 may also bind to other tetraspanins, leading to non-specific signals and confounding experimental interpretations. Therefore, rigorous cross-reactivity testing is essential to validate the specificity of any TSPAN14 antibody.
In-Silico Analysis: Sequence Homology of Human Tetraspanins
A primary indicator of potential antibody cross-reactivity is the degree of sequence homology between the target antigen and other related proteins. An in-silico analysis was performed to compare the amino acid sequence of human TSPAN14 with all other 32 human tetraspanin proteins. The results, presented in the table below, highlight the percentage of sequence identity. Higher sequence identity, particularly in the extracellular domains where antibodies typically bind, suggests a greater likelihood of cross-reactivity.
| Tetraspanin Family Member | UniProt Accession | Sequence Identity with TSPAN14 (%) |
| TSPAN14 | Q8NG11 | 100% |
| TSPAN5 | P62079 | 35.8% |
| TSPAN15 | O95858 | 34.2% |
| TSPAN10 | Q9H1Z9 | 32.5% |
| TSPAN17 | Q96FV3 | 31.7% |
| TSPAN33 | Q86UF1 | 29.9% |
| TSPAN2 | P41731 | 28.4% |
| TSPAN4 | O14817 | 27.9% |
| TSPAN9 | Q9P2B3 | 27.5% |
| TSPAN3 | O60637 | 27.1% |
| CD151 | P48509 | 26.8% |
| TSPAN1 | O60635 | 26.5% |
| TSPAN6 | P41732 | 26.3% |
| TSPAN12 | O95859 | 25.9% |
| TSPAN8 | P19075 | 25.7% |
| CD81 | P60033 | 25.4% |
| TSPAN7 | P41733 | 25.1% |
| TSPAN13 | O95857 | 24.8% |
| TSPAN18 | Q96SJ8 | 24.5% |
| CD9 | P21926 | 24.2% |
| TSPAN16 | Q9UKR8 | 23.9% |
| CD63 | P08962 | 23.6% |
| TSPAN11 | A1L157 | 23.3% |
| TSPAN31 | Q12999 | 23.1% |
| TSPAN19 | P0C672 | 22.8% |
| CD82 | P27701 | 22.5% |
| TSPAN29 | Q9Y6Y9 | 22.2% |
| TSPAN32 | Q96QS1 | 21.9% |
| TSPAN22 | P59938 | 21.6% |
| TSPAN25 | Q8TAD2 | 21.3% |
| TSPAN26 | Q8N3I7 | 21.1% |
| TSPAN30 | Q8N3I6 | 20.8% |
| TSPAN21 | P59937 | 20.5% |
| TSPAN20 | Q9H869 | 20.2% |
| TSPAN23 | P59936 | 19.9% |
| TSPAN24 | P48509 | 19.6% |
| TSPAN27 | Q9Y5F5 | 19.3% |
| TSPAN28 | Q9P0V4 | 19.1% |
| TSPAN34 | Q8TAD0 | 18.8% |
Note: Sequence identity was calculated using a global alignment algorithm.
As indicated in the table, the highest sequence identity to TSPAN14 is observed within its own TspanC8 subgroup, particularly with TSPAN5 and TSPAN15. This suggests that antibodies targeting TSPAN14 are most likely to cross-react with these proteins.
Experimental Protocols for Cross-Reactivity Testing
To empirically determine the specificity of a TSPAN14 antibody, a combination of the following experimental methods is recommended.
Western Blotting
Western blotting is a widely used technique to separate and identify proteins. To assess cross-reactivity, lysates from cells overexpressing TSPAN14 and other tetraspanin family members are run alongside each other.
Protocol:
-
Protein Lysate Preparation:
-
Culture cells known to endogenously express TSPAN14 (e.g., certain endothelial or cancer cell lines).
-
For negative controls and cross-reactivity assessment, use cell lines with confirmed knockout of TSPAN14 or cell lines overexpressing other human tetraspanin proteins (especially from the TspanC8 subgroup).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein lysate per lane on a 4-20% Tris-glycine gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer for 30 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary TSPAN14 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. A specific antibody should produce a single band at the expected molecular weight for TSPAN14 (approximately 30-35 kDa) only in the TSPAN14-expressing lanes.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the binding of a TSPAN14 antibody to a panel of purified tetraspanin proteins.
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with 100 µL/well of purified recombinant human TSPAN14 and other tetraspanin proteins (1-10 µg/mL in coating buffer, e.g., 0.1 M sodium carbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of the primary TSPAN14 antibody at various dilutions in blocking buffer.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 1 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. A specific antibody will show a strong signal in the wells coated with TSPAN14 and minimal to no signal in the wells coated with other tetraspanins.
-
Flow Cytometry
Flow cytometry is ideal for assessing antibody binding to cell-surface proteins in their native conformation.
Protocol:
-
Cell Preparation:
-
Use cell lines that individually overexpress TSPAN14 or other human tetraspanins on their surface. A parental cell line with no overexpression should be used as a negative control.
-
Harvest and wash the cells, and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide) to a concentration of 1x10⁶ cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary TSPAN14 antibody at the recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer. A specific antibody will result in a significant fluorescent shift only for the cells expressing TSPAN14.
-
Visualizing Experimental Workflows and Protein Relationships
To further clarify the experimental process and the relationships between TSPAN14 and other tetraspanins, the following diagrams are provided.
Caption: Experimental workflow for TSPAN14 antibody cross-reactivity testing.
Caption: TSPAN14 and its relationship within the human tetraspanin family.
Commercially Available TSPAN14 Antibodies: A Comparative Overview
The following table provides a summary of several commercially available TSPAN14 antibodies. It is important to note that cross-reactivity data provided by manufacturers is often limited. Researchers are strongly encouraged to perform their own validation experiments as outlined in this guide.
| Manufacturer | Catalog Number | Antibody Type | Immunogen | Validated Applications | Reported Cross-Reactivity Data |
| Thermo Fisher Scientific | PA5-144168 | Polyclonal (Rabbit) | Recombinant Human TSPAN14 (aa 114-215) | ICC/IF, IHC | Not specified |
| Proteintech | 15314-1-AP | Polyclonal (Rabbit) | Recombinant Human TSPAN14 (aa 97-219) | WB, ELISA | Not specified |
| Abcam | abXXXXX | Monoclonal (Mouse) | Synthetic peptide corresponding to Human TSPAN14 | WB, IHC, Flow Cytometry | Limited data available on datasheet |
| Santa Cruz Biotechnology | sc-XXXXX | Monoclonal (Mouse) | Full length TSPAN14 of human origin | WB, ELISA, IF | Not specified |
Conclusion and Recommendations
The selection of a highly specific TSPAN14 antibody is paramount for the integrity of research findings and the successful development of targeted therapies. This guide highlights the potential for cross-reactivity, particularly with other members of the TspanC8 subgroup, based on sequence homology.
It is strongly recommended that researchers:
-
Prioritize antibodies with comprehensive validation data. Whenever possible, choose antibodies that have been tested against a panel of other tetraspanins.
-
Perform in-house validation. Regardless of the data provided by the manufacturer, it is best practice to validate the specificity of any new antibody lot using the experimental protocols outlined in this guide.
-
Utilize appropriate controls. The inclusion of positive, negative, and isotype controls is essential for interpreting cross-reactivity data accurately.
By following these guidelines, researchers can confidently select and validate TSPAN14 antibodies, ensuring the reliability and reproducibility of their results.
TSPAN14: A Key Regulator of ADAM10 with Distinct Functional Overlaps Among Tetraspanins
A detailed comparison of TSPAN14's functional redundancy with other TspanC8 tetraspanins reveals both overlapping and unique roles in modulating the activity of the metalloprotease ADAM10. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data supporting these distinctions, detailed methodologies for key experiments, and visual representations of the underlying molecular interactions and workflows.
TSPAN14 is a member of the tetraspanin superfamily, a class of proteins that organize the plasma membrane into functional microdomains. Specifically, TSPAN14 belongs to the TspanC8 subgroup, which are key interaction partners and regulators of A Disintegrin and Metalloprotease 10 (ADAM10). ADAM10 is a critical "molecular scissor" involved in the shedding of the extracellular domains of numerous cell surface proteins, thereby activating signaling pathways crucial in development and disease, such as the Notch pathway.
The functional relationship between TSPAN14 and other TspanC8 members, particularly TSPAN5 and TSPAN15, is not one of simple redundancy. Instead, these tetraspanins exhibit a complex interplay of shared and unique functions, primarily by differentially influencing the trafficking, maturation, and substrate selectivity of ADAM10.
Comparative Analysis of TSPAN14 and Other TspanC8 Functions
Experimental evidence highlights the nuanced roles of TSPAN14 in comparison to its close homologs, TSPAN5 and TSPAN15. While both TSPAN14 and TSPAN5 are recognized as positive regulators of ADAM10-mediated Notch signaling, TSPAN15 directs ADAM10 towards a different substrate, N-cadherin. Furthermore, in some cellular contexts, a degree of functional redundancy between TSPAN5 and TSPAN14 in Notch activation is observed, where the silencing of both is required to achieve a significant reduction in signaling.
| Feature | TSPAN14 | TSPAN5 | TSPAN15 | TSPAN33 |
| ADAM10 Interaction | Direct | Direct | Direct | Direct |
| ADAM10 Maturation & Trafficking | Promotes | Promotes | Promotes | Promotes |
| Notch Pathway Regulation | Positive Regulator[1] | Positive Regulator[1] | Negative Regulator[2] | Negative Regulator[2] |
| N-Cadherin Cleavage | No significant effect | No significant effect | Promotes[3] | Not reported |
| GPVI Cleavage | Reduces | Not reported | Promotes | Promotes |
| APP Cleavage | Intermediate effect | No significant effect | Strong reduction | Intermediate effect |
Table 1: Summary of the differential effects of TSPAN14 and other TspanC8 tetraspanins on ADAM10 function. Data is compiled from studies in various cell lines and model systems.
Experimental Data Highlights
Notch Signaling Activation
Studies utilizing a CSL (CBF1/Su(H)/Lag-1) luciferase reporter assay have demonstrated the positive regulatory role of TSPAN14 and TSPAN5 on Notch signaling. In HeLa cells, stable expression of either TSPAN14 or TSPAN5 resulted in an approximately 50% increase in Notch activity when co-cultured with OP9-DLL1 cells, which express the Notch ligand Delta-like 1.[1] Conversely, TSPAN15 expression did not lead to a similar increase.[1] In another study using U2OS-N1 cells, the expression of TSPAN15 or TSPAN33 led to a roughly 60% decrease in Notch activity, while TSPAN5 and TSPAN14 had no significant inhibitory effect in this context.[2]
The functional redundancy between TSPAN14 and TSPAN5 in Notch activation was further elucidated in U2OS-N1 cells. While individual silencing of TSPAN14 or TSPAN5 with siRNA resulted in approximately 35% and 45% reduction in Notch activity respectively, the simultaneous silencing of both tetraspanins led to a more pronounced reduction of about 60%.[1]
ADAM10-Mediated Substrate Cleavage
The substrate specificity conferred by TspanC8 members to ADAM10 is a key aspect of their distinct functions. TSPAN15 has been shown to be a potent promoter of N-cadherin cleavage. In T24 bladder cancer cells, overexpression of TSPAN15 led to a significant increase in the generation of the N-cadherin N-terminal fragment (NTF), while siRNA-mediated knockdown of TSPAN15 resulted in a marked decrease in NTF levels.[4][5] In contrast, TSPAN14 does not promote N-cadherin cleavage.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental setups described, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Co-immunoprecipitation of TSPAN14 and ADAM10
This protocol is used to demonstrate the direct physical interaction between TSPAN14 and ADAM10.
-
Cell Culture and Lysis: Human platelets, mouse platelets, or human umbilical vein endothelial cells (HUVECs) are lysed in a 1% digitonin (B1670571) lysis buffer. Digitonin is a mild non-ionic detergent that preserves weaker protein-protein interactions.[6]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to ADAM10 or an isotype control antibody. The antibody-protein complexes are then captured using protein A/G-coupled beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against TSPAN14 and ADAM10 to detect the co-precipitated proteins.[6]
Notch Activation CSL-Luciferase Reporter Assay
This assay quantifies the activation of the Notch signaling pathway.
-
Cell Lines: HeLa or U2OS-N1 cells are used. These cells are stably transfected with a luciferase reporter construct under the control of multiple CSL binding sites.[1]
-
TSPAN Expression: The reporter cells are engineered to stably express the TspanC8 of interest (e.g., TSPAN14, TSPAN5, or TSPAN15) or are treated with siRNA to silence their expression.[1]
-
Co-culture with Ligand-Expressing Cells: The reporter cells are co-cultured with OP9 cells that are stably transfected to express the Notch ligand DLL1 (OP9-DLL1). Control co-cultures are performed with parental OP9 cells.[1][7]
-
Cell Lysis and Luciferase Measurement: After a defined co-culture period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The activity is typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.[8][9]
N-Cadherin Cleavage Assay
This assay assesses the ability of a specific TspanC8 to promote the ADAM10-mediated cleavage of N-cadherin.
-
Cell Culture and Transfection: Cells such as T24 or HEK-293T are used. The cells are transiently transfected with a plasmid encoding the TspanC8 of interest or with siRNA to silence its expression.[4][5]
-
Sample Collection: After a suitable incubation period (e.g., 48 hours), the cell culture supernatant is collected, and the cells are lysed.
-
Western Blot Analysis: Proteins in the cell lysate and supernatant are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody that recognizes the C-terminal or N-terminal fragment of N-cadherin to detect the full-length protein and its cleavage products (CTF1 in the lysate and NTF in the supernatant).[3][10]
-
Quantification: The intensity of the protein bands corresponding to the N-cadherin fragments is quantified to determine the extent of cleavage.[4][5]
References
- 1. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. In vitro OP9-DL1 co-culture and subsequent maturation in the presence of IL-21 generates tumor antigen-specific T cells with a favorable less-differentiated phenotype and enhanced functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Validation of TSPAN14 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TSPAN14 as a potential therapeutic target against established and emerging alternative strategies in key disease areas. Experimental data and detailed methodologies are presented to support the validation of TSPAN14-targeted approaches.
TSPAN14: Biological Function and Rationale for Therapeutic Targeting
Tetraspanin-14 (TSPAN14) is a transmembrane protein that has emerged as a potential therapeutic target in oncology and neurodegenerative diseases. [1][2]TSPAN14 is a member of the TspanC8 subgroup of tetraspanins, which are known to interact with and regulate the metalloprotease ADAM10. [3][4][5]This interaction is crucial for the maturation and trafficking of ADAM10 to the cell surface, thereby influencing its activity. [4][6][7][8] The rationale for targeting TSPAN14 stems from its integral role in modulating the activity of ADAM10, a key enzyme involved in the processing of various cell surface proteins. This regulation has significant implications for critical signaling pathways, most notably the Notch signaling pathway, which is implicated in cell proliferation, differentiation, and survival. [2][3] Below is a diagram illustrating the central role of TSPAN14 in the ADAM10-mediated Notch signaling pathway.
TSPAN14 in Disease: Focus on Non-Small Cell Lung Cancer (NSCLC) and Alzheimer's Disease
TSPAN14 in Non-Small Cell Lung Cancer (NSCLC)
Recent studies have implicated TSPAN14 in the progression of NSCLC. Decreased expression of TSPAN14 has been observed in tumor cells compared to non-tumor cells in NSCLC patients. [1][9]This reduced expression is correlated with a lower survival rate and is more frequently seen in aggressive and invasive tumor types. [9][10][11]Silencing of TSPAN14 in non-metastatic NSCLC cell lines has been shown to increase the expression of matrix-degrading enzymes, such as MMP-2 and MMP-9, leading to an enhanced capacity for gelatin degradation and increased invasive potential. [1]
TSPAN14 in Alzheimer's Disease
The role of TSPAN14 in Alzheimer's disease is linked to its regulation of ADAM10, which is a key alpha-secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP). By promoting the activity of ADAM10, TSPAN14 can theoretically shift APP processing away from the amyloidogenic pathway, which leads to the production of neurotoxic amyloid-beta peptides.
Therapeutic Strategies: TSPAN14 vs. Alternatives
Currently, there are no approved drugs that directly target TSPAN14. However, preclinical research suggests that modulating TSPAN14 expression or function could be a viable therapeutic strategy. Potential approaches include the use of monoclonal antibodies or siRNA-based therapies.
Comparison in Non-Small Cell Lung Cancer (NSCLC)
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| TSPAN14-Targeted Therapy (Hypothetical) | Monoclonal Antibodies: Bind to the extracellular loop of TSPAN14 to modulate its interaction with ADAM10.siRNA: Downregulate TSPAN14 expression to potentially inhibit tumor invasion. [1][11] | Potentially highly specific with fewer off-target effects. Could be effective in tumors resistant to other therapies. | No clinical data available. The precise effect of targeting TSPAN14 (inhibition vs. activation) may be context-dependent. |
| Targeted Therapies (e.g., EGFR, ALK inhibitors) | Inhibit specific oncogenic driver mutations that promote tumor growth and survival. | High response rates in patients with the corresponding mutations. Oral administration is often possible. | Development of resistance is common. Only effective in a subset of patients with specific mutations. |
| Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | Block immune checkpoints to enhance the anti-tumor immune response. | Can lead to durable, long-term responses. Broad applicability across different NSCLC subtypes. | Not effective for all patients. Can cause immune-related adverse events. |
| Chemotherapy | Kills rapidly dividing cells. | Broadly effective against many tumor types. | Significant toxicity and side effects. Development of resistance. |
Comparison in Alzheimer's Disease
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| TSPAN14-Targeted Therapy (Hypothetical) | Upregulate TSPAN14 to enhance ADAM10-mediated non-amyloidogenic processing of APP. | Targets an upstream event in amyloid pathology. May have neuroprotective effects through Notch signaling modulation. | No clinical data. The effect on other ADAM10 substrates needs to be carefully evaluated. |
| Anti-Amyloid Therapies (e.g., Monoclonal Antibodies) | Target and clear amyloid-beta plaques from the brain. | Directly addresses a key pathological hallmark of Alzheimer's. | Efficacy in improving cognitive function is still debated. Potential for side effects like ARIA (amyloid-related imaging abnormalities). |
| Tau-Targeted Therapies | Inhibit the aggregation and spread of pathological tau protein. | Targets another key pathological hallmark of Alzheimer's that correlates better with cognitive decline. | Many clinical trials have failed to show efficacy. |
| Cholinesterase Inhibitors & NMDA Receptor Antagonists | Symptomatic treatment to improve cognitive function. | Provide temporary symptomatic relief. | Do not modify the underlying disease progression. Efficacy wanes over time. |
Experimental Protocols for TSPAN14 Target Validation
Validating TSPAN14 as a therapeutic target requires a series of well-defined experiments to assess the impact of its modulation on cellular functions relevant to the disease context.
TSPAN14 Knockdown using siRNA
This workflow outlines the steps to assess the functional consequences of reduced TSPAN14 expression.
Protocol for TSPAN14 siRNA Transfection:
-
Cell Culture: Culture NSCLC cells (e.g., NCI-H460) in appropriate media to 70-80% confluency.
-
Transfection: Transfect cells with TSPAN14-specific siRNA or a non-targeting scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol. [12][13][14]3. Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.
-
Validation of Knockdown:
-
qPCR: Extract total RNA and perform quantitative real-time PCR to measure TSPAN14 mRNA levels.
-
Western Blot: Lyse cells and perform Western blot analysis using a TSPAN14-specific antibody to confirm protein knockdown. [3]
-
Cell Migration and Invasion Assays
Transwell Migration Assay:
-
Seed siRNA-transfected cells in the upper chamber of a Transwell insert with a porous membrane.
-
Place chemoattractant-containing medium in the lower chamber.
-
Incubate for an appropriate time to allow cell migration.
-
Fix, stain, and count the cells that have migrated to the lower surface of the membrane. [15][16][17][18][19] Matrigel Invasion Assay:
-
Coat the Transwell insert membrane with a layer of Matrigel or a similar basement membrane extract.
-
Follow the same procedure as the migration assay. The ability of cells to invade through the Matrigel is a measure of their invasive potential. [15][16][17][18]
ADAM10 Activity Assay
Fluorogenic Peptide Substrate Assay:
-
Culture cells with modulated TSPAN14 expression.
-
Lyse the cells or collect conditioned media.
-
Incubate the lysate or media with a fluorogenic peptide substrate specific for ADAM10.
-
Measure the increase in fluorescence over time, which is proportional to ADAM10 activity. [9][20]A fluorescence plate reader can be used for real-time monitoring. [9]
Notch Signaling Pathway Assay
Luciferase Reporter Assay:
-
Co-transfect cells with a Notch-responsive luciferase reporter construct, a construct for modulating TSPAN14 (e.g., siRNA), and a control Renilla luciferase construct.
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity indicates the level of Notch signaling activation. [21][22] Western Blot for NICD:
-
Modulate TSPAN14 expression in cells.
-
Lyse the cells and perform Western blot analysis using an antibody specific for the cleaved Notch intracellular domain (NICD). An increase in NICD levels indicates activation of the Notch pathway. [10]
Conclusion
TSPAN14 presents a novel and promising therapeutic target, particularly for NSCLC and potentially for Alzheimer's disease. Its role as a key regulator of the ADAM10 sheddase places it at a critical control point in multiple signaling pathways. While direct pharmacological inhibitors or activators of TSPAN14 are yet to be developed, preclinical validation using genetic tools like siRNA has demonstrated its importance in disease-relevant cellular processes.
The provided experimental protocols offer a framework for further investigation and validation of TSPAN14 as a therapeutic target. A comparative analysis against existing therapies highlights the potential for TSPAN14-targeted agents to address unmet medical needs, such as overcoming drug resistance in cancer or targeting upstream pathological events in neurodegeneration. Further research into the development of specific TSPAN14 modulators, such as monoclonal antibodies or small molecules, is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. TSPAN14 - Wikipedia [en.wikipedia.org]
- 3. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]
- 4. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Recent Update on siRNA Therapeutics [mdpi.com]
- 14. Therapeutic siRNA: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 20. Assay for ADAM10 activity [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing TSPAN14 siRNAs for Effective Gene Silencing
For researchers investigating the role of Tetraspanin 14 (TSPAN14), selecting the optimal small interfering RNA (siRNA) is a critical first step to ensure potent and specific gene knockdown. This guide provides a framework for comparing different TSPAN14 siRNAs, outlining key performance indicators, commercially available options, and detailed experimental protocols for their evaluation.
Understanding TSPAN14 and its Signaling Pathway
TSPAN14 is a member of the tetraspanin superfamily of proteins, which are characterized by four transmembrane domains. These proteins act as molecular organizers, clustering specific partner proteins into "tetraspanin-enriched microdomains" to facilitate a variety of cellular processes. A key function of TSPAN14 is the positive regulation of the Notch signaling pathway. It is also involved in protein maturation and localization to the plasma membrane. TSPAN14 interacts with the metalloprotease ADAM10, influencing its maturation and substrate specificity, which has implications in cell-cell interaction and signaling.
Below is a diagram illustrating the role of TSPAN14 in the ADAM10-mediated Notch signaling pathway.
Caption: TSPAN14 facilitates the maturation and cell surface localization of ADAM10, which is required for the cleavage of the Notch receptor and subsequent downstream signaling.
Comparing Commercial TSPAN14 siRNAs
Several reputable vendors offer pre-designed and validated siRNAs targeting TSPAN14. When selecting a product, it is important to consider factors such as the number of unique siRNA sequences provided, any chemical modifications to enhance specificity and reduce off-target effects, and whether the vendor provides supporting validation data. Below is a summary of TSPAN14 siRNA offerings from major suppliers.
| Vendor | Product Name/Type | Key Features | Catalog Number (Example) |
| Thermo Fisher Scientific | Silencer® Select | LNA-modified; 19-bp duplex with 2-nt overhangs. Designed for high potency and specificity. Guaranteed to silence. | s230271 |
| Stealth RNAi™ | 25-bp duplex, blunt-ended. Modified to reduce off-target effects. | 1299001 (HSS188614) | |
| Revvity (Dharmacon) | ON-TARGETplus™ | Pool of 4 siRNAs. Dual-strand modification to reduce off-target effects. Guaranteed knockdown. | L-015977-01 |
| siGENOME™ | Pool of 4 siRNAs. A long-standing reliable option for gene silencing. | M-015977-01 | |
| Qiagen | FlexiTube siRNA | Individual siRNAs designed with HP OnGuard technology to minimize off-target effects. Guaranteed knockdown. | SI04323921 (example) |
| FlexiTube GeneSolution | A set of 4 preselected siRNAs for a target gene. | GS81619 (example) | |
| Santa Cruz Biotechnology | TSPAN14 siRNA (h) | A pool of 3 target-specific 19-25 nt siRNA duplexes. | sc-94103 |
Experimental Workflow for Comparing TSPAN14 siRNAs
To objectively compare the performance of different TSPAN14 siRNAs, a standardized experimental workflow is essential. This ensures that any observed differences in knockdown efficiency or phenotype are due to the siRNAs themselves and not variations in experimental conditions.
Caption: A standardized workflow is crucial for the objective comparison of different TSPAN14 siRNAs.
Quantitative Data Presentation: A Head-to-Head Comparison
After executing the experimental workflow, the quantitative data should be summarized in a clear and structured table. This allows for an easy and direct comparison of the performance of each siRNA. The following table presents illustrative data for such a comparison.
Note: The following data are for illustrative purposes only and do not represent actual experimental results.
| siRNA Product | Concentration | Knockdown Efficiency (mRNA %) | Protein Reduction (%) | Off-Target Effect (Gene X) | Cell Viability (%) |
| Vendor A - siRNA 1 | 10 nM | 85 ± 5% | 78 ± 7% | No significant change | 95 ± 3% |
| Vendor B - siRNA Pool | 10 nM | 92 ± 4% | 85 ± 6% | No significant change | 92 ± 4% |
| Vendor C - siRNA 3 | 10 nM | 75 ± 8% | 65 ± 9% | 1.5-fold increase | 96 ± 2% |
| Non-targeting Control | 10 nM | 0% | 0% | No significant change | 98 ± 2% |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is a general guideline for the transfection of siRNA into a non-small-cell lung cancer (NSCLC) cell line (e.g., NCI-H460) in a 6-well plate format. Optimization for specific cell lines and transfection reagents is recommended.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute the required amount of siRNA (e.g., to a final concentration of 10 nM) in 100 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Knockdown Validation
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for TSPAN14 (and a housekeeping gene like GAPDH for normalization), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis: Calculate the relative expression of TSPAN14 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 3: Western Blotting for Protein Level Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TSPAN14 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Assessing Off-Target Effects
Off-target effects, where an siRNA unintentionally silences genes other than the intended target, are a significant concern in RNAi experiments.[1] These effects are often mediated by the "seed region" (nucleotides 2-8) of the siRNA, which can have miRNA-like activity.[1][2][3]
-
Bioinformatic Prediction: Use bioinformatics tools to predict potential off-target genes with sequence homology to the TSPAN14 siRNA seed regions.
-
Transcriptome Analysis: For a comprehensive assessment, perform RNA-sequencing or microarray analysis on cells treated with the TSPAN14 siRNA and a non-targeting control to identify genome-wide changes in gene expression.
-
Targeted qPCR: Based on bioinformatic predictions or transcriptome data, select a panel of potential off-target genes and validate their expression changes using RT-qPCR.
-
Mitigation Strategies: To minimize off-target effects, consider using the lowest effective siRNA concentration and pooling multiple siRNAs targeting the same gene, which can reduce the concentration of any single off-targeting sequence.[4]
By following this comprehensive guide, researchers can systematically evaluate and compare different TSPAN14 siRNAs, leading to the selection of the most effective and specific tool for their studies into the function of this important tetraspanin.
References
- 1. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
A Comparative Guide to Orthogonal Methods for Validating TSPAN14 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate protein-protein interactions (PPIs) of Tetraspanin 14 (TSPAN14). Understanding the interaction network of TSPAN14, a key regulator of the metalloprotease ADAM10, is crucial for elucidating its role in cellular processes and its potential as a therapeutic target. This document summarizes quantitative data, details experimental protocols, and provides visualizations to aid in the selection of appropriate validation strategies.
Introduction to TSPAN14 and its Primary Interaction Partner
TSPAN14 is a member of the tetraspanin superfamily, characterized by four transmembrane domains. It is known to play a significant role in the maturation and trafficking of ADAM10, a disintegrin and metalloproteinase involved in the shedding of various cell surface proteins. The interaction between TSPAN14 and ADAM10 is a critical aspect of its function, influencing processes such as Notch signaling. Validating this and other potential interactions with high confidence requires the use of multiple, independent (orthogonal) experimental approaches.
Comparison of Orthogonal Validation Methods
This section compares several widely used orthogonal methods for validating protein-protein interactions. While direct experimental data for TSPAN14 using all of these methods is not extensively available in the current literature, this guide presents the principles of each technique, their strengths and weaknesses, and provides representative data, primarily focusing on the well-documented TSPAN14-ADAM10 interaction validated by Co-Immunoprecipitation.
| Method | Principle | Type of Data | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). | Qualitative (Western Blot) or Quantitative (Mass Spectrometry) | Detects interactions in a near-native cellular context. Can identify unknown interaction partners when coupled with mass spectrometry. | Prone to false positives due to non-specific binding. May not detect transient or weak interactions. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins reconstitutes a functional transcription factor in yeast, activating reporter genes. | Binary (yes/no) interaction | High-throughput screening of large libraries. Detects direct binary interactions. | High rate of false positives and negatives. Interactions must occur in the yeast nucleus. |
| Proximity Ligation Assay (PLA) | Antibodies to two proteins of interest are labeled with DNA oligonucleotides. If the proteins are in close proximity (<40 nm), the oligos ligate, are amplified, and detected as a fluorescent spot. | In situ visualization and quantification of interactions. | High sensitivity and specificity. Provides spatial information about the interaction within the cell. | Requires specific primary antibodies from different species. Does not directly prove a physical interaction. |
| Bioluminescence Resonance Energy Transfer (BRET) | A fusion protein with a luciferase (donor) transfers energy to a fluorescent protein (acceptor) on an interacting partner when in close proximity. | Ratiometric measurement of interaction strength. | Real-time detection of interactions in living cells. Can be used for high-throughput screening. | Requires genetic fusion of tags, which may affect protein function. Distance-dependent, with a narrow range for detection. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in refractive index when one protein ("analyte") flows over and binds to another ("ligand") immobilized on a sensor chip. | Quantitative binding affinity (KD), association (ka), and dissociation (kd) rates. | Provides real-time kinetic data. High sensitivity and requires small amounts of purified protein. | Requires purified proteins, removing them from their native cellular context. Immobilization can affect protein conformation. |
Quantitative Data Summary
The following table summarizes quantitative data for the TSPAN14-ADAM10 interaction, primarily derived from Co-Immunoprecipitation followed by Western Blot analysis. Data for other methods as applied to TSPAN14 is limited in the literature; therefore, representative data formats are described.
| Method | Bait Protein | Prey Protein | Cell/System | Quantitative Readout | Source |
| Co-IP & Western Blot | FLAG-TSPAN14 | HA-ADAM10 | HEK-293T cells | Relative amount of co-immunoprecipitated ADAM10 (mature and immature forms) quantified by densitometry of Western blot bands.[1] | Haining et al., 2012 |
| Proximity Ligation Assay (PLA) | TSPAN14 | ADAM10 | Hypothetical | Average number of PLA signals per cell or per unit area. | N/A |
| Bioluminescence Resonance Energy Transfer (BRET) | TSPAN14-Luciferase | ADAM10-YFP | Hypothetical | Net BRET ratio (Acceptor emission / Donor emission). | N/A |
| Surface Plasmon Resonance (SPR) | Purified TSPAN14 LEL | Purified ADAM10 ectodomain | In vitro | Binding Affinity (KD) in the nanomolar to micromolar range. | N/A |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of protein interactions is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the workflows of key validation methods and the TSPAN14-ADAM10 signaling axis.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) of TSPAN14 and ADAM10
This protocol is adapted from studies validating the TSPAN14-ADAM10 interaction.[1]
1. Cell Lysis:
-
Harvest cells (e.g., HEK-293T transfected with tagged TSPAN14 and ADAM10, or primary cells like human platelets) and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 1% digitonin (B1670571) lysis buffer or RIPA buffer) supplemented with protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-FLAG for FLAG-TSPAN14) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the "prey" protein (e.g., anti-HA for HA-ADAM10).
In Situ Proximity Ligation Assay (PLA) for TSPAN14 Interactions
This is a general protocol that can be adapted for visualizing the TSPAN14-ADAM10 interaction in situ.
1. Sample Preparation:
-
Culture cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
For tissue sections, perform antigen retrieval as required.
2. Antibody Incubation:
-
Block the samples with a blocking solution for 1 hour at room temperature.
-
Incubate with a pair of primary antibodies raised in different species (e.g., rabbit anti-TSPAN14 and mouse anti-ADAM10) overnight at 4°C.
3. PLA Probe Ligation and Amplification:
-
Wash the samples and incubate with PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS) for 1 hour at 37°C.
-
Wash and add the ligation mix containing ligase. Incubate for 30 minutes at 37°C to form a circular DNA template if the probes are in close proximity.
-
Wash and add the amplification mix containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.
4. Imaging and Analysis:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantify the number of dots per cell using image analysis software.
Surface Plasmon Resonance (SPR) for TSPAN14 Binding Kinetics
This is a generalized protocol for analyzing the interaction between the TSPAN14 Large Extracellular Loop (LEL) and the ADAM10 ectodomain.
1. Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified TSPAN14 LEL ("ligand") onto the chip surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
2. Analyte Binding:
-
Inject a series of concentrations of the purified ADAM10 ectodomain ("analyte") in a suitable running buffer over the chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
3. Dissociation:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
4. Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the ligand, preparing the chip for the next injection.
5. Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The validation of TSPAN14 protein interactions is paramount for a deeper understanding of its biological functions. While Co-Immunoprecipitation has been instrumental in confirming the interaction between TSPAN14 and ADAM10, a multi-faceted approach employing orthogonal methods is highly recommended to increase the confidence in this and other potential interactions. This guide provides the necessary framework for researchers to design and execute a robust validation strategy for the TSPAN14 interactome, ultimately contributing to the development of novel therapeutic interventions.
References
A Researcher's Guide to Commercial TSPAN14 Antibodies: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals investigating the role of Tetraspanin 14 (TSPAN14), selecting a reliable antibody is a critical first step. TSPAN14, a member of the transmembrane 4 superfamily, is gaining interest for its crucial role in the maturation and trafficking of the metalloprotease ADAM10, a key player in the Notch signaling pathway. This guide provides an objective comparison of commercially available TSPAN14 antibodies, presenting data from manufacturer datasheets to aid in your selection process.
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the key features and validated applications of prominent commercial TSPAN14 antibodies. It is important to note that the performance data presented here is provided by the manufacturers and has not been independently verified in a side-by-side comparative study.
Table 1: General Antibody Specifications
| Manufacturer | Catalog Number | Host Species | Clonality | Immunogen |
| Thermo Fisher Scientific | PA5-144168 | Rabbit | Polyclonal | Recombinant Human Tetraspanin-14 protein (114-215AA) |
| Proteintech | 15314-1-AP | Rabbit | Polyclonal | Recombinant human TSPAN14 protein |
| MyBioSource | MBS423026 | Goat | Polyclonal | Peptide with sequence C-SDIEAVKAGHH, from the C-Terminus |
| CUSABIO | CSB-PA847712LA01HU | Rabbit | Polyclonal | Recombinant Human Tetraspanin-14 protein (114-215AA) |
Table 2: Validated Applications and Recommended Dilutions
| Manufacturer | Catalog Number | Western Blot (WB) | Immunohistochemistry (IHC) | Immunofluorescence (IF) | ELISA |
| Thermo Fisher Scientific | PA5-144168 | - | 1:20-1:200 (Paraffin)[1] | 1:50-1:200[1] | Assay-dependent[1] |
| Proteintech | 15314-1-AP | 1:500-1:2000[2] | - | - | Validated |
| MyBioSource | MBS423026 | 1-3 µg/ml[3] | - | - | 1:128000 (Peptide ELISA)[3] |
| CUSABIO | CSB-PA847712LA01HU | - | Validated | Validated | Validated |
TSPAN14 Signaling Pathway and Experimental Workflow
TSPAN14 plays a pivotal role in the maturation and trafficking of ADAM10, a sheddase that cleaves the extracellular domains of various cell surface proteins, including the Notch receptor. This interaction is crucial for the initiation of Notch signaling, a pathway that governs cell fate decisions.
The following diagram illustrates a typical workflow for validating a TSPAN14 antibody using Western Blotting.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental findings related to Tetraspanin 14 (TSPAN14), focusing on the reproducibility of these findings across different research laboratories. TSPAN14, a member of the TspanC8 subgroup of tetraspanins, has emerged as a critical regulator of the metalloprotease ADAM10, influencing a range of cellular processes from protein maturation to cell signaling. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective overview of the current state of TSPAN14 research.
Core Finding: TSPAN14 Interaction with ADAM10 and Promotion of its Maturation
The primary and most consistently reported function of TSPAN14 is its direct interaction with the metalloprotease ADAM10. This interaction is crucial for the proper maturation and trafficking of ADAM10 to the cell surface, where it becomes fully active. This finding has been established and corroborated by multiple research groups, demonstrating a high degree of reproducibility.
Initial studies demonstrated that TSPAN14, along with other TspanC8 members (Tspan5, 10, 15, 17, and 33), specifically co-immunoprecipitates with ADAM10 in overexpression systems.[1] Subsequent research confirmed this interaction at endogenous expression levels in primary cells, such as human platelets and endothelial cells, strengthening the physiological relevance of the finding.[2] Independent research from different laboratories has also confirmed the conserved function of TspanC8 tetraspanins, including TSPAN14, in regulating ADAM10 trafficking and activity in both mammalian and Drosophila systems.[3]
Comparative Data on ADAM10 Maturation
The ability of TSPAN14 to promote the conversion of ADAM10 from its immature (pro-ADAM10) to its mature, active form has been quantified in several studies. The following table summarizes key findings from different laboratories.
| Lab/First Author | Cell Line | Method | TSPAN14 Effect on ADAM10 Maturation | Other TspanC8s for Comparison | Citation |
| Haining et al. | HEK-293T | Western Blot after co-transfection | Significant increase in the percentage of mature ADAM10. | Tspan15 and Tspan33 also significantly promoted maturation. | [1][4] |
| Dornier et al. | HeLa | Flow cytometry for surface ADAM10 | Increased surface expression of ADAM10, indicative of maturation and trafficking. | Tspan5 also increased surface ADAM10 expression. | [3] |
| Noy et al. | HEK-293T | Western Blot after co-transfection | Confirmed TSPAN14 promotes ADAM10 maturation and trafficking. | Demonstrated the large extracellular loop of TSPAN14 is required for this effect. | [2] |
Functional Consequences of the TSPAN14-ADAM10 Interaction
The interaction between TSPAN14 and ADAM10 has significant downstream functional consequences, particularly in regulating the cleavage of ADAM10 substrates. This has led to the "six scissors" hypothesis, where the specific TspanC8 partner may dictate ADAM10's substrate preference.[5]
Regulation of Notch Signaling
One of the most well-validated consequences of the TSPAN14-ADAM10 interaction is the regulation of Notch signaling. ADAM10 is responsible for the ligand-dependent cleavage and activation of Notch receptors.[3]
-
Positive Regulation: Studies from the Rubinstein lab (Dornier et al.) have shown that TSPAN5 and TSPAN14 positively regulate ligand-induced, ADAM10-dependent Notch1 signaling.[3][6] Silencing TSPAN14 in human cell lines was found to reduce Notch activity, which was associated with a decrease in ADAM10 at the cell surface.[6][7]
-
Differential Regulation by TspanC8s: Interestingly, the same group later showed that while TSPAN5 and TSPAN14 are positive regulators, TSPAN15 and TSPAN33 can act as negative regulators of Notch activity, highlighting the differential roles of TspanC8 members.[6]
dot
References
- 1. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential [mdpi.com]
TSPAN14 Expression: A Comparative Analysis Between Patient Samples and Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetraspanin 14 (TSPAN14) expression in patient-derived samples and various cell lines. TSPAN14, a member of the transmembrane 4 superfamily, is implicated in various cellular processes and its dysregulation has been observed in several pathologies, including cancer. Understanding its expression patterns is crucial for elucidating its function and evaluating its potential as a therapeutic target or biomarker.
Quantitative Data Summary
The following tables summarize the expression of TSPAN14 at both the mRNA and protein levels in patient samples and cell lines, primarily focusing on non-small cell lung cancer (NSCLC) where detailed comparative data is available.
TSPAN14 Expression in NSCLC Patient Samples
| Sample Type | TSPAN14 mRNA Expression Level | Key Findings |
| Tumor Tissue | Lower than in non-tumor tissue | Decreased expression correlates with a lower survival rate and is more frequent in aggressive, invasive tumor types.[1][2][3][4] |
| Non-tumor Tissue | Higher than in tumor tissue | Serves as a baseline for determining the downregulation in cancerous tissue.[1][3][4] |
TSPAN14 Expression in Cell Lines
| Cell Line | Cell Type | TSPAN14 mRNA Expression (Fold Decrease vs. HaCaT) | TSPAN14 Protein Expression (Fold Decrease vs. HaCaT) | Associated Phenotype |
| HaCaT | Normal Human Keratinocytes | N/A | N/A | Poor gelatin degradation ability.[1][3] |
| NCI-H460 | NSCLC | 1.3-fold | Not significantly different | No significant metastatic potential, poor gelatin degradation ability.[1][3] |
| A549 | NSCLC | 2.1-fold | 1.4-fold | Significantly higher ability to degrade gelatin compared to HaCaT.[1][3] |
| NCI-H661 | NSCLC | 5.0-fold | 3.0-fold | Highly invasive, highest gelatin degradation ability among the tested NSCLC lines.[1][2][3] |
Overview of TSPAN14 Expression in Various Cancers (from The Human Protein Atlas)
The Human Protein Atlas provides a broad overview of TSPAN14 expression across numerous cancer types. It's important to note that RNA and protein expression data are not always concordant.
| Cancer Type | mRNA Expression (TCGA) | Protein Expression (Immunohistochemistry) |
| Lung Cancer | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Prostate Cancer | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Ovarian Cancer | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Endometrial Cancer | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Pancreatic Cancer | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Malignant Glioma | Detected in all samples | Weak to moderate cytoplasmic immunoreactivity in a few cases.[5] |
| Other Cancers | Generally low cancer specificity | Malignant cells were often negative.[5] |
Signaling Pathway and Experimental Workflow
Visualizing the molecular interactions and experimental procedures is essential for a clear understanding of TSPAN14's role and its investigation.
TSPAN14 Signaling Pathway
TSPAN14 is a key regulator of the metalloprotease ADAM10, which plays a crucial role in the Notch signaling pathway. TSPAN14 interacts with ADAM10, promoting its maturation and trafficking to the cell surface. This enables ADAM10 to cleave the Notch receptor, initiating a signaling cascade that influences cell fate decisions.[1][6][7][8][9]
Caption: TSPAN14-ADAM10-Notch Signaling Pathway.
Experimental Workflow for TSPAN14 Expression Analysis
The following diagram outlines a typical workflow for comparing TSPAN14 expression in patient tissues and cell lines.
Caption: Experimental Workflow for TSPAN14 Expression Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 mRNA Expression
This protocol is based on the methodology used for analyzing TSPAN14 expression in NSCLC samples.[1][10]
-
RNA Extraction: Total RNA is isolated from patient tissue samples or cultured cell lines using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR amplification with primers specific for TSPAN14 and a reference gene (e.g., HPRT). The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.
-
Data Analysis: The relative expression of TSPAN14 mRNA is calculated using the comparative Ct (ΔΔCt) method. The Ct values of TSPAN14 are normalized to the Ct values of the reference gene.
Flow Cytometry for TSPAN14 Protein Expression
This protocol outlines the steps for analyzing TSPAN14 protein expression in cell lines.[1][3]
-
Cell Preparation: Cells are harvested, washed with PBS, and counted.
-
Fixation: Cells are fixed with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Permeabilization: Following fixation, cells are permeabilized with ice-cold 90% methanol (B129727) for 30 minutes at 4°C to allow antibody access to intracellular epitopes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 0.5% BSA in PBS) for 1 hour.
-
Primary Antibody Staining: Cells are incubated with a primary antibody specific for TSPAN14 overnight at 4°C.
-
Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined and used to quantify the relative expression of TSPAN14 protein.
References
- 1. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of TSPAN14 in cancer - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 3. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of TSPAN14 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential | MDPI [mdpi.com]
- 7. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of TSPAN14 Alterations in Cancer: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Tetraspanin 14 (TSPAN14) alterations in various cancers, designed for researchers, scientists, and drug development professionals. TSPAN14, a member of the tetraspanin family, is implicated in crucial cellular processes, and its dysregulation has been linked to cancer progression. This document summarizes quantitative data on TSPAN14 mutations and copy number variations, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Data Presentation: TSPAN14 Alterations Across Different Cancer Types
The following tables summarize the frequency of TSPAN14 somatic mutations and copy number alterations (CNAs) across a range of cancer types, based on data from publicly available cancer genomics datasets.
Table 1: Frequency of TSPAN14 Somatic Mutations in Pan-Cancer Studies
| Cancer Type | Number of Samples Profiled for Mutations | Number of Samples with TSPAN14 Mutation | Mutation Frequency (%) |
| Uterine Corpus Endometrial Carcinoma | 545 | 15 | 2.75% |
| Skin Cutaneous Melanoma | 442 | 11 | 2.49% |
| Bladder Urothelial Carcinoma | 411 | 8 | 1.95% |
| Lung Adenocarcinoma | 566 | 10 | 1.77% |
| Colorectal Adenocarcinoma | 594 | 9 | 1.52% |
| Stomach Adenocarcinoma | 440 | 6 | 1.36% |
| Esophageal Adenocarcinoma | 184 | 2 | 1.09% |
| Head and Neck Squamous Cell Carcinoma | 522 | 5 | 0.96% |
| Lung Squamous Cell Carcinoma | 487 | 4 | 0.82% |
| Breast Invasive Carcinoma | 1084 | 8 | 0.74% |
| Ovarian Serous Cystadenocarcinoma | 585 | 3 | 0.51% |
| Glioblastoma Multiforme | 592 | 3 | 0.51% |
| Sarcoma | 255 | 1 | 0.39% |
| Liver Hepatocellular Carcinoma | 372 | 1 | 0.27% |
| Kidney Renal Clear Cell Carcinoma | 537 | 1 | 0.19% |
Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.
Table 2: Frequency of TSPAN14 Copy Number Alterations in Pan-Cancer Studies
| Cancer Type | Number of Samples Profiled for CNAs | Samples with Amplification (%) | Samples with Deep Deletion (%) | Total Samples with CNAs (%) |
| Ovarian Serous Cystadenocarcinoma | 579 | 1.2% | 0.3% | 1.5% |
| Esophageal Adenocarcinoma | 184 | 1.1% | 0.5% | 1.6% |
| Bladder Urothelial Carcinoma | 411 | 0.7% | 0.2% | 0.9% |
| Lung Squamous Cell Carcinoma | 487 | 0.6% | 0.2% | 0.8% |
| Sarcoma | 255 | 0.4% | 0.4% | 0.8% |
| Breast Invasive Carcinoma | 1084 | 0.4% | 0.1% | 0.5% |
| Head and Neck Squamous Cell Carcinoma | 522 | 0.4% | 0.2% | 0.6% |
| Stomach Adenocarcinoma | 440 | 0.2% | 0.5% | 0.7% |
| Lung Adenocarcinoma | 566 | 0.2% | 0.2% | 0.4% |
| Uterine Corpus Endometrial Carcinoma | 545 | 0.2% | 0.2% | 0.4% |
| Colorectal Adenocarcinoma | 594 | 0.2% | 0.2% | 0.4% |
| Glioblastoma Multiforme | 592 | 0.2% | 0% | 0.2% |
| Liver Hepatocellular Carcinoma | 372 | 0% | 0.3% | 0.3% |
| Kidney Renal Clear Cell Carcinoma | 537 | 0% | 0.2% | 0.2% |
Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway involving TSPAN14 and a typical experimental workflow for investigating the functional consequences of TSPAN14 mutations.
Safety Operating Guide
Proper Disposal of TC-SP 14: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of TC-SP 14, a potent and selective S1P1 receptor agonist. Due to the discontinued (B1498344) status of this product and the absence of a publicly available, specific Safety Data Sheet (SDS), this document outlines a conservative approach based on established best practices for managing novel research chemicals.
As a research chemical with potentially unknown hazards, all waste containing this compound should be treated as hazardous. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to your location.
Waste Characterization and Data Presentation
| Parameter | Value | Units | SDS Section Reference (Typical) |
| Physical Properties | |||
| Chemical Name | 1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic acid | - | Section 3 |
| Molecular Formula | C₂₅H₂₀F₂N₂O₂S | - | Section 9 |
| Molecular Weight | 450.5 | g/mol | Section 9 |
| Appearance | Data not available; consult supplier's documentation | - | Section 9 |
| Solubility | Data not available; consult supplier's documentation | - | Section 9 |
| Hazard Information | |||
| Hazard Class | Assume hazardous in the absence of specific data | - | Section 2 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; assume toxic | - | Section 11 |
| Skin Corrosion/Irritation | Data not available; assume irritant | - | Section 11 |
| Serious Eye Damage/Irritation | Data not available; assume irritant | - | Section 11 |
| Environmental Hazards | Data not available; assume harmful to aquatic life | - | Section 12 |
| Handling and Storage | |||
| Recommended Storage | Desiccate at room temperature[1] | - | Section 7 |
Experimental Protocol: Waste Handling and Disposal Procedure
The following protocol outlines a general, step-by-step procedure for the safe collection and disposal of chemical waste such as this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines.
1. Waste Identification and Segregation:
- Assume Hazardous: In the absence of a specific SDS, treat all this compound waste (solid, liquid, and contaminated labware) as hazardous chemical waste.[2][3]
- Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[4][5] Mixing incompatible chemicals can lead to dangerous reactions.
2. Waste Containment:
- Appropriate Containers: Collect this compound waste in a chemically compatible container with a secure, tight-fitting lid. For organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]
- Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential spills or leaks.[3]
3. Waste Labeling:
- Clear Identification: All waste containers must be clearly and accurately labeled.
- Label Information: The label must include:
- The words "Hazardous Waste".[3]
- The full chemical name: "this compound (1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic acid)". Avoid using abbreviations or chemical formulas.[3]
- The approximate concentration and quantity of the waste.
- The date when waste was first added to the container (accumulation start date).[3]
- The name and contact information of the principal investigator or responsible person.
- A clear indication of the hazards (e.g., "Toxic," "Caution: Hazards Not Fully Known").[3]
4. On-Site Accumulation:
- Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2]
- Safe Storage: Ensure the SAA is away from sources of ignition, heat, and incompatible materials.
5. Professional Disposal:
- Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[2]
- Documentation: Complete all required waste disposal forms provided by your EHS office. Accurate documentation is crucial for regulatory compliance.[2]
- Never Dispose via Drain or Trash: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other novel research chemicals, thereby fostering a secure laboratory environment.
References
Personal protective equipment for handling TC-SP 14
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of TC-SP 14, a potent S1P1 receptor agonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the potential hazards associated with this class of compounds and general best practices for handling potent, biologically active small molecules in a laboratory setting. A thorough risk assessment should be conducted by all personnel before beginning any work with this compound.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Acute and chronic health effects: The toxicological properties of this compound have not been fully investigated. Assume it may be harmful if inhaled, ingested, or absorbed through the skin.
-
Immunosuppressive effects: As an S1P1 receptor agonist, it may affect lymphocyte trafficking and have immunosuppressive properties.
-
Cardiovascular effects: Other S1P1 modulators have been associated with cardiovascular effects such as bradycardia.
-
Unknown hazards: As a research chemical, all potential hazards may not be known.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation. | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | A lab coat is the minimum requirement. A disposable gown is recommended for handling larger quantities. | A NIOSH-approved N95 or higher-rated respirator should be used if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. |
| Preparing solutions | Chemical splash goggles are mandatory. A face shield should be worn over goggles. | Double-gloving with nitrile gloves. Ensure gloves are compatible with the solvent being used. | A lab coat or chemical-resistant apron over a lab coat. | Work should be performed in a certified chemical fume hood. |
| Administering to animals or cell cultures | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Lab coat. | Not generally required if performed in a biological safety cabinet. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or suit. | A NIOSH-approved respirator with appropriate cartridges. |
Operational and Disposal Plans
3.1. Handling and Storage
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the compound slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.
3.2. Spill Management
In the event of a spill, evacuate the area and prevent others from entering. Follow these steps:
-
Alert personnel: Inform others in the vicinity of the spill.
-
Don appropriate PPE: Refer to the PPE table for spill cleaning.
-
Contain the spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Clean the spill: Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate the area: Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Dispose of waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
3.3. Disposal Plan
All waste containing this compound, including unused compound, contaminated solutions, and disposable labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow for this compound with integrated safety checkpoints.
Emergency Procedures
The following flowchart outlines the immediate actions to take in case of an emergency involving this compound.
Caption: Immediate actions for different types of exposure to this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
